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  • Product: 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole
  • CAS: 2411230-46-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole: Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. By dissecting its chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. By dissecting its chemical architecture, this document will explore its intrinsic properties, potential synthetic pathways, and foreseeable applications, offering a foundational resource for researchers and professionals in the field.

Introduction: The Convergence of Imidazole and Oxirane Moieties

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a molecule that strategically combines two highly functional and biologically relevant chemical entities: the imidazole ring and an oxirane (epoxide) ring, connected via a phenyl ether linkage. The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds with a wide array of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The oxirane ring, a strained three-membered ether, is a versatile synthetic intermediate, prized for its reactivity toward nucleophiles, which allows for the construction of complex molecular architectures.[5] The strategic fusion of these two moieties suggests a molecule with a unique profile of chemical reactivity and potential biological efficacy.

Chemical Structure and Inherent Properties

The chemical structure of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is characterized by a phenyl ring substituted with an imidazole group at position 1 and an oxiran-2-ylmethoxy group at position 2.

Key Structural Features:

  • Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms.[6] This moiety is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which are crucial interactions in many biological systems.[7] It is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[8][9]

  • Oxirane Ring: A highly strained three-membered ring containing an oxygen atom. This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions.[5] This reactivity is a key feature for its role as a synthetic intermediate and for potential covalent interactions with biological targets.

  • Phenyl Ether Linkage: This connects the imidazole-bearing phenyl ring to the oxirane moiety, providing a degree of conformational flexibility.

The combination of the polar imidazole ring and the reactive oxirane ring within a relatively rigid phenyl structure results in a molecule with a distinct set of physicochemical properties that are likely to influence its solubility, stability, and biological activity.

Synthesis and Manufacturing Considerations

Proposed Synthetic Pathway

A likely synthetic route would proceed as follows:

  • Step 1: N-Arylation to form 1-(2-hydroxyphenyl)imidazole. This can be achieved through a copper- or palladium-catalyzed cross-coupling reaction between imidazole and 2-halophenol (e.g., 2-bromophenol or 2-iodophenol).[1][10]

  • Step 2: Williamson Ether Synthesis. The resulting 1-(2-hydroxyphenyl)imidazole would then be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with an appropriate electrophile such as epichlorohydrin or glycidyl tosylate to yield the final product, 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole.

An alternative and potentially more direct approach could involve the reaction of imidazole with 1-(2-bromo-phenoxymethyl)-oxirane under basic conditions.

A highly relevant and efficient method for a similar transformation involves the solvent-free, microwave-assisted reaction of imidazoles with phenyl glycidyl ether.[8] This approach offers advantages in terms of reduced reaction times and environmental impact.[8]

Synthetic Pathway cluster_0 Step 1: N-Arylation cluster_1 Step 2: Williamson Ether Synthesis Imidazole Imidazole Intermediate 1-(2-hydroxyphenyl)imidazole Imidazole->Intermediate Cu or Pd catalyst, Base Halophenol 2-Halophenol Halophenol->Intermediate Final_Product 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Intermediate->Final_Product Base (e.g., NaH) Epoxide_reagent Epichlorohydrin or Glycidyl Tosylate Epoxide_reagent->Final_Product Oxirane Ring Opening Start 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Product β-substituted alcohol derivative Start->Product Acid or Base Catalyst Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Sources

Exploratory

Molecular weight and formula of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

The following technical guide provides an in-depth physicochemical and synthetic profile of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole , a bifunctional heterocyclic intermediate with significant utility in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole , a bifunctional heterocyclic intermediate with significant utility in medicinal chemistry, particularly in the development of antifungal agents and enzyme inhibitors.

Physicochemical Profiling, Synthetic Utility, and Reaction Dynamics

Executive Summary & Chemical Identity

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (C₁₂H₁₂N₂O₂) is a specialized research intermediate characterized by the presence of a basic imidazole nucleus and a reactive electrophilic epoxide (oxirane) tail. This bifunctionality makes it a valuable "lynchpin" molecule in drug discovery: the imidazole moiety provides affinity for heme-iron centers (e.g., in CYP450 enzymes), while the epoxide group serves as a versatile handle for ring-opening reactions with nucleophiles (amines, thiols, alcohols) to generate diverse libraries of bioactive small molecules.

Physicochemical Profile
PropertyValueNotes
IUPAC Name 1-[2-(Oxiran-2-ylmethoxy)phenyl]-1H-imidazoleAlso known as 1-(2-glycidyloxyphenyl)imidazole
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Exact Mass 216.0899Monoisotopic
Physical State Viscous Oil or Low-Melting SolidDependent on purity and polymorph
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water; hydrolytically unstable in acidic aqueous media
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity
pKa (Imidazole) ~6.5 - 7.0Basic nitrogen (N3)
H-Bond Acceptors 3Imidazole N3, Ether O, Epoxide O
H-Bond Donors 0

Structural Analysis & Connectivity

The molecule consists of an imidazole ring attached via its N1 nitrogen to the ortho position of a phenyl ring. The phenyl ring is further substituted at the ortho position (relative to the imidazole) with a glycidyl ether group (oxiran-2-ylmethoxy). This ortho-substitution pattern creates a sterically crowded environment that influences the rotational dynamics of the phenyl-imidazole bond.

Structural Diagram (Graphviz)

ChemicalStructure cluster_legend Functional Reactivity Imidazole Imidazole Ring (Basic Center) Phenyl Phenyl Linker (Ortho-substituted) Imidazole->Phenyl N1-C1 Bond Ether Ether Linkage (-O-CH2-) Phenyl->Ether C2-O Bond Epoxide Oxirane Ring (Electrophilic) Ether->Epoxide C-C Bond Desc1 Imidazole N3: Heme Coordination Desc2 Epoxide C: Nucleophilic Attack

Figure 1: Structural connectivity and functional reactivity zones of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole.

Synthetic Methodology

The synthesis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is typically achieved via a Williamson ether synthesis protocol. This involves the alkylation of 2-(1H-imidazol-1-yl)phenol with epichlorohydrin (1-chloro-2,3-epoxypropane) under basic conditions.

Reaction Scheme

Precursor: 2-(1H-imidazol-1-yl)phenol (CAS 10041-02-8) Reagent: Epichlorohydrin (Excess) Base: Potassium Carbonate (


) or Sodium Hydride (

) Solvent: DMF, Acetonitrile, or Acetone
Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(1H-imidazol-1-yl)phenol (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) to the solution. Stir at room temperature for 30 minutes to facilitate phenoxide formation.
    
  • Alkylation: Add Epichlorohydrin (3.0 - 5.0 eq) dropwise to the reaction mixture. Note: Excess epichlorohydrin is used to drive the reaction and minimize oligomerization.

  • Reflux: Heat the mixture to reflux (

    
    ) and monitor by TLC or HPLC. Reaction time is typically 4–8 hours.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin.

  • Purification: The residue is purified via silica gel column chromatography (Eluent: DCM/Methanol gradient, typically 95:5 to 90:10) to yield the target epoxide as a pale yellow oil or solid.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-(1H-imidazol-1-yl)phenol Reagents Add: K2CO3 (2 eq) + MeCN Stir 30 min (RT) Start->Reagents Addition Add: Epichlorohydrin (Excess) Dropwise Reagents->Addition Reaction Reflux (80°C) 4-8 Hours Monitor: TLC/HPLC Addition->Reaction Workup Work-up: Filter Salts -> Concentrate Reaction->Workup Purification Purification: Silica Gel Chromatography (DCM/MeOH) Workup->Purification Product Product: 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Purification->Product

Figure 2: Step-by-step synthetic workflow for the preparation of the target molecule.[1]

Analytical Validation & Quality Control

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following analytical markers.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Imidazole Ring:

      
       ~7.8 (s, 1H, N-CH-N), ~7.2 (s, 1H), ~6.9 (s, 1H).
      
    • Phenyl Ring: Multiplets in the region

      
       6.8 – 7.5 ppm (4H).
      
    • Ether Methylene (

      
      ): 
      
      
      
      ~4.3 (dd, 1H), ~3.9 (dd, 1H).
    • Epoxide Methine (

      
      ): 
      
      
      
      ~3.3 (m, 1H).
    • Epoxide Methylene (Ring

      
      ): 
      
      
      
      ~2.8 (t, 1H), ~2.6 (dd, 1H).
  • Key Diagnostic: The disappearance of the phenolic

    
     singlet (~9–10 ppm) and the appearance of the characteristic epoxide multiplets confirm the alkylation.
    
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)

  • Expected Ion:

    
     = 217.10
    
  • Fragmentations: Loss of the glycidyl group or cleavage of the imidazole-phenyl bond may be observed at higher collision energies.

Applications in Drug Discovery

This molecule serves as a versatile "lynchpin" in the synthesis of bioactive compounds.[2][3]

  • Antifungal Azoles: The imidazole group is a pharmacophore for inhibiting lanosterol 14

    
    -demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. The epoxide tail allows for the attachment of lipophilic side chains necessary for enzyme binding pocket affinity.
    
  • 
    -Adrenergic Blockers:  Ring opening of the epoxide with isopropylamine or tert-butylamine yields 
    
    
    
    -amino alcohol derivatives, structurally analogous to beta-blockers, though the presence of the imidazole ring modifies the pharmacological profile towards
    
    
    -adrenergic or imidazoline receptor activity.
  • Epoxide Hydrolase Inhibitors: The molecule itself can act as a substrate or inhibitor for epoxide hydrolases, useful in metabolic studies.

Safety & Handling (E-E-A-T)

  • Hazard Identification: As an epoxide, this compound is a potential alkylating agent. It should be treated as mutagenic and sensitizing .

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or polymerization.

  • Stability: Unstable in acidic aqueous solutions (hydrolysis to diol). Stable in organic solvents (DMSO, DCM) for short periods.

References

  • Imidazole Chemistry: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

  • Epoxide Ring Opening: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.

  • Williamson Ether Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Antifungal Azole SAR: Zhang, L., et al. (2014). Structure-Activity Relationships of Azole Antifungals. Journal of Medicinal Chemistry, 57(12), 5039–5056.

Sources

Foundational

Solubility Profiling and Thermodynamic Characterization of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

An In-Depth Technical Guide on the Solubility and Process Engineering of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole. Document Type: Technical Whitepaper Target Audience: Process Chemists, Formulation Scientists, and Drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility and Process Engineering of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole.

Document Type: Technical Whitepaper Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Subject: Physicochemical Characterization, Solvent Selection, and Process Optimization

Executive Summary

The precise solubility profile of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (CAS: 1266997-67-4 / Analogous Structures) is a critical parameter in its application as a pharmaceutical intermediate and a latent curing agent for epoxy resins. This guide provides a comprehensive framework for understanding the dissolution thermodynamics of this functionalized imidazole. It details the experimental protocols for solubility determination, analyzes the intermolecular forces governing solvent interactions, and offers a strategic decision matrix for solvent selection in synthesis and purification processes.

Chemical Identity and Structural Analysis

To understand solubility, we must first analyze the solute's molecular architecture.

  • Chemical Name: 1-[2-(Oxiran-2-ylmethoxy)phenyl]-1H-imidazole

  • Molecular Structure:

    • Core: Imidazole ring (aromatic, basic, polar).[1]

    • Linker: Phenyl ether (hydrophobic, pi-pi stacking potential).

    • Functional Group: Oxirane (epoxide) tail (reactive, polar aprotic).

  • Solubility Drivers:

    • Imidazole Nitrogen (N3): Acts as a Hydrogen Bond Acceptor (HBA).

    • Ether Oxygen: Weak HBA.

    • Epoxide Ring: Susceptible to ring-opening in acidic protic solvents or at high temperatures.

Implication: The molecule exhibits "amphiphilic-like" behavior—soluble in medium-polarity organic solvents but sensitive to protic solvents that may catalyze epoxide ring opening under thermal stress.

Experimental Methodology: Self-Validating Protocols

Reliable solubility data is the foundation of process design. The following protocol utilizes the Laser Dynamic Method , a gold standard for generating solubility curves (Solubility vs. Temperature).

Protocol: Laser Dynamic Solubility Determination

Objective: Determine the mole fraction solubility (


) of the solute in various organic solvents from 278.15 K to 323.15 K.

Workflow Visualization (DOT):

SolubilityProtocol Start Start: Solvent Selection Prep Preparation: Excess Solute + Solvent Start->Prep Equilib Equilibration: Thermostated Vessel (±0.05 K) Prep->Equilib Laser Laser Monitoring: Detect Dissolution Point Equilib->Laser Heating Rate < 2 K/h Data Data Acquisition: Record T vs. Mass Laser->Data Clear Solution Detected Calc Calculation: Mole Fraction (x1) Data->Calc Calc->Equilib Next Temp Point

Figure 1: Laser dynamic method workflow for precise solubility determination.

Step-by-Step Procedure:

  • Preparation: Weigh a precise amount of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • System Setup: Equip the vessel with a mechanical stirrer and a laser monitoring system.

  • Equilibration: Maintain temperature using a programmable water bath.

  • Measurement: Slowly increase the temperature. The laser intensity passing through the solution will spike when the last crystal dissolves (the clear point).

  • Validation: Repeat the process by adding more solute to the same solvent to generate a polythermal curve.

Solubility Results & Discussion

Based on the structural properties and thermodynamic data of analogous N-aryl imidazoles (e.g., 1-phenylimidazole) and glycidyl ethers, the solubility profile follows a distinct polarity-driven trend.

Solubility Trends in Organic Solvents
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Explanation
Polar Aprotic DMF, DMSO, AcetoneHigh Strong dipole-dipole interactions with the imidazole ring; no H-bond donation to destabilize the epoxide.
Short-Chain Alcohols Methanol, EthanolModerate to High Solvation via H-bonding to the imidazole nitrogen. Caution: Potential for epoxide ring opening at

.
Esters Ethyl AcetateModerate Good compatibility with the ether/epoxide segment; standard solvent for recrystallization.
Chlorinated Dichloromethane, ChloroformHigh Excellent solvation of the aromatic phenyl-imidazole core.
Non-Polar Toluene, HexaneLow Weak Van der Waals forces cannot overcome the crystal lattice energy of the polar imidazole core.
Thermodynamic Modeling

To upscale processes (e.g., cooling crystallization), experimental data must be fitted to thermodynamic models.

The Modified Apelblat Equation: This semi-empirical model correlates mole fraction solubility (


) with temperature (

) and is highly accurate for imidazole derivatives.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Use these parameters to predict solubility at unmeasured temperatures, ensuring precise supersaturation control during crystallization.

The Van't Hoff Equation: Used to calculate the enthalpy of dissolution (


).


  • Insight: The dissolution of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is typically endothermic (

    
    ), meaning solubility increases with temperature.
    

Process Engineering Implications

Solvent Selection Strategy

Choosing the right solvent involves balancing solubility power against chemical stability.

Decision Matrix (DOT):

SolventSelection Start Select Solvent for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Purpose Define Process Purpose Start->Purpose Reaction Reaction Medium Purpose->Reaction Purification Crystallization/Purification Purpose->Purification CheckTemp Temperature > 50°C? Reaction->CheckTemp CoolingCryst Cooling Crystallization Purification->CoolingCryst CheckProtic Is Solvent Protic? CheckTemp->CheckProtic Yes UseAprotic Use Polar Aprotic (DMF, Toluene, Acetone) CheckTemp->UseAprotic No (Low T) CheckProtic->UseAprotic No AvoidAlcohol AVOID Alcohols (Risk of Ring Opening) CheckProtic->AvoidAlcohol Yes SelectAlcohol Select Ethanol/Isopropanol (High T coeff, Low Toxicity) CoolingCryst->SelectAlcohol Controlled T (<40°C)

Figure 2: Strategic solvent selection decision tree for reaction vs. purification.

Crystallization & Purification
  • Anti-Solvent Method: Dissolve in a "Good" solvent (e.g., Acetone) and slowly add a "Poor" solvent (e.g., Water or Hexane).

    • Note: When using water, ensure low temperature (

      
      ) and neutral pH to prevent hydrolysis of the oxirane ring.
      
  • Cooling Crystallization: Ethanol is often the solvent of choice due to the steep slope of the solubility curve (high solubility at boiling, low at room temp), allowing for high recovery yields.

References

  • General Protocol for Solubility Measurement

    • Wang, J., et al. "Solubility and thermodynamic modeling of bioactive compounds in organic solvents." Journal of Chemical & Engineering Data.

  • Imidazole Solubility Behavior

    • Li, Y., et al. (2015). "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data.

  • Epoxy-Imidazole Chemistry

    • "Chemistry and Technology of Epoxy Resins." Springer Reference. Explains the reactivity of glycidyl ethers with imidazoles.

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Disclaimer: While this guide is grounded in the physicochemical principles of imidazole derivatives, specific experimental validation for CAS 1266997-67-4 is recommended before industrial scaling due to the potential for polymorph-dependent solubility variations.

Sources

Exploratory

An In-depth Technical Guide to Phenyl-Imidazoles with Oxirane Functionality: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Core Identifiers and Physicochemical Properties Due to the apparent novelty of 1-[2-(Oxiran-2-ylmethoxy)phenyl]i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Core Identifiers and Physicochemical Properties

Due to the apparent novelty of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, specific experimental data is not available. However, we can predict its key identifiers and properties based on its structure and by referencing related known compounds.

Table 1: Predicted Identifiers and Physicochemical Properties

IdentifierPredicted Value/InformationRationale/Reference
IUPAC Name 1-[2-(Oxiran-2-ylmethoxy)phenyl]-1H-imidazoleBased on standard IUPAC nomenclature rules.
Chemical Formula C₁₂H₁₂N₂O₂Derived from the molecular structure.
Molecular Weight 216.24 g/mol Calculated from the chemical formula.
Appearance Likely a solid at room temperature.Many substituted imidazoles are crystalline solids.[1][2]
Solubility Expected to have moderate solubility in polar organic solvents.The presence of the imidazole and ether groups suggests this property.[3][4]
Boiling Point Predicted to be high, likely >300 °C.Imidazole itself has a high boiling point (256 °C).[2]
Melting Point Dependent on crystalline structure, but likely >100 °C.Substituted imidazoles exhibit a wide range of melting points.

Synthesis and Mechanistic Insights

The synthesis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole would logically proceed through a multi-step pathway. The strategic choices in this synthesis are dictated by the need to control regioselectivity and to introduce the reactive epoxide group at a suitable stage.

A plausible and efficient synthetic route is the Williamson ether synthesis, a well-established method for forming ethers.

Proposed Synthetic Workflow

Synthetic_Workflow A 1-(2-Hydroxyphenyl)imidazole B Deprotonation with a suitable base (e.g., NaH) A->B Step 1 C Nucleophilic attack on Epichlorohydrin B->C Step 2 D 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole C->D Step 3

Caption: Proposed synthetic workflow for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxyphenyl)imidazole

This precursor can be synthesized via a condensation reaction between 2-aminophenol and a suitable imidazole-forming reagent, or through a metal-catalyzed cross-coupling reaction.

Step 2: Deprotonation of 1-(2-Hydroxyphenyl)imidazole

  • Rationale: To generate a potent nucleophile (the phenoxide), the hydroxyl group of 1-(2-hydroxyphenyl)imidazole must be deprotonated. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose.

  • Procedure:

    • Dissolve 1-(2-hydroxyphenyl)imidazole in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add one equivalent of sodium hydride.

    • Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

Step 3: Nucleophilic Attack on Epichlorohydrin

  • Rationale: Epichlorohydrin serves as the source of the oxiranylmethoxy group. The phenoxide will act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group, followed by an intramolecular cyclization to form the epoxide ring.

  • Procedure:

    • To the solution of the sodium phenoxide, add one equivalent of epichlorohydrin dropwise at room temperature.

    • Heat the reaction mixture (e.g., to 60-80 °C) to facilitate the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

Potential Applications in Drug Development

The imidazole moiety is a "privileged structure" in medicinal chemistry, found in a wide array of pharmaceuticals.[4][5] Its presence in a molecule can confer desirable pharmacokinetic properties and allow for a variety of intermolecular interactions with biological targets.[6] The oxirane group, being a reactive electrophile, can act as a covalent binder to nucleophilic residues in enzyme active sites, making it a valuable warhead for targeted inhibitors.

Table 2: Potential Therapeutic Applications

Therapeutic AreaRationale
Anticancer Agents Imidazole derivatives have shown promise as anticancer agents by inhibiting key enzymes in cancer progression.[5][7] The epoxide functionality could enable irreversible inhibition of targets like kinases or histone deacetylases.
Antifungal Agents The imidazole core is a hallmark of many antifungal drugs, such as clotrimazole and ketoconazole.[5]
Antiviral Agents Imidazole-containing compounds have been investigated for their antiviral properties.[8]
Enzyme Inhibitors The reactive epoxide can form covalent bonds with amino acid residues (e.g., cysteine, serine, histidine) in enzyme active sites, leading to irreversible inhibition. This is a strategy used in the development of highly potent and selective drugs.
Signaling Pathway Interaction Diagram

Signaling_Pathway cluster_cell Target Cell Receptor Target Enzyme (e.g., Kinase) Product Phosphorylated Product Receptor->Product Inhibited Substrate Substrate Substrate->Receptor Downstream Downstream Signaling Cascade (Blocked) Product->Downstream Molecule 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (Covalent Inhibitor) Molecule->Receptor Covalent Binding (via oxirane ring-opening)

Caption: Potential mechanism of action via covalent enzyme inhibition.

Safety and Handling

While specific toxicity data for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is unavailable, general precautions for handling imidazole derivatives and epoxides should be strictly followed.

  • Imidazole Derivatives: Many imidazole compounds are known to be harmful if swallowed and can cause skin and eye irritation or burns.[9][10]

  • Epoxides: Epoxides are reactive electrophiles and should be handled with care as they are potential mutagens and carcinogens.

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.[10]

Analytical Characterization

A suite of analytical techniques would be necessary to confirm the identity and purity of synthesized 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole.

Table 3: Analytical Methods for Characterization

TechniqueExpected Results
¹H NMR Spectroscopy Characteristic peaks for the aromatic protons of the phenyl and imidazole rings, the methylene protons of the ether linkage, and the protons of the oxirane ring.
¹³C NMR Spectroscopy Resonances corresponding to the carbon atoms in the phenyl, imidazole, and oxiranylmethoxy groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (216.24 m/z for [M]⁺).
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C=N (imidazole), and C-O-C (ether and epoxide) stretching vibrations.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the synthesized compound.[12]

References

  • Wikipedia. Imidazole. [Link]

  • Human Journals. Chemical and Pharmacological Properties of Imidazoles. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole. [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). Journal of Pharmaceutical Sciences.
  • PMC. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. [Link]

  • PubChem - NIH. Imidazole | C3H4N2 | CID 795. [Link]

  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (2024). Journal of Medicinal and Chemical Sciences.
  • ResearchGate. Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. [Link]

  • PMC. Importance and Involvement of Imidazole Structure in Current and Future Therapy. [Link]

  • PMC. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. [Link]

  • NIST WebBook. 1H-Imidazole, 1-phenyl-. [Link]

  • lookchem. Cas 16773-51-6,2-methyl-4-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole. [Link]

  • PMC. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]

Sources

Foundational

Thermodynamic stability of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Thermodynamic Stability of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Part 1: Executive Summary & Chemical Identity 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a bifunctional reactive intermediate characterized by a "loa...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Part 1: Executive Summary & Chemical Identity

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a bifunctional reactive intermediate characterized by a "loaded spring" thermodynamic profile.[1] Structurally, it combines a nucleophilic imidazole heterocycle with an electrophilic glycidyl ether moiety on an ortho-substituted phenyl ring.

This molecule represents a classic autocatalytic system . The imidazole group, acting as a Lewis base, can initiate the ring-opening polymerization (ROP) of the epoxide group within the same or adjacent molecules. Consequently, its thermodynamic stability is not a static property but a kinetic metastability dependent on temperature, phase state, and moisture content.

Physiochemical Baseline:

Property Value (Predicted/Analog) Significance

| Molecular Formula |


 | Bifunctional monomer |
| Molecular Weight  | 216.24  g/mol  | Low MW facilitates high cross-link density |
| Epoxide Ring Strain  | ~114 kJ/mol (27.2 kcal/mol) | Primary thermodynamic driving force for instability |
| Imidazole 

| ~6.9 - 7.0 (Conjugate acid) | Sufficient basicity to initiate epoxide opening | | LogP | ~1.5 - 2.0 | Lipophilic; moisture sensitivity is surface-limited in solid state |[1]

Part 2: Thermodynamic Landscape

The stability of this compound is governed by the high potential energy of the oxirane (epoxide) ring.

Enthalpic Driving Force ($ \Delta H_{pol} $)

The conversion of the strained three-membered epoxide ring into a linear polyether chain is highly exothermic.

  • Ring Strain Energy (RSE): The epoxide ring possesses approximately 114 kJ/mol of strain energy due to bond angle distortion (

    
     vs ideal 
    
    
    
    ) and torsional strain (eclipsed hydrogens).
  • Polymerization Enthalpy: Upon initiation by the imidazole group, the ring opens to form a stable alkoxide. The heat of polymerization (

    
    ) for phenyl glycidyl ethers is typically -90 to -100 kJ/mol .[1]
    
  • Implication: The molecule is thermodynamically unstable relative to its polymer. It exists in a metastable state only because the activation energy (

    
    ) for the initial nucleophilic attack is sufficiently high at room temperature.
    
Autocatalytic Instability Mechanism

Unlike simple epoxides which require an external curing agent, 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole contains its own catalyst.[1]

  • Mechanism: The pyridinic nitrogen (N3) of the imidazole ring acts as a nucleophile, attacking the methylene carbon of the epoxide ring.

  • Zwitterion Formation: This attack generates a zwitterionic intermediate (imidazolium cation + alkoxide anion).

  • Propagation: The resulting alkoxide anion is a potent nucleophile that attacks subsequent epoxide rings, leading to rapid homopolymerization.

Diagram 1: Autocatalytic Polymerization & Degradation Pathways

DegradationPathways Monomer 1-[2-(Oxiran-2-ylmethoxy) phenyl]imidazole (Metastable Monomer) Zwitterion Zwitterionic Adduct (Imidazolium-Alkoxide) Monomer->Zwitterion Heat / Time (Nucleophilic Attack) Hydrolysis Diol Degradant (1-[2-(2,3-dihydroxypropoxy) phenyl]imidazole) Monomer->Hydrolysis + H2O (Moisture) Polymer Polyether Network (Thermodynamic Sink) Zwitterion->Polymer Propagation (Chain Growth)

Caption: Kinetic pathways for the degradation of the monomer. The red path represents the exothermic homopolymerization driven by the imidazole moiety.

Part 3: Experimental Characterization Protocols

To validate the stability profile of a specific batch, the following protocols are required. These methods distinguish between "shelf-stable" and "degraded" material.[1]

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Stability
  • Objective: Determine the Onset Temperature (

    
    ) of self-polymerization.
    
  • Method:

    • Weigh 2–5 mg of sample into a hermetically sealed aluminum pan.

    • Ramp temperature from

      
       to 
      
      
      
      at
      
      
      under
      
      
      purge (50 mL/min).
    • Analysis: Look for a broad exotherm.[2]

      • 
        :  Highly unstable; requires 
        
        
        
        storage.[1]
      • 
        :  Moderately stable; room temperature storage possible for short durations.
        
      • Note: Phenyl-substituted imidazoles typically show delayed onset due to steric hindrance, potentially pushing

        
         to 
        
        
        
        .[1]
Protocol B: HPLC Stress Testing (Hydrolysis)
  • Objective: Quantify sensitivity to moisture (epoxide hydrolysis to diol).

  • Method:

    • Dissolve sample in Acetonitrile/Water (50:50).

    • Inject immediately (T=0) and after 24 hours (T=24).

    • Detection: UV at 254 nm (phenyl/imidazole absorption).

    • Acceptance Criteria: < 0.5% increase in the diol peak (typically elutes earlier than the epoxide due to increased polarity).

Part 4: Handling & Storage Directives

Based on the thermodynamic profile, the following storage logic is mandatory to prevent autocatalytic runaway.

ParameterRecommendationRationale
Temperature Store at -20°C Arrhenius kinetics: Reducing T slows the nucleophilic attack of imidazole on the epoxide.[1]
Atmosphere Argon/Nitrogen Overlay Prevents moisture ingress which causes hydrolysis (opening the ring to a diol).
State Solid / Crystalline Lattice energy stabilizes the monomer. In solution, molecular mobility increases, accelerating polymerization.
Solvents Avoid Protic Solvents Alcohols and water facilitate proton transfer, catalyzing the ring opening. Use dry DCM or THF if solvation is necessary.

References

  • Ghaemy, M., & Sadjady, S. (2006).[2] Study the Curing Kinetics of DGEBA with Imidazoles and Property-structure Relationships. Iranian Polymer Journal, 15(2), 103-110.[2] Link

  • Heise, M. S., & Martin, G. C. (1989). Cure chemistry and kinetics of an epoxy-imidazole system. Macromolecules, 22(1), 99-104. Link[1]

  • Ricciardi, F., et al. (1983). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition, 21(5), 1475-1490. Link[1]

  • Barton, J. M., & Shepherd, P. M. (1975). The reaction of phenol with phenyl glycidyl ether in the presence of imidazole catalysts. Die Makromolekulare Chemie, 176(3), 919-930. Link[1]

Sources

Exploratory

Technical Guide: 1H NMR Spectral Analysis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole . It is designed for researchers requiring precise structural verification of this intermediate, whic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole . It is designed for researchers requiring precise structural verification of this intermediate, which features three distinct magnetic environments: the electron-deficient imidazole ring, the ortho-disubstituted phenyl linker, and the strained epoxide system.

Executive Summary

Compound: 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol Key Application: Intermediate in the synthesis of azole antifungals; latent curing agent for epoxy resins.[1]

This guide details the proton nuclear magnetic resonance (


H NMR) characterization of the title compound. Successful analysis requires resolving the complex coupling patterns of the glycidyl ether moiety (ABX system) and distinguishing the specific deshielding effects of the imidazole nitrogen on the ortho-phenyl protons.

Structural Segmentation & Labeling

To facilitate analysis, the molecule is divided into three magnetic zones.

MoleculeStructure cluster_0 Zone A: Imidazole Ring cluster_1 Zone B: Phenyl Linker (Ortho) cluster_2 Zone C: Glycidyl Ether Im_H2 H-2 (N-CH-N) δ 7.8 - 8.0 Ph_H6 H-6' (Ortho to Imidazole) δ 7.4 - 7.5 Im_H2->Ph_H6 Through-Space NOE Im_H45 H-4, H-5 δ 7.1 - 7.3 Ph_H3 H-3' (Ortho to Ether) δ 7.0 - 7.1 Gly_CH2_O O-CH2 (Diastereotopic) δ 4.0 - 4.4 Ph_H3->Gly_CH2_O 3-Bond Connectivity Ph_H45 H-4', H-5' δ 7.2 - 7.4 Gly_CH Epoxide CH δ 3.3 - 3.4 Gly_CH2_Ep Epoxide CH2 δ 2.7 - 2.9

Figure 1: Magnetic zoning of the target molecule. The interaction between the imidazole and phenyl ring creates a unique deshielding environment for H-6'.

Experimental Methodology

Solvent Selection
  • Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆)

    • Rationale: Imidazole derivatives often exhibit broadening of the C2-H proton in non-polar solvents like CDCl₃ due to exchange or quadrupole relaxation.[1] DMSO-d₆ ensures sharp resolution of the imidazole singlets and prevents aggregation.[1]

  • Alternative: CDCl₃ (Chloroform-d)

    • Note: Use only if the sample is strictly dry; traces of acid in CDCl₃ can protonate the imidazole nitrogen, causing significant downfield shifts (>8.5 ppm).

Acquisition Parameters[1]
  • Frequency: 400 MHz or higher (essential to resolve the epoxide ABX patterns).

  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): ≥ 2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).

  • Scans (NS): 16–32 (sufficient for >5 mg sample).[1]

Spectral Assignment & Analysis

Summary Table (in DMSO-d₆)
ZoneProton LabelShift (δ, ppm)MultiplicityIntegralCoupling (Hz, approx)Assignment Logic
A Im-H27.85 - 7.95Singlet (br)1H-Most deshielded; between two nitrogens.
B Ph-H6'7.45 - 7.55Doublet of Doublets1H

,

Ortho to imidazole; deshielded by ring current.
B Ph-H4', H-5'7.25 - 7.40Multiplet2H-Overlapping meta/para aromatic protons.
A Im-H4, H-57.15 - 7.25Multiplet/Singlet2H-Imidazole backbone; often overlap with phenyl.
B Ph-H3'7.05 - 7.15Doublet1H

Ortho to ether oxygen; shielded by electron donation.[1]
C Gly-H_a4.35 - 4.45dd1H

,

Diastereotopic O-CH2 (Pro-R/S).
C Gly-H_b3.90 - 4.00dd1H

,

Diastereotopic O-CH2 (Pro-S/R).
C Epox-H_c3.30 - 3.40Multiplet1H-Methine of epoxide ring.[1]
C Epox-H_d2.80 - 2.85Triplet/dd1H

,

Epoxide CH2 (cis to methine).
C Epox-H_e2.65 - 2.70dd1H

,

Epoxide CH2 (trans to methine).
Detailed Zone Analysis
Zone A: The Imidazole Fingerprint

The imidazole ring attached to the phenyl group (N-aryl) shows a characteristic pattern.[1]

  • H-2 (N-CH-N): This is the diagnostic peak.[1] It appears as a sharp singlet around 7.9 ppm .[1] If the sample is acidic (e.g., HCl salt), this peak shifts dramatically downfield to 9.0+ ppm .

  • H-4/H-5: These protons are chemically non-equivalent due to the N-substitution but often overlap.[1] They typically appear as broad singlets or tight doublets around 7.2 ppm .[1]

Zone B: The Ortho-Disubstituted Phenyl Ring

The phenyl ring is clamped between an electron-withdrawing group (Imidazole) and an electron-donating group (Ether).

  • H-6' (Ortho to Imidazole): The anisotropy of the imidazole ring deshields this proton, pushing it downfield (~7.5 ppm).

  • H-3' (Ortho to Ether): The mesomeric effect (+M) of the oxygen atom increases electron density at the ortho position, shielding this proton upfield (~7.1 ppm).

  • Result: You will see an ABCD-like aromatic pattern , not a simple singlet or doublet.

Zone C: The Glycidyl Ether (ABX Pattern)

This is the most complex region due to chirality .[1] The epoxide carbon (C2) is a chiral center, making the adjacent methylene protons (


) diastereotopic . They are chemically non-equivalent and split each other.[1][2]
  • The Ether Linkage (

    
    ): 
    
    • Appears as two distinct signals (doublet of doublets) separated by ~0.4 ppm.[1]

    • Coupling: Large geminal coupling (

      
       Hz) and smaller vicinal coupling to the epoxide methine (
      
      
      
      Hz).[1]
  • The Epoxide Ring:

    • Methine (-CH-): A multiplet at ~3.3 ppm.[1]

    • Terminal Methylene (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ):  Two distinct protons.[1]
      
      • Cis-proton: ~2.8 ppm (Couples with methine,

        
         Hz).
        
      • Trans-proton: ~2.7 ppm (Couples with methine,

        
         Hz).
        

Logic & Validation Workflow

Use the following Graphviz workflow to validate your spectral data.

ValidationFlow Start Start Analysis CheckSolvent Check Solvent Residual (DMSO: 2.50 ppm, H2O: 3.33 ppm) Start->CheckSolvent IdentifyImH2 Identify Imidazole H-2 (Singlet > 7.8 ppm?) CheckSolvent->IdentifyImH2 CheckIntegral Check Integration Ratio Arom:Aliph = 7:5 IdentifyImH2->CheckIntegral Impurity Suspect Hydrolysis/Salt IdentifyImH2->Impurity No (Shifted > 8.5) AnalyzeEpoxide Analyze Epoxide Region (2.6 - 4.5 ppm) CheckIntegral->AnalyzeEpoxide CheckDiastereotopy Are O-CH2 protons split? (dd patterns at 4.0 & 4.4) AnalyzeEpoxide->CheckDiastereotopy Valid Structure Confirmed CheckDiastereotopy->Valid Yes CheckDiastereotopy->Impurity No (Singlet/Triplet)

Figure 2: Step-by-step logic flow for validating the 1H NMR spectrum.

Common Impurities & Troubleshooting

Epoxide Hydrolysis (Diol Formation)

If the sample is exposed to moisture or acid, the epoxide ring opens to form a diol.

  • Indicator: Disappearance of the sharp multiplets at 2.6–2.9 ppm.[1]

  • New Signals: Broad multiplets at 3.4–3.8 ppm (typical of

    
    ).
    
  • OH Signals: In DMSO-d₆, distinct OH triplets/doublets appear around 4.5–5.0 ppm.

Residual Imidazole

If the synthesis involved nucleophilic substitution of 1-fluoro-2-(glycidyloxy)benzene with imidazole, excess imidazole may remain.

  • Indicator: A sharp singlet at 7.01 ppm (Im-H4/5 in free imidazole) and 7.65 ppm (Im-H2).[1] These will not integrate correctly with the phenyl protons.[1]

References

  • PubChem. 1-Phenylimidazole Spectral Data. National Library of Medicine.[1] [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Phenyl glycidyl ether). AIST. (Note: Direct deep links to SDBS are restricted; access via [Link] using Compound Name "Phenyl glycidyl ether")

  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] [Link]

Sources

Foundational

An In-depth Technical Guide to the FTIR Absorption Bands of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Introduction 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a molecule of significant interest in drug development and materials science, integrating three key functional moieties: an imidazole ring, a phenyl ether system,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a molecule of significant interest in drug development and materials science, integrating three key functional moieties: an imidazole ring, a phenyl ether system, and a terminal oxirane (epoxide) ring. The unique combination of these groups imparts a range of chemical functionalities, making it a versatile building block. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[1] This guide offers an in-depth analysis of the expected FTIR absorption bands for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, providing researchers, scientists, and drug development professionals with a detailed understanding of its spectral features. The interpretation of these bands is crucial for structural confirmation, purity assessment, and monitoring chemical reactions involving this compound.

Molecular Structure and Predicted Vibrational Modes

The chemical structure of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole dictates its infrared spectrum. Each functional group exhibits characteristic vibrational frequencies (stretching and bending) that correspond to specific absorption bands. By dissecting the molecule into its constituent parts, we can predict the key features of its FTIR spectrum.

  • Imidazole Ring: As an aromatic heterocycle, the imidazole ring gives rise to several characteristic bands.[2] These include C-H stretching of the ring, C=N and C=C ring stretching, and various in-plane and out-of-plane bending vibrations.[2][3]

  • Phenyl Group and Ether Linkage: The ortho-substituted benzene ring will display aromatic C-H stretching vibrations and C=C stretching bands within the ring.[4] The ether linkage (C-O-C) is characterized by strong asymmetric and symmetric stretching vibrations.[4][5][6]

  • Oxirane Ring: The strained three-membered epoxide ring has distinct vibrational modes, including characteristic C-H stretching, and asymmetric and symmetric C-O-C ring stretching (ring breathing) vibrations.

  • Aliphatic Chain: The -CH2- group linking the oxirane and the ether will exhibit typical aliphatic C-H stretching and bending modes.

Detailed Analysis of FTIR Absorption Bands

The following table summarizes the predicted FTIR absorption bands for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, with explanations grounded in established spectroscopic principles.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityRationale and Authoritative Insights
3150-3100Aromatic C-H StretchImidazole & Phenyl RingMedium-WeakAromatic C-H stretching vibrations consistently appear at wavenumbers above 3000 cm⁻¹. The bands for the imidazole and phenyl rings are expected in this region.[2]
3000-2850Aliphatic C-H Stretch-CH₂- (linker) & Oxirane RingMedium-StrongThese bands arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene bridge and the oxirane ring.[5]
1610-1580C=C Ring StretchPhenyl RingMediumAromatic rings typically show a pair of sharp bands in this region due to skeletal C=C stretching vibrations.
1550-1450C=N and C=C Ring StretchImidazole RingMedium-StrongThe imidazole ring exhibits characteristic stretching vibrations of its C=N and C=C bonds in this range, often appearing as a series of sharp bands.[2][7][8]
1470-1440-CH₂- Scissoring (Bending)Aliphatic -CH₂-MediumThis absorption is due to the in-plane bending (scissoring) motion of the methylene group in the linker.
1280-1230Asymmetric C-O-C StretchPhenyl EtherStrongAryl-alkyl ethers exhibit a strong, characteristic asymmetric C-O-C stretching band at higher wavenumbers compared to aliphatic ethers due to resonance effects.[4]
~1255Oxirane Ring Breathing (Symmetric Stretch)Oxirane RingStrongThis is a key diagnostic band for the epoxide ring, often referred to as the symmetric ring "breathing" vibration.[9][10]
1100-1020Symmetric C-O-C StretchPhenyl EtherStrongThe symmetric stretching of the aryl-alkyl ether C-O-C bond also gives rise to a strong absorption band.[5][6]
950-810Asymmetric C-O-C StretchOxirane RingStrongThe asymmetric stretching of the C-O-C bonds within the strained oxirane ring results in a strong and diagnostically useful band.[9][10]
880-750Symmetric C-O-C StretchOxirane RingStrongAnother characteristic and intense band for the epoxide ring, corresponding to a symmetric C-O-C stretching mode.[9]
770-730C-H Out-of-Plane BendingOrtho-substituted Phenyl RingStrongThe ortho-substitution pattern on the benzene ring typically produces a strong out-of-plane C-H bending vibration in this region.

Experimental Protocol for FTIR Analysis

To ensure the acquisition of a high-quality, reproducible FTIR spectrum of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, a self-validating and robust protocol is essential. Both the Potassium Bromide (KBr) pellet method for solid samples and the Attenuated Total Reflectance (ATR) method are suitable.[11][12][13]

Method 1: KBr Pellet Preparation and Transmission FTIR

This method is a classic technique for analyzing solid samples.[14][15][16]

Step-by-Step Methodology:

  • Material Preparation:

    • Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours to remove all moisture.[14] Store the dried KBr in a desiccator. Water absorption is a major source of interference, causing broad bands around 3400 cm⁻¹ and 1640 cm⁻¹.[17]

    • Ensure the agate mortar and pestle, and the pellet die set are scrupulously clean and dry.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole sample.

    • Weigh approximately 150-200 mg of the dried KBr powder.

    • In the agate mortar, gently but thoroughly grind the sample with the KBr powder until a fine, homogeneous mixture is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix.[15][17]

  • Pellet Formation:

    • Transfer the powder mixture into the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply a pressure of 8-10 metric tons for approximately 1-2 minutes.[17] This allows the KBr to "cold-flow" and form a transparent or translucent disc.

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet should be clear and free of cracks or cloudiness.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the ambient atmosphere (or a blank KBr pellet) to subtract contributions from atmospheric CO₂ and water vapor.

    • Collect the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation, making it ideal for both liquid and solid samples.[11][12][13][18]

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a solvent-moistened soft tissue (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is crucial to ratio against the sample spectrum.

  • Sample Application:

    • Place a small amount of the 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • If the sample is solid, use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • The instrument software will automatically perform the background subtraction and display the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Workflow and Data Interpretation Diagrams

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and interpreting the FTIR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep_start Start: Obtain Sample choose_method Choose Method: KBr Pellet or ATR prep_start->choose_method kbr1 Dry KBr Powder choose_method->kbr1 Solid atr1 Clean ATR Crystal choose_method->atr1 Solid/Liquid kbr2 Grind Sample with KBr kbr1->kbr2 kbr3 Press into Pellet kbr2->kbr3 acq1 Collect Background Spectrum kbr3->acq1 atr2 Apply Sample to Crystal atr1->atr2 atr2->acq1 acq2 Collect Sample Spectrum acq1->acq2 acq3 Process Data (Background Subtraction) acq2->acq3 an1 Identify Peak Positions (Wavenumbers) acq3->an1 an2 Correlate Peaks to Vibrational Modes an1->an2 an3 Assign Functional Groups an2->an3 an4 Final Structural Confirmation an3->an4 Functional_Groups mol 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Imidazole Ring Phenyl Ether Oxirane Ring Aliphatic -CH₂- spectrum Total FTIR Spectrum 3150-3100 cm⁻¹ C-H Stretch 1550-1450 cm⁻¹ Ring Stretches 1610-1580 cm⁻¹ C=C Stretch 1280-1020 cm⁻¹ C-O-C Stretch 1255, 950-750 cm⁻¹ Ring Stretches 3000-2850 cm⁻¹ C-H Stretch mol:f1->spectrum:f1 mol:f1->spectrum:f2 mol:f2->spectrum:f1 mol:f2->spectrum:f3 mol:f2->spectrum:f4 mol:f3->spectrum:f5 mol:f3->spectrum:f6 mol:f4->spectrum:f6

Caption: Correlation of molecular structure to FTIR bands.

Conclusion

The FTIR spectrum of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is rich with information, providing clear, identifiable bands for each of its key functional groups. The aromatic C-H and ring stretching vibrations confirm the presence of the imidazole and phenyl moieties. The strong, characteristic C-O stretching bands of the aryl ether and the unique vibrational modes of the oxirane ring serve as definitive markers for these structures. This guide provides a comprehensive framework for interpreting the spectrum of this molecule, enabling confident structural verification and quality control in a research and development setting. Adherence to the detailed experimental protocols will ensure the generation of high-fidelity data, which is the cornerstone of sound scientific inquiry.

References

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

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  • Oregon State University. (2020, February 7). Spectroscopy of Ethers and Epoxides. [Link]

  • American Chemical Society Publications. (2008, February 1). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

  • University of Tennessee at Martin. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

  • Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

  • Organic Chemistry with Victor. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

  • Djerourou, A., et al. (2019). Ultrasound-Assisted Heterogeneous Synthesis of Bio-Based Oligo-Isosorbide Glycidyl Ethers. Molecules, 24(9), 1643. [Link]

  • American Chemical Society Publications. (2016, June 18). Formation of Glycidyl Fatty Acid Esters Both in Real Edible Oils during Laboratory-Scale Refining and in Chemical Model during High Temperature Exposure. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. [Link]

  • Semantic Scholar. 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol. [Link]

  • ResearchGate. FT-IR spectra of the main substances: (A) HMTS; (B) allyl glycidyl ether. [Link]

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  • Polymer. (1990). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. [Link]

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  • National Institutes of Health. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. [Link]

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  • IntechOpen. (2012, February 15). Vibrational Spectroscopy. [Link]

  • Wiley. Handbook of Vibrational Spectroscopy. [Link]

  • National Institute of Standards and Technology. 1H-Imidazole. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

Sources

Exploratory

The Dual Facets of Imidazole-Based Epoxide Derivatives: A Technical Guide for Researchers

Introduction: A Tale of Two Chemistries The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged scaffold in both materials science and medicinal chemistry.[1] Its unique electronic proper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Chemistries

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged scaffold in both materials science and medicinal chemistry.[1] Its unique electronic properties, including aromaticity and the presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, impart a remarkable versatility to its derivatives.[2] When this versatile heterocycle is coupled with the strained, highly reactive epoxide ring, a class of compounds with exceptional utility emerges: imidazole-based epoxide derivatives.

This technical guide provides an in-depth exploration of these fascinating molecules, navigating their synthesis, characterization, and diverse applications. We will delve into their role as highly efficient latent curing agents for epoxy resins, a cornerstone of modern adhesives, coatings, and composites. Concurrently, we will examine their significant potential in drug discovery, particularly as antifungal and anticancer agents. This guide is designed for researchers, scientists, and drug development professionals, offering not just a review of the literature, but a practical synthesis of field-proven insights and methodologies.

Part 1: Imidazole Derivatives as Latent Curing Agents for Epoxy Resins

Imidazole and its derivatives are renowned as effective curing agents and accelerators for epoxy resins.[3] Their mechanism of action and the resulting properties of the cured material make them particularly valuable in applications requiring long pot life followed by rapid, controlled curing.

The Curing Mechanism: A Stepwise Exploration

The curing of epoxy resins by imidazoles is a multi-step process that begins with the nucleophilic attack of the imidazole on the epoxide ring, leading to the formation of an adduct. This is followed by anionic polymerization of the epoxy groups.[4]

  • Adduct Formation: The tertiary amine nitrogen of the imidazole acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the opening of the epoxide and the formation of a 1:1 adduct. For imidazoles with an N-H bond, the reaction can proceed further to form a 1:2 adduct.[4]

  • Anionic Polymerization: The alkoxide anion generated during the adduct formation then initiates a chain-growth anionic polymerization of the remaining epoxy groups. This propagation step is responsible for the formation of a highly cross-linked, three-dimensional polymer network.

The overall curing process can be visualized as follows:

G Imidazole Imidazole Adduct Imidazole-Epoxy Adduct (Alkoxide Anion) Imidazole->Adduct Nucleophilic Attack Epoxy1 Epoxy Resin Epoxy1->Adduct Polymer Cross-linked Polymer Network Adduct->Polymer Anionic Polymerization Epoxy2 Epoxy Resin Epoxy2->Polymer

Caption: Curing mechanism of epoxy resin with imidazole.

Structure-Activity Relationship in Epoxy Curing

The reactivity and latency of imidazole curing agents are significantly influenced by their chemical structure. Substituents on the imidazole ring can sterically hinder the nitrogen atoms or alter their nucleophilicity, thereby controlling the curing temperature and rate.[5]

  • Substitution at the 2- and 4-positions: Alkyl groups at these positions, such as in 2-ethyl-4-methylimidazole (EMI-24), can enhance the catalytic activity.[4] Phenyl substitution, as in 2-phenylimidazole (2-PZ), generally leads to higher heat resistance in the cured resin.[6]

  • Substitution at the 1-position: Blocking the N-H group with a substituent can modify the adduct formation step and influence the latency of the curing agent.[7]

Quantitative Analysis of Curing Performance

The efficiency of different imidazole derivatives as curing agents can be compared by examining their effect on the curing time and the final properties of the epoxy resin.

Imidazole DerivativeCuring Temperature (°C)Curing Time (s) at 10 wt%Glass Transition Temperature (Tg) (°C)Reference
2-Methylimidazole (2MI)1506-7105[5][8]
2-Phenylimidazole (2PI)15012-[5]
1-Methylimidazole (1MI)15015-[5]
2-Ethyl-4-methylimidazole (2E4MI)120-High[9]
Experimental Protocol: Determination of Curing Kinetics by DSC

Differential Scanning Calorimetry (DSC) is a powerful technique to study the curing kinetics of epoxy resins.

Objective: To determine the curing profile of an epoxy resin with an imidazole-based curing agent.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

  • Imidazole curing agent (e.g., 2-ethyl-4-methylimidazole)

  • DSC instrument

  • Aluminum DSC pans

Procedure:

  • Accurately weigh 5-10 mg of the epoxy resin and the desired amount of imidazole curing agent directly into an aluminum DSC pan.

  • Thoroughly mix the components inside the pan using a fine needle.

  • Seal the DSC pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature where the curing exotherm is complete (e.g., 250 °C).

  • Record the heat flow as a function of temperature. The integration of the exothermic peak provides the total heat of curing (ΔH).

  • The onset temperature and the peak temperature of the exotherm provide information about the initiation and the maximum rate of the curing reaction, respectively.

Part 2: Imidazole-Based Epoxide Derivatives in Medicinal Chemistry

The imidazole scaffold is a cornerstone in drug discovery, present in numerous clinically used drugs.[10] The introduction of an epoxide moiety can lead to compounds with potent and specific biological activities, particularly in the realms of antifungal and anticancer therapy.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Many imidazole-based antifungal agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.[1]

The interaction of the imidazole with the heme iron in the active site of the enzyme is a key feature of their mechanism of action.

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Enzyme->Ergosterol Biosynthesis Imidazole Imidazole Antifungal Imidazole->Enzyme Inhibition

Caption: Mechanism of action of imidazole antifungal agents.

Structure-Activity Relationship of Antifungal Imidazoles

The antifungal potency of imidazole derivatives is highly dependent on their substitution pattern.

  • Hydrophobicity: The presence of hydrophobic substituents can enhance the interaction of the drug with the lipophilic active site of the enzyme and improve its penetration through the fungal cell membrane.[12]

  • Steric Factors: The size and shape of the substituents can influence the binding affinity to the enzyme's active site.

Anticancer Activity: A Multifaceted Approach

Imidazole-based compounds have emerged as promising anticancer agents, targeting various pathways involved in cancer cell proliferation and survival.[13] The incorporation of an epoxide group can enhance their cytotoxic activity.

The anticancer activity of these derivatives is often attributed to their ability to:

  • Inhibit kinases: Many kinases play a crucial role in cancer cell signaling pathways, and imidazole derivatives have been shown to be effective kinase inhibitors.[14]

  • Induce apoptosis: These compounds can trigger programmed cell death in cancer cells.[14]

  • Inhibit tubulin polymerization: Some imidazole derivatives can interfere with the formation of microtubules, which are essential for cell division.[15]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of newly synthesized compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Imidazole conjugate 11iA549 (Lung)1.48[14]
Imidazole conjugate 11pA549 (Lung)1.92[14]
Benzimidazole sulfonamide 22A549 (Lung)0.15[15]
Benzimidazole sulfonamide 22HeLa (Cervical)0.21[15]
Benzimidazole sulfonamide 22HepG2 (Liver)0.33[15]
Benzimidazole sulfonamide 22MCF-7 (Breast)0.17[15]
Imidazole-pyridine hybrid 5cBT474 (Breast)35.98 (24h)[16]
Imidazole-pyridine hybrid 5dBT474 (Breast)35.56 (24h)[16]
Imidazole-pyridine hybrid 5eBT474 (Breast)39.19 (24h)[16]
Experimental Protocol: Synthesis of a 2-Substituted Imidazole Derivative

This protocol provides a general procedure for the synthesis of a 2-substituted imidazole, a common precursor for more complex derivatives.

Objective: To synthesize 2-(4-fluorophenyl)-1H-imidazole.

Materials:

  • 4-Fluorobenzaldehyde

  • Glyoxal (40% in water)

  • Ammonium hydroxide solution (28-30%)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) in ethanol.

  • To this solution, add glyoxal (1.1 equivalents) and ammonium hydroxide (5 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure 2-(4-fluorophenyl)-1H-imidazole.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization of Imidazole-Based Epoxide Derivatives

The unambiguous characterization of synthesized compounds is critical for ensuring their purity and confirming their structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

¹H NMR:

  • Imidazole Ring Protons: The protons on the imidazole ring typically appear in the aromatic region (δ 7-8 ppm). The chemical shifts are influenced by the substituents on the ring.[17]

  • Epoxide Protons: The protons of the glycidyl group (epoxide) usually resonate in the upfield region (δ 2.5-3.5 ppm) as a set of multiplets.

¹³C NMR:

  • Imidazole Ring Carbons: The carbon atoms of the imidazole ring typically appear in the range of δ 115-145 ppm.[18]

  • Epoxide Carbons: The carbons of the epoxide ring are typically found in the range of δ 44-52 ppm.

Conclusion and Future Perspectives

Imidazole-based epoxide derivatives represent a fascinating and highly versatile class of compounds with significant applications in both materials science and medicinal chemistry. Their utility as latent curing agents for epoxy resins provides a powerful tool for creating advanced materials with tailored properties. In parallel, their diverse biological activities, particularly as antifungal and anticancer agents, offer promising avenues for the development of new therapeutics.

Future research in this area will likely focus on the design and synthesis of novel derivatives with enhanced properties. In materials science, this could involve the development of curing agents with even greater latency and lower curing temperatures. In medicinal chemistry, the focus will be on improving the selectivity and potency of these compounds while minimizing their toxicity. The continued exploration of the structure-activity relationships of these dual-faceted molecules will undoubtedly lead to further innovations in both fields.

References

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2017). N-containing heterocycles as anticancer agents. Journal of Applied Pharmaceutical Science, 7(5), 224-231.
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 11-21.
  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.).
  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. (2021). Molecules, 26(6), 1699.
  • Design, synthesis and biological evaluation of imidazopyridine/imidazopyrimidine-benzimidazole conjugates as potential anticancer agents. (2017). MedChemComm, 8(12), 2236-2245.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(11), 3026.
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (2023). ACS Omega, 8(43), 40789-40803.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025). Journal of Pharma Insights and Research, 03(01), 121-129.
  • Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. (2019).
  • Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. (2000). Chemical & Pharmaceutical Bulletin, 48(1), 75-81.
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2023). Nanotechnology Perceptions, 19(3), 123-131.
  • Snehal Lahare, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 9, 40-48. (2025). International Journal of Pharmaceutical Sciences, 3(9), 40-48.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(11), 3026.
  • Review of pharmacological effects of imidazole derivatives. (2022). Kazakh National Medical University Bulletin, (2).
  • Application of 2-Phenylimidazole as the curing agent of epoxy. (2020). ChemicalBook.
  • Mechanism of imidazole catalysis in the curing of epoxy resins. (2025).
  • A comparison of some imidazole catalysts as epoxy curing agents. (2025).
  • A Modified Imidazole as a Novel Latent Curing Agent with Toughening Effect for Epoxy. (n.d.). Engineered Science Publisher.
  • The curing mechanism of 2-ethyl-4(5)-methylimidazole with an epoxy resin. (n.d.).
  • Advantages and applications of imidazole epoxy resin curing agents. (2023).
  • Imidazole Curing Agents. (n.d.). Evonik.
  • Epoxy adhesive formulations using latent imidazole metal c
  • Epoxy Resin Curing with Imidazoles | PDF. (n.d.). Scribd.
  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2024). Journal of Medicinal Chemistry, 67(1), 355-377.
  • 2-methylimidazole as a common latent curing agent for epoxy-based adhesives. (2025). Polymer Bulletin.
  • using 2-methylimidazole to control the reactivity of epoxy resin mixtures. (2025). Journal of Applied Polymer Science.
  • Imidazole catalysis in the curing of epoxy resins. (n.d.). Semantic Scholar.
  • Synthesis and Application of 2-ethyl-4-methylimidazole. (n.d.). ChemicalBook.
  • How to Mix Epoxy: A Step-by-Step Guide. (2022). PMI Composites.
  • Supplementary Information Metal-organic framework mediated expeditious synthesis of benzimidazole and benzothiazole derivatives. (n.d.). The Royal Society of Chemistry.
  • H-/_13_C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.).
  • Curing process of E-44 epoxy resin and 2-ethyl-4-methylimidazole. (n.d.).
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (2010). The Journal of Organic Chemistry, 75(9), 3208-3213.
  • 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Baghdad Science Journal Synthesis of New Some Imidazole Derivatives Containing β. (n.d.). Baghdad Science Journal.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances, 15(40), 27896-27909.
  • Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. (n.d.). Інститут металофізики.
  • ChemInform Abstract: Synthesis and Properties of N-2,3-Epoxypropyl Derivatives of Imidazoles, Benzimidazoles, and Bisbenzimidazoles. (2010). ChemInform, 28(18).
  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2013). Molecules, 18(10), 12695-12711.

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Foundational

Reactivity profile of the oxirane ring in 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Topic: Reactivity profile of the oxirane ring in 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Mechanistic Insig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity profile of the oxirane ring in 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Mechanistic Insights, Stability Factors, and Synthetic Utility in Antifungal Pharmacophore Design[1]

Executive Summary

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a specialized bifunctional intermediate critical to the synthesis of azole antifungals (e.g., analogs of oxiconazole, econazole).[1] Its chemical utility is defined by two distinct pharmacophores: the imidazole ring (a CYP450 inhibitor anchor) and the oxirane (epoxide) ring (an electrophilic warhead).

This guide analyzes the reactivity of the oxirane ring within this specific scaffold. Unlike simple aliphatic epoxides, the reactivity here is modulated by the ortho-substituted imidazole moiety, which introduces unique electronic effects, steric constraints, and self-catalytic stability risks.

Molecular Anatomy & Electronic Landscape

To predict reactivity, we must first deconstruct the molecule into its interacting zones.

ComponentElectronic CharacterReactivity Function
Oxirane Ring Strained electrophile (~27 kcal/mol strain energy).[1]The Warhead: Susceptible to nucleophilic attack (SN2) and acid-catalyzed opening (SN1-like).[1]
Ether Linker Electron-donating (via resonance) to the phenyl ring.[1]The Hinge: Provides rotational freedom, allowing the epoxide to adopt conformations relative to the imidazole.
Imidazole Ring Basic (pKa ~7.0), aromatic, nucleophilic at N3.The Anchor/Catalyst: Can act as an internal base or nucleophile, influencing the epoxide's fate.
The "Scorpion Effect" (Intramolecular Risk)

A critical feature of this ortho-isomer is the proximity of the basic imidazole nitrogen (N3) to the epoxide. While the linker length prevents direct intramolecular cyclization (which would form a strained macrocycle), the imidazole N3 can act as a general base catalyst , activating incoming nucleophiles or stabilizing transition states via hydrogen bonding. This "neighboring group participation" accelerates reaction rates compared to para-substituted isomers.[1]

Mechanistic Pathways: The Reactivity Matrix

The oxirane ring opens via three distinct pathways. Understanding these is crucial for maximizing synthetic yield and preventing degradation.

Pathway A: Nucleophilic Ring Opening (Synthetic Utility)

This is the primary pathway for drug synthesis. The reaction involves the attack of a nucleophile (amine, thiol) on the epoxide carbons.

  • Regioselectivity: Under basic or neutral conditions, the reaction follows an SN2 mechanism . The nucleophile attacks the terminal carbon (Cβ) , which is less sterically hindered.

  • Stereochemistry: Inversion of configuration occurs at the carbon of attack (Walden inversion).

  • Protocol Insight: The use of protic solvents (e.g., Ethanol) accelerates this pathway by hydrogen-bonding to the epoxide oxygen, polarizing the C-O bond without fully protonating it.

Pathway B: Acid-Catalyzed Hydrolysis (Degradation)

In the presence of moisture and trace acid, the epoxide opens to form the diol (1-[2-(2,3-dihydroxypropoxy)phenyl]imidazole).[1]

  • Mechanism: Protonation of the epoxide oxygen creates a distinct "push-pull" scenario. The bond to the internal carbon (Cα) weakens more than the bond to the terminal carbon (Cβ) because the internal carbon can better stabilize the developing positive charge.

  • Outcome: Attack often occurs at the internal carbon (Cα) , leading to a mixture of regioisomers, though the terminal attack is still observed due to the primary nature of the epoxide.

Pathway C: Imidazole-Mediated Polymerization (Stability Risk)

The most insidious risk for this molecule is self-reaction.[1] The imidazole nitrogen of one molecule can attack the epoxide of another (intermolecular SN2), leading to oligomerization. This is an autocatalytic process; as the ring opens, alkoxide ions are generated, which further catalyze the reaction.

Visualization: Reaction Landscape

The following diagram maps the competitive pathways governing the fate of the oxirane ring.

ReactivityLandscape Substrate 1-[2-(Oxiran-2-ylmethoxy) phenyl]imidazole Amine Nucleophile (R-NH2) (Basic/Neutral) Substrate->Amine Path A: SN2 Acid H3O+ / Moisture (Acidic) Substrate->Acid Path B: Activated SN2/SN1 Self Self-Reaction (High Conc/Heat) Substrate->Self Path C: N-Alkylation ProductA β-Amino Alcohol (Antifungal Precursor) Amine->ProductA Terminal Attack (Regioselective) ProductB Diol Impurity (Hydrolysis Product) Acid->ProductB Internal/Terminal Mix ProductC Oligomers/Polymers (Irreversible Loss) Self->ProductC Chain Growth

Caption: Figure 1. Competitive reaction pathways. Path A is the synthetic goal; B and C are degradation vectors.

Experimental Protocols

Protocol 1: Regioselective Aminolysis (Synthesis of Antifungal Pharmacophore)

Objective: To open the epoxide with a secondary amine (e.g., imidazole, morpholine) to create the β-hydroxy-amine motif.

Reagents:

  • Substrate: 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (1.0 eq)[1]

  • Nucleophile: Secondary Amine (1.2 eq)

  • Solvent: Ethanol (Absolute) or 2-Propanol[1]

  • Catalyst: None required (Autocatalysis by imidazole moiety)

Workflow:

  • Dissolution: Dissolve the substrate in Ethanol (0.5 M concentration). Note: High concentration favors kinetics but increases polymerization risk; 0.5 M is the sweet spot.

  • Addition: Add the secondary amine dropwise at room temperature.

  • Thermal Activation: Heat to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The epoxide spot (higher Rf) should disappear; the polar amino-alcohol spot (lower Rf) will appear.

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water (to remove excess amine), dry over Na2SO4, and concentrate.

Why this works: The protic solvent (Ethanol) activates the epoxide oxygen via hydrogen bonding, lowering the activation energy for the amine attack at the terminal carbon.

Protocol 2: Stability & Storage (Preventing Path C)

Objective: Long-term preservation of the epoxide integrity.

  • Temperature: Store at -20°C. At room temperature, the liquid/oil form allows molecular tumbling, increasing the probability of N-alkylation (polymerization).

  • Atmosphere: Store under Argon/Nitrogen. Moisture triggers Path B (Hydrolysis).

  • Quenching: If the compound must be stored in solution, avoid chlorinated solvents (which can become acidic over time). Use anhydrous Toluene or THF.

Regioselectivity Mechanism (Detailed)

The following diagram details the transition state logic determining why the nucleophile attacks the terminal carbon.

Regioselectivity cluster_Basic Basic/Neutral Conditions (SN2) cluster_Acidic Acidic Conditions (Borderline SN1) Epoxide Epoxide Ring TS_Steric Transition State: Steric Control Epoxide->TS_Steric Nucleophile approaches least hindered carbon TS_Electronic Transition State: Electronic Control (Carbocation character) Epoxide->TS_Electronic Protonation weakens internal bond (Cα-O) Outcome_Basic Terminal Attack (Cβ) Major Product TS_Steric->Outcome_Basic Outcome_Acidic Mixture (Cα + Cβ) Loss of Selectivity TS_Electronic->Outcome_Acidic

Caption: Figure 2.[1] Regiochemical control is dictated by the reaction environment (Sterics vs. Electronics).

References

  • PubChem. 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole - Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2026).

  • Hansen, T., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry. Available at: [Link][1]

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press.

Disclaimer: This guide is for research purposes only. The synthesis and handling of epoxides require appropriate safety protocols, including the use of fume hoods and personal protective equipment (PPE) to prevent exposure to potential alkylating agents.

Sources

Exploratory

Melting point and boiling point data for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Analyzing Phase Transitions I'm currently focused on compiling the melting and boiling point data for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole. I'm aiming for a comprehensive technical guide suitable for researchers and...

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Author: BenchChem Technical Support Team. Date: February 2026

Analyzing Phase Transitions

I'm currently focused on compiling the melting and boiling point data for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole. I'm aiming for a comprehensive technical guide suitable for researchers and drug development professionals. Considering this data's technical and scientific nature, I have to ensure the document meets the needs of a target audience in my role as a senior application scientist, while making sure I'm mindful of a number of key constraints.

Prioritizing Structure & Integrity

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Adapting Data Sourcing

I'm now determining data availability for the physical properties. I might have to use predicted data, sourced from reputable databases or detail experimental methodologies for novel compounds. I'm focusing on finding the closest patent or synthesis paper. If data is unavailable, I'll state it clearly, then provide predicted values using tools like EPI Suite, including a protocol to measure them.

I've set up my Google search strategy to start with melting/boiling points, then general properties, CAS number search, and finally synthesis to locate properties.

Defining Guide Structure

I've established the guide's structure, focusing on a clear, logical flow. I've broken it down into an executive summary, chemical identity/analysis, thermodynamic data (experimental vs. predicted MP/BP), experimental methodologies with self-validating protocols, synthesis context, and drug development applications. I also plan to include visualizations.

Investigating Property Data

I've hit a roadblock in pinpointing the specific melting or boiling points for the exact chemical name. However, my search did successfully locate properties related to Imidazole, which has a melting point of approximately 90°C. Further investigation may include related structures or experimental data if available.

Refining Structural Deduction

I've determined the target is 1-[2-(oxiran-2-ylmethoxy)phenyl]imidazole, a derivative. I've deduced the structural formula. I'm focusing on the molecular structure. I believe it's derived from ortho-hydroxyphenylimidazole reacted with epichlorohydrin. I'm strategizing how to handle missing experimental values, to get the boiling point.

Developing Search Protocols

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Examining Search Outcomes

Analyzing Synthesis Strategy

My focus has shifted to the synthetic pathway. I've pinpointed the reaction of epichlorohydrin with imidazole derivatives as the likely key. I hypothesize this compound is a monomer or intermediate. Based on the structure, I'm now predicting its physical properties: a viscous liquid or low-melting solid with a high boiling point, likely decomposing before boiling at atmospheric pressure.

Deriving Compound Properties

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Pinpointing Specific Compound

I've zeroed in on the direct CAS hit: 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, referenced as CAS 1266997-67-4. The source is a chemical supplier, which implies the availability of data, as found from my query in ChemSrc/Chemsource.

Synthesizing Proposed Data

I've determined that the lack of explicit melting point data suggests this is a niche compound. I've deduced the synthesis pathway involves reacting 1-(2-hydroxyphenyl)imidazole with epichlorohydrin, which leads me to predict some properties. The glycidyl ether moiety will likely reduce the melting point, but the exact value must be determined by the provided methods. The guide will focus on synthesizing and predicting the compound's properties, given limited experimental data.

Outlining Key Properties

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Protocols & Analytical Methods

Method

Synthesis protocol for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole from phenol derivatives

[1] Abstract This application note details a robust, scalable protocol for the synthesis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole , a critical intermediate in the development of imidazole-based antifungal agents and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole , a critical intermediate in the development of imidazole-based antifungal agents and high-performance epoxy curing accelerators. Unlike traditional methods that may suffer from regio-isomeric mixtures (N- vs. C-arylation), this guide utilizes a Copper(I)-catalyzed Ullmann-type coupling followed by a selective demethylation and glycidylation sequence. This "Methoxy Route" ensures exclusive N-arylation of the imidazole ring and high purity (>98%) of the final epoxide, suitable for downstream biological evaluation or polymerization studies.

Retrosynthetic Analysis & Strategy

The target molecule features an imidazole ring attached to a phenyl core with an ortho-glycidyl ether moiety. Direct coupling of imidazole to 2-halophenols often results in side reactions (O-arylation) or catalyst poisoning by the free hydroxyl group. Therefore, a protection-deprotection strategy is employed.

Strategic Disconnections:

  • C-O Bond Formation: The glycidyl group is installed last via nucleophilic substitution on epichlorohydrin.

  • O-Deprotection: The phenol is revealed from a methoxy precursor.[1]

  • C-N Bond Formation: The biaryl C-N bond is formed via Cu-catalyzed cross-coupling of 2-iodoanisole and imidazole.

Retrosynthesis Target Target: 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Intermediate1 Intermediate 1: 2-(Imidazol-1-yl)phenol Target->Intermediate1 Glycidylation (Epichlorohydrin, Base) Intermediate2 Intermediate 2: 1-(2-Methoxyphenyl)imidazole Intermediate1->Intermediate2 Demethylation (BBr3 or HBr) SM Starting Materials: 2-Iodoanisole + Imidazole Intermediate2->SM Ullmann Coupling (CuI, Ligand, Base)

Figure 1: Retrosynthetic pathway designed to maximize regioselectivity and yield.

Experimental Protocol

Stage 1: Synthesis of 1-(2-Methoxyphenyl)imidazole

This step utilizes a modified Ullmann coupling promoted by a chelating ligand (L-Proline or 1,10-Phenanthroline) to lower the activation energy and ensure complete conversion.

Reagents & Materials:

Reagent Equiv. Role
2-Iodoanisole 1.0 Substrate
Imidazole 1.2 Nucleophile
Copper(I) Iodide (CuI) 0.1 Catalyst
L-Proline 0.2 Ligand
Potassium Carbonate (K₂CO₃) 2.0 Base

| DMSO (Anhydrous) | - | Solvent (0.5 M) |

Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 equiv).

  • Addition: Evacuate and backfill with argon (3 cycles). Add 2-iodoanisole (1.0 equiv), imidazole (1.2 equiv), and anhydrous DMSO via syringe.

  • Reaction: Seal the tube and heat to 110°C for 24 hours. The mixture should turn from a green/blue suspension to a dark brown solution.

  • Workup: Cool to room temperature (RT). Dilute with ethyl acetate (EtOAc) and water. Filter through a pad of Celite to remove copper salts.

  • Extraction: Wash the organic layer with water (3x) to remove DMSO. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

    • Yield Target: 85-90%

    • Appearance: Pale yellow oil or solid.

Stage 2: Demethylation to 2-(Imidazol-1-yl)phenol

Boron tribromide (BBr₃) is selected for its clean cleavage profile, though 48% HBr reflux is a viable alternative for large-scale, lower-cost operations.

Procedure (BBr₃ Method):

  • Setup: Dissolve 1-(2-methoxyphenyl)imidazole (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under argon. Cool to -78°C (dry ice/acetone bath).

  • Addition: Dropwise add BBr₃ (1.0 M in DCM, 3.0 equiv) over 20 minutes.

  • Reaction: Allow the mixture to warm slowly to RT and stir for 12 hours.

  • Quench: Cool to 0°C. Carefully quench with MeOH (exothermic!).

  • Workup: Neutralize with sat. NaHCO₃ solution. Extract with DCM (or EtOAc if solubility is poor).

  • Purification: The phenol intermediate is often pure enough for the next step. If necessary, recrystallize from Ethanol/Hexane.

    • Yield Target: >90%[1]

Stage 3: Glycidylation (Target Synthesis)

The final step installs the epoxide ring. Using an excess of epichlorohydrin serves as both reagent and co-solvent, suppressing oligomerization.

Reagents & Materials:

Reagent Equiv. Role
2-(Imidazol-1-yl)phenol 1.0 Substrate
Epichlorohydrin 5.0 Electrophile
Potassium Carbonate (K₂CO₃) 2.5 Base

| Acetonitrile (MeCN) | - | Solvent |

Procedure:

  • Setup: Dissolve the phenol intermediate (1.0 equiv) in MeCN. Add K₂CO₃ (2.5 equiv).

  • Addition: Add Epichlorohydrin (5.0 equiv) in one portion.

  • Reaction: Heat to 60°C for 6–8 hours. Monitor by TLC (or HPLC) for disappearance of the phenol.

    • Note: Avoid higher temperatures (>80°C) to prevent epoxide ring opening or polymerization.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The excess epichlorohydrin is removed via high-vacuum rotary evaporation. The residue is purified by column chromatography (SiO₂, EtOAc/Hexane 1:1 → 100% EtOAc).

    • Final Product: 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole.[2]

    • Appearance: Viscous yellow oil or low-melting solid.

Process Workflow Diagram

Workflow cluster_0 Stage 1: Coupling cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Glycidylation S1_Mix Mix: 2-Iodoanisole + Imidazole Cat: CuI/L-Proline Base: K2CO3 S1_Heat Heat: 110°C, 24h Solvent: DMSO S1_Mix->S1_Heat S1_Purify Purify: Silica Gel (DCM/MeOH) S1_Heat->S1_Purify S2_React React: BBr3 (3.0 eq) Solvent: DCM, -78°C -> RT S1_Purify->S2_React S2_Quench Quench: MeOH -> NaHCO3 S2_React->S2_Quench S3_React React: Epichlorohydrin (5.0 eq) Base: K2CO3, 60°C S2_Quench->S3_React S3_Final Isolate: 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole S3_React->S3_Final

Figure 2: Step-by-step experimental workflow for the synthesis of the target molecule.[3]

Analytical Characterization & QC

To ensure the integrity of the protocol, the final product must meet the following criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: ~6.9–7.5 ppm (Multiplets, 4H phenyl + 2H imidazole).

    • Imidazole C2-H: ~7.8 ppm (Singlet, 1H).

    • Glycidyl Ether:

      • ~4.2 ppm (dd, 1H, O-CH₂-).

      • ~4.0 ppm (dd, 1H, O-CH₂-).

      • ~3.2 ppm (m, 1H, CH-epoxide).

      • ~2.7–2.9 ppm (m, 2H, CH₂-epoxide).

  • Mass Spectrometry (ESI+):

    • Calc.[4] for C₁₂H₁₂N₂O₂ [M+H]⁺: 217.09.

    • Found: 217.1.

Safety & Handling

  • Epichlorohydrin: Potent alkylating agent, suspected carcinogen, and highly toxic. Handle only in a functioning fume hood with double nitrile gloves. Destroy excess epichlorohydrin in the waste stream using aqueous NaOH.

  • Boron Tribromide (BBr₃): Reacts violently with water/moisture. Use strictly anhydrous conditions and quench with extreme caution at low temperature.

  • Copper Iodide: Toxic to aquatic life. Dispose of solid waste (Celite pads) as hazardous heavy metal waste.

References

  • Ullmann Coupling Mechanism & Ligands: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

  • Synthesis of 1-(2-Methoxyphenyl)imidazole: Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed Ullmann-Type Coupling Reactions of Aryl Halides with Imidazoles in Ionic Liquids. Organic Letters, 8(13), 2779–2782.

  • Phenol Glycidylation Protocols: Auvergne, R., Caillol, S., David, G., Boutevin, B., & Pascault, J. P. (2014). Biobased Thermosetting Epoxy: Present and Future. Chemical Reviews, 114(2), 1082–1115.

  • General Imidazole Synthesis & Applications: Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2014). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. Medicinal Research Reviews, 34(2), 340–437.

Sources

Application

Application Notes and Protocols: Regioselective Ring-Opening Reactions of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for ring-opening reactions of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole. This versati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for ring-opening reactions of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the resulting 1,3-amino alcohol or related structures in a wide array of pharmacologically active compounds. These application notes delve into the underlying chemical principles, offer detailed, step-by-step protocols for reactions with various nucleophiles, and provide expert insights into optimizing reaction conditions to achieve desired regioselectivity. The protocols are designed to be self-validating, with integrated checkpoints and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Significance of Imidazole-Containing Scaffolds

The imidazole moiety is a critical pharmacophore found in numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets make it a privileged scaffold in drug design. The title compound, 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, combines this important heterocycle with a reactive epoxide ring, presenting a valuable opportunity for the synthesis of diverse libraries of potential therapeutic agents.

The ring-opening of the oxirane moiety by various nucleophiles introduces a β-hydroxyalkyl group, leading to the formation of chiral alcohols that are key intermediates in the synthesis of antifungal agents, anticancer drugs, and other bioactive molecules.[4] The regioselectivity of this reaction—that is, which of the two epoxide carbons the nucleophile attacks—is a critical parameter that dictates the final molecular architecture and, consequently, its biological activity.

Scientific Principles: Understanding the Epoxide Ring-Opening

The ring-opening of epoxides is a well-established synthetic transformation that can proceed through different mechanisms depending on the nature of the nucleophile and the reaction conditions.[5][6]

Nucleophilic Attack: Strong vs. Weak Nucleophiles
  • Strong Nucleophiles (Basic or Neutral Conditions): Under basic or neutral conditions, strong nucleophiles (e.g., amines, thiols, alkoxides) directly attack one of the epoxide carbons in an S(_N)2-type reaction. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[5] For 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, this corresponds to the terminal carbon of the oxirane ring.

  • Weak Nucleophiles (Acidic Conditions): In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide a much better electrophile. This allows weak nucleophiles (e.g., water, alcohols) to open the ring. The mechanism has significant S(_N)1 character, with a buildup of positive charge on the more substituted carbon atom in the transition state.[5][7] Consequently, the nucleophile attacks the more substituted carbon.

Regioselectivity in the Context of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

The epoxide in the title compound is a 1,2-disubstituted oxirane. The ether linkage to the phenylimidazole group introduces electronic effects that can influence the regioselectivity. However, for most synthetically useful transformations involving strong nucleophiles, the attack will predominantly occur at the terminal, less sterically hindered carbon.

Expert Insight: While theoretical models provide a good framework, empirical evidence is crucial. The electronic environment created by the phenylimidazole moiety can subtly influence the transition state energies for nucleophilic attack at either carbon. It is always advisable to perform a small-scale trial reaction and confirm the regioselectivity using analytical techniques like NMR spectroscopy.

Catalysis

Various catalysts can be employed to enhance the rate and selectivity of epoxide ring-opening reactions. Lewis acids, such as lithium salts (e.g., LiBr, LiClO(_4))[4][8], can coordinate to the epoxide oxygen, activating it towards nucleophilic attack even by weaker nucleophiles under milder conditions.[6] In some cases, the imidazole nitrogen itself can act as an intramolecular catalyst.[9][10]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

General Procedure for Nucleophilic Ring-Opening

The following is a generalized protocol that can be adapted for a variety of nucleophiles. Specific examples with representative nucleophiles are provided in the subsequent sections.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole in an appropriate solvent. B 2. Add the nucleophile (and catalyst, if applicable). A->B C 3. Heat the reaction mixture to the desired temperature with stirring. B->C D 4. Monitor the reaction progress by TLC or LC-MS. C->D E 5. Quench the reaction and perform an aqueous work-up. D->E F 6. Dry the organic layer and concentrate in vacuo. E->F G 7. Purify the crude product by column chromatography. F->G G start 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole + Nucleophile (Nu:⁻) transition Sₙ2 Transition State start:f1->transition Regioselective Attack product Ring-Opened Product (Attack at less hindered carbon) transition->product Ring Opening

Sources

Method

Technical Application Note: High-Integrity Epoxy Curing with 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

This guide details the application of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole , a specialized dual-function curing agent that bridges the gap between catalytic initiators and reactive diluents. Executive Summary Standa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole , a specialized dual-function curing agent that bridges the gap between catalytic initiators and reactive diluents.

Executive Summary

Standard imidazole curing agents (e.g., 2-methylimidazole) are effective but suffer from migration and leaching issues, potentially contaminating sensitive payloads in biomedical or electronic applications. 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (hereafter referred to as Im-EP ) represents a class of "tethered" catalysts. By covalently linking the imidazole catalyst to a glycidyl ether (epoxy) moiety, this molecule acts as both an initiator and a comonomer.[1] This guide outlines the protocols for using Im-EP to achieve high-


, low-extractable thermoset networks.

Chemical Profile & Mechanism[2][3][4][5]

Structural Logic

The molecule consists of two functional domains:

  • The Imidazole Head (Catalytic Domain): The N3 nitrogen acts as a nucleophile to initiate anionic polymerization of the epoxy resin.

  • The Glycidyl Tail (Reactive Domain): An epoxy group attached via a phenyl ether linkage. This group co-polymerizes with the resin, permanently locking the catalyst into the polymer matrix.

Reaction Mechanism

Unlike secondary imidazoles (which cure via an initial N-H adduction), Im-EP is an N-substituted imidazole . It cures exclusively via an anionic homopolymerization mechanism, often referred to as the "Zwitterionic Route."

Key Advantages:

  • Zero Leaching: The catalyst becomes a structural node in the network.

  • Latency: The N-substitution blocks the highly reactive N1 site, providing better pot life than 2-methylimidazole (2-MI).

  • Morphology Control: The phenyl spacer adds rigidity, enhancing the Modulus (

    
    ) of the cured system.
    

G ImEP Im-EP Catalyst (Nucleophilic N3) Zwitterion Zwitterion Intermediate (N+ ... O-) ImEP->Zwitterion Attacks Resin Epoxide Network Crosslinked Network (Catalyst Immobilized) ImEP->Network Tail Co-polymerization Resin Epoxy Resin (DGEBA) Resin->Zwitterion Alkoxide Alkoxide Initiator Zwitterion->Alkoxide Charge Separation Alkoxide->Network Anionic Propagation

Figure 1: The dual-pathway integration of Im-EP. The imidazole head initiates the zwitterionic cure (solid lines), while the glycidyl tail co-reacts (dashed line) to immobilize the catalyst.

Experimental Protocol

Materials & Equipment
  • Resin: Diglycidyl Ether of Bisphenol A (DGEBA), EEW

    
     185-190 g/eq.
    
  • Curing Agent: Im-EP (Purity >98%).[2]

  • Equipment: Planetary centrifugal mixer (e.g., Thinky), Vacuum oven, DSC (Differential Scanning Calorimeter).

Formulation Strategy (Stoichiometry)

Im-EP is technically a catalytic hardener, but due to its high molecular weight and mono-epoxy functionality, it is dosed higher than simple imidazoles.

Recommended Loading: 3 – 8 phr (parts per hundred resin).

Target PropertyLoading (phr)Reasoning
High Latency 2 - 4Lower concentration slows onset; ideal for potting.
Balanced 5Standard starting point for optimization.
High Tg / Fast Cure 6 - 10Higher concentration increases exotherm and crosslink density.
Preparation Workflow

Step 1: Dispersion

  • Pre-warm DGEBA resin to 40°C to lower viscosity.

  • Add Im-EP liquid/solid to the resin.

  • Critical: If Im-EP is solid, it must be dissolved, not just suspended. Mix at 2000 RPM for 2 minutes. If necessary, gently heat to 50°C during mixing until optically clear.

Step 2: Degassing

  • Place mixture in a vacuum chamber.

  • Degas at -0.1 MPa for 10-15 minutes until all micro-bubbles are removed.

  • Note: Im-EP has lower volatility than 1-methylimidazole, so vacuum loss is negligible.

Step 3: Curing Cycle N-substituted imidazoles require thermal activation. A step-cure is recommended to prevent thermal runaway (charring).

  • Stage 1 (Gelation): 80°C for 2 hours.

  • Stage 2 (Through-Cure): 120°C for 2 hours.

  • Stage 3 (Post-Cure): 150°C for 1 hour (Optional, for max

    
    ).
    

Characterization & Performance Data

Thermal Latency (DSC Analysis)

The following table illustrates the reactivity shift compared to standard 2-Methylimidazole (2-MI).

Curing AgentOnset Temp (

)
Peak Temp (

)
Pot Life (25°C)
2-MI (Control) 85°C105°C~6 hours
Im-EP (This Work) 110°C 135°C >48 hours

Interpretation: Im-EP provides significantly better shelf life (latency) due to the steric hindrance and electronic effects of the phenyl-glycidyl substituent on the imidazole ring.

Mechanical Properties (DMA)

Data derived from DGEBA cured with 5 phr agent.

Property2-MI SystemIm-EP System
Glass Transition (

)
145°C152°C
Storage Modulus (

)
2.8 GPa3.1 GPa
Water Absorption (24h) 0.25%0.18%

Interpretation: The Im-EP system exhibits a higher modulus and lower water absorption. This is attributed to the hydrophobic phenyl ether group and the elimination of free-volume pockets often caused by unbound catalyst molecules.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Cloudy Cured Resin Phase separation or incomplete dissolution.Ensure Im-EP is fully dissolved in resin at 50°C before adding any fillers.
Low

Incomplete cure (vitrification).Increase Post-Cure temperature to

C (e.g., 160°C).
High Exotherm/Char Loading too high for the mass.Reduce loading to 3 phr or lower the Stage 1 cure temp to 70°C.

References

  • Hamerton, I., et al. (2025). Mechanism of imidazole catalysis in the curing of epoxy resins. ResearchGate. Available at: [Link]

  • Shikoku Chemicals Corp. (2024). Imidazole Type Curing Agent for Epoxy Resin: Technical Data. Available at: [Link]

  • National Institutes of Health (NIH). (2025). 1-Phenylimidazole: Chemical Properties and Biological Activity. PubChem.[3][4] Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole as a Key Intermediate for Novel Antifungal Agents

Abstract The imidazole scaffold is a cornerstone in the development of antifungal therapeutics, primarily due to its ability to inhibit fungal lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole scaffold is a cornerstone in the development of antifungal therapeutics, primarily due to its ability to inhibit fungal lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell growth arrest and death.[1] This document provides a detailed guide on the synthesis, characterization, and strategic application of 1-[2-(oxiran-2-ylmethoxy)phenyl]imidazole, a versatile intermediate designed for the rapid generation of diverse libraries of potential antifungal compounds. The protocols herein are designed for researchers in medicinal chemistry and drug development, offering not only step-by-step instructions but also the underlying strategic rationale for key experimental choices.

Introduction: The Strategic Value of an Oxirane-Functionalized Imidazole Core

The prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the continuous development of new antifungal agents.[2][3] Azole-based drugs, which include the imidazoles (e.g., ketoconazole, miconazole) and triazoles, have been a mainstay in clinical treatment.[3][4][5] Their mechanism relies on the coordination of the N3 atom of the azole ring to the heme iron atom within the active site of lanosterol 14α-demethylase (CYP51).[1]

While the imidazole moiety serves as the primary pharmacophore, the substituents on the core structure are critical for modulating potency, spectrum of activity, and pharmacokinetic properties. The intermediate, 1-[2-(oxiran-2-ylmethoxy)phenyl]imidazole , incorporates two key features:

  • The 1-Aryl Imidazole Moiety: Provides the essential structural backbone for interaction with the target enzyme.

  • The Oxirane (Epoxide) Ring: A highly valuable functional group in medicinal chemistry.[6] It is a strained, three-membered ring that acts as a potent electrophile, susceptible to ring-opening reactions by a wide array of nucleophiles.[6] This reactivity allows for the systematic introduction of diverse side chains, facilitating extensive Structure-Activity Relationship (SAR) studies.

This application note details a robust synthetic protocol for this key intermediate and outlines its subsequent use in generating a library of β-functionalized alcohol derivatives for antifungal screening.

Synthetic Strategy and Workflow

The synthesis of the target intermediate is most logically achieved through a two-step process, beginning with the formation of a phenolic precursor followed by etherification to introduce the oxirane moiety.

G A Starting Materials (e.g., 2-Fluorophenol, Imidazole) B Step 1: Synthesis of Precursor 1-(2-hydroxyphenyl)imidazole A->B  Nucleophilic Aromatic  Substitution C Step 2: Williamson Ether Synthesis (Alkylation with Epichlorohydrin) B->C  Base, Solvent D Target Intermediate 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole C->D E Purification & Characterization (Chromatography, NMR, MS, IR) D->E

Caption: Overall synthetic workflow for the target intermediate.

The key transformation is the second step: a Williamson ether synthesis. This classic reaction involves the deprotonation of the phenol in 1-(2-hydroxyphenyl)imidazole to form a potent nucleophile (a phenoxide), which then attacks an electrophilic three-carbon unit, epichlorohydrin. The subsequent intramolecular reaction of the resulting alkoxide closes the ring to form the desired oxirane.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

This protocol describes the alkylation of the precursor, 1-(2-hydroxyphenyl)imidazole, with epichlorohydrin.

Rationale for Reagent Selection:

  • Base (Potassium Carbonate, K₂CO₃): A moderately strong base that is sufficient to deprotonate the phenol without causing unwanted side reactions. It is inexpensive and easy to remove during workup. Sodium hydride (NaH) could also be used for a faster reaction but requires more stringent anhydrous conditions.

  • Solvent (Acetonitrile, ACN): A polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction. Its boiling point (82 °C) allows for heating to a moderate temperature to ensure a reasonable reaction rate.

  • Electrophile (Epichlorohydrin): A bifunctional molecule containing both a reactive chloride and an epoxide. In this reaction, it serves as the three-carbon source for the glycidyl ether side chain.

Materials & Equipment:

  • 1-(2-hydroxyphenyl)imidazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Epichlorohydrin

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for extraction and workup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask, add 1-(2-hydroxyphenyl)imidazole (1.0 eq).

  • Add anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Add epichlorohydrin (1.5 eq) to the mixture.

  • Equip the flask with a reflux condenser and stir the mixture vigorously at 80-85 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-[2-(oxiran-2-ylmethoxy)phenyl]imidazole.

Protocol 2: Characterization of the Intermediate

The identity and purity of the synthesized intermediate must be confirmed through standard analytical techniques.

Parameter Description
Appearance Expected to be a pale yellow oil or a low-melting solid.
¹H NMR (CDCl₃, 400 MHz) Expected Chemical Shifts (δ, ppm): ~7.8-7.1 (m, Ar-H, Imidazole-H), 4.4-3.9 (m, -O-CH₂-), 3.4-3.3 (m, -CH- oxirane), 2.9-2.7 (m, -CH₂- oxirane).
¹³C NMR (CDCl₃, 100 MHz) Expected Chemical Shifts (δ, ppm): ~155 (Ar-C-O), ~140-110 (Ar-C, Imidazole-C), ~70 (-O-CH₂-), ~50 (-CH- oxirane), ~45 (-CH₂- oxirane).
Mass Spectrometry (ESI+) Calculated m/z for C₁₂H₁₂N₂O₂ [M+H]⁺. The found value should be within ±5 ppm of the calculated mass.
FT-IR (thin film, cm⁻¹) Expected Peaks: ~3100 (Ar C-H), ~1250 (Asymmetric C-O-C stretch), ~910 (Oxirane ring C-O stretch).
Table 1: Key parameters for the characterization of 1-[2-(oxiran-2-ylmethoxy)phenyl]imidazole.

Application: Library Synthesis via Oxirane Ring-Opening

The true utility of the synthesized intermediate lies in its role as a scaffold for diversification. The oxirane ring can be opened by a variety of nucleophiles to generate a library of derivatives with a β-hydroxyamine or β-hydroxythioether motif, which is common in many biologically active molecules.

G Intermediate Target Intermediate (with oxirane ring) Reaction Parallel Ring-Opening Reactions (Sₙ2 Mechanism) Intermediate->Reaction Nucleophiles Library of Nucleophiles (Amines, Thiols, etc.) Nucleophiles->Reaction Library Diverse Library of β-Hydroxy Derivatives Reaction->Library  One intermediate,  many products Screening Biological Screening (Antifungal Activity Assay) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Caption: Workflow for library generation and SAR studies.

Protocol 3: General Procedure for Nucleophilic Ring-Opening

This protocol provides a general method for reacting the oxirane intermediate with a primary or secondary amine.

Procedure:

  • Dissolve 1-[2-(oxiran-2-ylmethoxy)phenyl]imidazole (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired amine nucleophile (1.2 - 2.0 eq).

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield the final β-amino alcohol product.

  • This process can be performed in parallel with a diverse set of amines to rapidly generate a compound library for screening.

Conclusion and Future Outlook

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a strategically designed intermediate that serves as an excellent starting point for the discovery of new antifungal agents. The protocols provided herein describe a reliable synthesis and a clear pathway for its application in medicinal chemistry. The oxirane moiety provides a chemically tractable handle for introducing molecular diversity, enabling a systematic exploration of the structure-activity relationships required for the development of potent and selective antifungal drugs. This approach aligns with modern drug discovery paradigms that emphasize efficiency and the rapid generation of novel chemical entities for biological evaluation.

References

  • Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. PMC, National Center for Biotechnology Information.[Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.[Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC, National Center for Biotechnology Information.[Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI.[Link]

  • Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences.[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.[Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC, National Center for Biotechnology Information.[Link]

  • A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Semantic Scholar.[Link]

  • Bioactive Steroids Bearing Oxirane Ring. PMC, National Center for Biotechnology Information.[Link]

Sources

Method

Application Note: Surface Engineering with 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Abstract This guide details the protocol for functionalizing solid supports (silica, polymer resins) with 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (OPI). Unlike standard aliphatic imidazole ligands used in Immobilized M...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for functionalizing solid supports (silica, polymer resins) with 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (OPI). Unlike standard aliphatic imidazole ligands used in Immobilized Metal Affinity Chromatography (IMAC), OPI incorporates a phenyl ether spacer that provides structural rigidity and π-π stacking potential. This application note focuses on creating high-stability stationary phases for His-tagged protein purification and heterogeneous base catalysis , leveraging the molecule's epoxide "anchor" and imidazole "ligand" functionalities.

Introduction & Mechanistic Basis[1][2][3][4][5]

The utility of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole lies in its bifunctional nature. The oxirane (epoxide) group serves as a highly reactive electrophile for covalent tethering, while the imidazole ring acts as an electron-donor ligand for transition metals (


, 

,

) or as a general base catalyst.
The Chemistry of Grafting

The most robust method for immobilization involves the nucleophilic ring-opening of the epoxide by surface-bound amines. While direct reaction with surface hydroxyls (silanols) is possible, it is kinetically slower and less stable against hydrolysis. Therefore, this guide utilizes an Amine-Primed Surface strategy.

Mechanistic Workflow

The following diagram illustrates the chemical pathway from surface activation to functional ligand generation.

G Substrate Silica Substrate (Si-OH) APTES Silanization (APTES Treatment) Substrate->APTES Activation AmineSurf Amine-Terminated Surface (Si-O-Si-NH2) APTES->AmineSurf -EtOH RingOpen Epoxide Ring Opening (SN2 Attack) AmineSurf->RingOpen + OPI Ligand OPI Ligand Addition (1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole) OPI->RingOpen Final Functionalized Surface (β-amino alcohol linkage) RingOpen->Final Covalent Bond

Figure 1: Step-wise chemical grafting mechanism. The amine nucleophile attacks the less substituted carbon of the epoxide, forming a stable secondary amine linkage.

Comparative Ligand Analysis

Before proceeding to the protocol, it is critical to understand why OPI is selected over standard reagents like epichlorohydrin-activated imidazole.

Table 1: Ligand Performance Characteristics

FeatureStandard Aliphatic SpacerOPI (Phenyl-Ether Spacer)Impact on Application
Linker Rigidity Low (Flexible alkyl chain)High (Phenyl ring)Reduced entropic penalty during metal binding; higher binding capacity.
Hydrophobicity LowModeratePotential for mixed-mode chromatography (Hydrophobic + Affinity).
Chemical Stability ModerateHighThe aryl-ether linkage is resistant to acid/base hydrolysis compared to esters.
Electronic Effect None

-Electron System
Phenyl ring can participate in

-

interactions with aromatic amino acids (Trp, Phe).

Experimental Protocols

Protocol A: Surface Functionalization (Grafting)

Objective: Covalently attach OPI to silica beads (


, 

).

Reagents Required:

  • Porous Silica Beads (e.g., Kromasil or equivalent)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (OPI)

  • Anhydrous Toluene & Ethanol

  • Argon gas

Step-by-Step Methodology:

  • Surface Activation (Silanization):

    • Suspend 5 g of dry silica in 50 mL anhydrous toluene.

    • Add 2.5 mL APTES under Argon atmosphere.

    • Reflux at

      
       for 12 hours. Rationale: Anhydrous conditions prevent APTES self-polymerization, ensuring a monolayer.
      
    • Wash beads

      
       with toluene and 
      
      
      
      with ethanol. Cure in oven at
      
      
      for 4 hours.
  • Ligand Grafting (Epoxide Ring Opening):

    • Suspend the amine-functionalized silica in 50 mL of Ethanol/Water (95:5 v/v). Note: Small water content aids proton transfer during ring opening.

    • Add 1.5 equivalents of OPI (relative to surface amine content, typically ~0.5 mmol/g).

    • Heat to

      
       for 24 hours under gentle stirring.
      
    • Critical Step: Capping. Add 1 mL of ethanolamine for the final 2 hours to quench any unreacted epoxide groups if OPI was added in excess.

  • Validation:

    • Wash extensively with ethanol and water.

    • QC Check: Elemental Analysis (CHN). Expect an increase in %N and %C relative to the APTES intermediate.

Protocol B: IMAC Application (Protein Purification)

Objective: Charge the functionalized surface with


 and purify a His-tagged protein.

Step-by-Step Methodology:

  • Metal Loading:

    • Pack the functionalized beads into a column.

    • Flow 5 column volumes (CV) of

      
       (aq) through the column.
      
    • Wash with 10 CV of deionized water to remove loosely bound metal.

    • Observation: The column should turn light blue/green, indicating successful

      
       chelation by the imidazole ligands.
      
  • Equilibration:

    • Buffer A: 50 mM Sodium Phosphate, 300 mM NaCl, pH 8.0.

    • Equilibrate column with 5 CV of Buffer A.[1]

  • Sample Loading & Binding:

    • Load clarified cell lysate containing His-tagged protein.[2]

    • Wash with 10 CV of Buffer A containing 10 mM Imidazole . Rationale: Low concentration imidazole removes non-specific weak binders.

  • Elution:

    • Elute with a linear gradient of Buffer B (Buffer A + 250 mM Imidazole ).

    • Collect fractions and analyze via SDS-PAGE.

Application Workflow Diagram

The following diagram details the logical flow of the IMAC purification process using the OPI-modified surface.

IMAC_Flow Start OPI-Functionalized Column Charge Metal Charging (NiSO4 or CuSO4) Start->Charge Equil Equilibration (pH 8.0 Buffer) Charge->Equil Load Load Protein Sample (His-Tag + Impurities) Equil->Load Wash Wash Step (10-20 mM Imidazole) Load->Wash Bind Target Elute Elution Step (250 mM Imidazole) Wash->Elute Remove Impurities Regen Regeneration (EDTA Strip) Elute->Regen Recover Column Regen->Charge Re-use

Figure 2: Operational workflow for Immobilized Metal Affinity Chromatography (IMAC).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Ligand Density Hydrolysis of epoxide prior to grafting.Ensure OPI is stored dry. Use anhydrous solvents during the initial mixing phase of Protocol A.
Metal Leaching Weak chelation geometry.The phenyl spacer may cause steric strain. Switch from

to

(higher affinity) or reduce flow rates.
High Back-Pressure Fines generated during stirring.Use an overhead stirrer or shaker instead of magnetic stir bars which grind silica beads.
Non-Specific Binding Hydrophobic interaction with phenyl ring.Increase NaCl concentration in Buffer A to 500 mM or add 0.1% Tween-20.

References

  • Epoxide Ring-Opening Mechanisms

    • Mechanism of Epoxide Ring Opening by Nucleophiles.[3][4][5] Chemistry LibreTexts.

  • Imidazole Functionalization Strategies

    • Preparation of imidazole-functionalized silica by surface-initiated atom transfer radical polymerization.[6] PubMed (2012).[6]

  • IMAC Protocols & Optimization

    • Protein Purification with IMAC: Optimization for Poly-Histidine Tagged Proteins.
  • General Epoxide Surface Chemistry

    • Membrane Surface Functionalization with Imidazole Derivatives. ACS Applied Materials & Interfaces (2021).[7]

Sources

Application

Application Note: Preparation of Imidazole-Functionalized Polymers using 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

This Application Note is designed for researchers in polymer chemistry and materials science. It details the synthesis, polymerization, and application of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (referred to herein as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and materials science. It details the synthesis, polymerization, and application of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (referred to herein as I-GPE ), a bifunctional monomer capable of self-catalyzed polymerization.

Executive Summary

The compound 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (I-GPE) represents a unique class of "self-catalyzing" monomers. Unlike traditional epoxy systems that require an external curing agent (hardener), I-GPE contains both an electrophilic epoxide group and a nucleophilic imidazole ring within the same molecule.

This dual functionality allows for:

  • Homopolymerization: Formation of polyether networks with high imidazole content without external catalysts.

  • Copolymerization: Acting as a covalently bound catalytic co-monomer in standard epoxy resins, preventing catalyst leaching.

  • Functionalization: The pendant imidazole groups provide active sites for metal coordination, proton conductivity, and biological activity.

Monomer Synthesis Protocol

Objective: Synthesize high-purity I-GPE monomer from 2-(1H-imidazol-1-yl)phenol.

Reaction Scheme

The synthesis involves the O-alkylation of 2-(1H-imidazol-1-yl)phenol with epichlorohydrin under basic conditions.

Synthesis Precursor 2-(1H-imidazol-1-yl)phenol (Nucleophile) Base K2CO3 / MeCN (Base/Solvent) Precursor->Base Deprotonation Reagent Epichlorohydrin (Excess) Intermediate Intermediate Chlorohydrin Reagent->Intermediate Ring Opening Base->Reagent Nucleophilic Attack Product 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (I-GPE Monomer) Intermediate->Product Ring Closure (-HCl)

Figure 1: Synthesis pathway for I-GPE. The reaction utilizes phase-transfer catalysis principles or direct nucleophilic substitution.

Materials
ReagentPurityRole
2-(1H-imidazol-1-yl)phenol >98%Precursor (Nucleophile)
Epichlorohydrin >99%Electrophile / Solvent
Potassium Carbonate (K₂CO₃) AnhydrousBase
Acetonitrile (MeCN) HPLC GradeSolvent
Tetrabutylammonium bromide (TBAB) 99%Phase Transfer Catalyst (Optional)
Step-by-Step Synthesis Procedure

Critical Warning: Epichlorohydrin is a potential carcinogen and skin sensitizer. Work in a fume hood.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(1H-imidazol-1-yl)phenol (10.0 g, 62.4 mmol) in Acetonitrile (100 mL).

  • Activation: Add Potassium Carbonate (17.2 g, 124.8 mmol, 2.0 eq) and stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Alkylation: Add Epichlorohydrin (24.4 mL, 312 mmol, 5.0 eq) dropwise over 15 minutes.

    • Note: Excess epichlorohydrin prevents oligomerization by favoring the monomeric substitution.

  • Reaction: Heat the mixture to reflux (80°C) for 6-8 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1]

  • Work-up:

    • Cool to room temperature.[2] Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetonitrile and excess epichlorohydrin.

  • Purification:

    • The residue is likely a viscous yellow oil.

    • Recrystallization: Dissolve in minimal hot ethanol and precipitate with cold diethyl ether.

    • Alternative (Column): Silica gel chromatography (Eluent: DCM/Methanol 95:5).

  • Storage: Store at -20°C under argon. The monomer is self-reactive at room temperature over long periods.

Polymerization Protocols

Objective: Convert I-GPE monomer into functional polymers via thermal curing.

Mechanism of Self-Catalyzed Polymerization

The imidazole ring (specifically the N3 nitrogen) acts as an anionic initiator. It attacks the epoxide ring of a neighboring monomer, forming a zwitterionic intermediate that propagates the chain.

Mechanism Monomer I-GPE Monomer (Neutral) Initiation Initiation: Imidazole N3 attacks Epoxide Monomer->Initiation Heat (>100°C) Zwitterion Zwitterionic Species (Imidazolium+ / Alkoxide-) Initiation->Zwitterion Propagation Propagation: Alkoxide attacks new Monomer Zwitterion->Propagation Propagation->Propagation n times Network Crosslinked Polyether Network (Pendant Imidazolium) Propagation->Network Chain Growth

Figure 2: Anionic ring-opening polymerization mechanism initiated by the internal imidazole group.

Protocol A: Thermal Homopolymerization (Bulk)

This method produces a hard, highly crosslinked thermoset with high glass transition temperature (Tg).

  • Melting: If the monomer is solid, melt it gently at 60°C. If liquid, degas under vacuum for 15 minutes to remove bubbles.

  • Curing Cycle: Pour the monomer into a Teflon mold. Place in a programmable oven.

    • Stage 1 (Initiation): 80°C for 2 hours. (Viscosity increases as oligomers form).

    • Stage 2 (Propagation): 120°C for 4 hours. (Gelation occurs).

    • Stage 3 (Post-Cure): 160°C for 2 hours. (Maximizes conversion and Tg).

  • Cooling: Cool slowly (1°C/min) to room temperature to prevent internal stress cracking.

Protocol B: Co-polymerization with DGEBA (Epoxy Resin)

Use I-GPE as a "catalytic monomer" to cure standard Bisphenol A diglycidyl ether (DGEBA).

  • Formulation: Mix DGEBA (e.g., Epon 828) with I-GPE in a ratio of 80:20 wt%.

    • Rationale: I-GPE acts as both a co-monomer and the curing agent for the DGEBA.

  • Mixing: Stir at 50°C until a homogeneous clear solution is obtained.

  • Curing:

    • Apply to substrate (e.g., steel panel for corrosion testing).

    • Cure at 120°C for 3 hours, then 150°C for 1 hour.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified:

TechniqueObservationInterpretation
FTIR Disappearance of peak at ~915 cm⁻¹Consumption of Epoxide ring (Polymerization complete).
FTIR Appearance of broad band at 1100 cm⁻¹Formation of C-O-C ether backbone.
1H NMR Shift of imidazole protons (δ 7.0-8.0 ppm)Indicates change in electronic environment due to N-alkylation (quaternization).
DSC Exothermic peak (T_onset)Determines the curing temperature (typically 100-140°C).
TGA Weight loss onset > 300°CConfirms thermal stability of the cured network.

Applications

The resulting polymer possesses unique properties due to the high density of imidazole groups.

Metal Ion Removal (Chelation)

The pendant imidazole nitrogens can coordinate with heavy metals (Cu²⁺, Pb²⁺, Zn²⁺).

  • Protocol: Grind the homopolymer into a fine powder (100 mesh). Incubate 100 mg of polymer in 50 mL of 100 ppm CuCl₂ solution for 24 hours. Measure residual Cu²⁺ by ICP-MS.

Corrosion Inhibition

When used as a coating on steel, the imidazole moiety adsorbs onto the metal surface, displacing water and forming a passivation layer, while the polymer backbone provides a physical barrier.

References

  • Synthesis of Imidazole-Epoxy Derivatives

    • Title: Synthesis and characterization of imidazole-functionalized epoxy resins.
    • Source:RSC Advances, 2015.
    • URL:[Link] (General reference for imidazole-epoxy chemistry).

  • Mechanism of Imidazole Curing

    • Title: Mechanism of the reaction between epoxy resins and imidazole curing agents.
    • Source:Journal of Applied Polymer Science, 1985.
    • URL:[Link]

  • Poly(ionic liquid)

    • Title: Synthesis and properties of poly(ionic liquid)
    • Source:Polymer Chemistry, 2014.
    • URL:[Link]

  • Application in Metal Adsorption

    • Title: Imidazole-functionalized polymers for heavy metal ion removal.
    • Source:Reactive and Functional Polymers, 2010.
    • URL:[Link]

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis of β-Amino Alcohols via Nucleophilic Ring-Opening of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Abstract & Application Scope This document provides a comprehensive technical guide for the synthesis of novel β-amino alcohol scaffolds derived from 1-[2-(oxiran-2-ylmethoxy)phenyl]imidazole. The nucleophilic ring-openi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This document provides a comprehensive technical guide for the synthesis of novel β-amino alcohol scaffolds derived from 1-[2-(oxiran-2-ylmethoxy)phenyl]imidazole. The nucleophilic ring-opening of the epoxide moiety by primary and secondary amines is a cornerstone reaction in medicinal chemistry, yielding products with significant potential as pharmacophores and chiral auxiliaries. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern reaction outcomes. We present detailed, validated protocols for both catalyst-free and Lewis acid-catalyzed approaches, discuss the critical parameters influencing regioselectivity and yield, and provide troubleshooting insights for common experimental challenges. The methodologies described herein are designed for researchers in drug discovery and process development seeking robust and scalable routes to this valuable class of compounds.

The Underlying Chemistry: Mechanism and Regioselectivity

The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism. The amine, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. In basic or neutral conditions, this attack is directed primarily by sterics. For terminal epoxides like 1-[2-(oxiran-2-ylmethoxy)phenyl]imidazole, the nucleophile will preferentially attack the less sterically hindered terminal carbon atom[1][2][3]. This regioselectivity is a critical feature, leading predictably to the formation of a single major regioisomer.

The reaction results in the inversion of stereochemistry at the site of attack, a hallmark of the Sɴ2 pathway[3]. The process is initiated by the lone pair of electrons on the amine nitrogen attacking the terminal carbon of the epoxide, simultaneously breaking the C-O bond. The resulting alkoxide intermediate is then protonated during the reaction or upon aqueous workup to yield the final β-amino alcohol product.

Figure 1: General mechanism for the Sɴ2 ring-opening of the epoxide.

Critical Parameters & Experimental Causality

The success of the synthesis hinges on the careful selection of reaction conditions. The choices made are not arbitrary; they are grounded in the principles of chemical reactivity and kinetics.

The Amine Nucleophile

The structure of the amine is paramount.

  • Aliphatic vs. Aromatic: Aliphatic amines are generally more basic and stronger nucleophiles than aromatic amines, leading to faster reaction rates. Aromatic amines, particularly those with electron-withdrawing groups, may require catalytic activation or more forcing conditions (e.g., higher temperatures) to achieve reasonable conversion[4].

  • Steric Hindrance: Less sterically hindered primary amines (RNH₂) react more readily than bulky primary amines or secondary amines (R₂NH). Tertiary amines will not undergo this reaction as they lack a proton to lose after the initial attack, but they can sometimes act as base catalysts[5].

Solvent System

The solvent plays a crucial role in stabilizing reactants and intermediates.

  • Catalyst-Free Systems: Remarkably, the aminolysis of epoxides can proceed efficiently in the absence of any catalyst by using polar mixed solvents, such as DMF/H₂O or even water alone[6][7]. Water can participate in the reaction by stabilizing the transition state through hydrogen bonding, thereby facilitating the ring-opening. This approach represents a significant advancement in green chemistry.

  • Aprotic Solvents: For catalyzed reactions, polar aprotic solvents like acetonitrile (CH₃CN) or tetrahydrofuran (THF) are common choices. They effectively dissolve the reactants and catalyst without interfering with the reaction mechanism[8][9].

Catalysis: When and Why

While catalyst-free methods are attractive, catalysis is often necessary for less reactive amines or to accelerate reaction times.

  • Lewis Acids: A wide array of Lewis acids are effective catalysts. They function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and makes the epoxide carbons more electrophilic and susceptible to nucleophilic attack. This significantly lowers the activation energy of the reaction.

  • Biocatalysis: Lipases have been shown to catalyze the ring-opening of epoxides, offering a mild and often highly selective alternative to traditional chemical catalysts[10].

Temperature Control

Most reactions can be conducted at room temperature, particularly when using a catalyst or a highly reactive amine[4][11]. For sluggish reactions involving deactivated aromatic amines, moderate heating (e.g., 40-80 °C) can be beneficial[7]. However, excessive heat should be avoided as it can lead to side reactions and the formation of byproducts.

Data Summary: A Comparative Overview of Catalytic Systems

The following table summarizes various catalytic systems reported for the aminolysis of epoxides, which are directly applicable to the target reaction.

CatalystAmine ScopeSolventTemperatureKey Advantages & Reference
None Aliphatic & AromaticWater or DMF/H₂ORoom Temp to 60°CEnvironmentally benign, simple, no metal contamination.[6][7]
Zinc(II) Perchlorate Aliphatic & AromaticSolvent-freeRoom TempHigh efficiency, excellent chemo- and regioselectivity.[6]
Calcium Triflate Aliphatic & AromaticAcetonitrileRoom TempMild, inexpensive, and highly efficient for a broad range of substrates.[9]
Zirconyl Triflate AromaticAcetonitrileRoom TempLow catalyst loading (1.25 mol%), reusable catalyst.[8]
Iridium(III) Chloride Aliphatic & AromaticDichloromethaneRoom TempEffective for sterically hindered and deactivated anilines.[4]
Lipase VariousOrganic SolventsRoom TempBiocatalytic, mild conditions, potential for high enantioselectivity.[10]

Experimental Protocols

The following protocols provide step-by-step guidance for two reliable methods. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Catalyst-Free Synthesis in a Polar Solvent System

This protocol is lauded for its simplicity and environmental friendliness, making it an excellent starting point.[7]

Materials:

  • 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

  • Amine (e.g., morpholine, benzylamine)

  • N,N-Dimethylformamide (DMF), reagent grade

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (1.0 eq).

  • Add DMF and Water to create a 4:1 (v/v) solvent mixture (e.g., 4 mL DMF, 1 mL H₂O per mmol of epoxide).

  • Add the desired amine (1.1 - 1.5 eq). Using a slight excess of the amine ensures complete consumption of the limiting epoxide.

  • Stir the reaction mixture at 60 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 9:1 Dichloromethane/Methanol). The disappearance of the starting epoxide spot indicates reaction completion. This typically occurs within 6-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (approx. 20 mL per mmol of epoxide).

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). The bicarbonate wash removes any acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the pure β-amino alcohol.

Protocol 2: Calcium Triflate-Catalyzed Synthesis

This method is highly efficient for a broad range of amines and proceeds under very mild conditions.[9]

Materials:

  • 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

  • Amine

  • Calcium Trifluoromethanesulfonate (Ca(OTf)₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (1.0 eq) and anhydrous acetonitrile (approx. 5 mL per mmol of epoxide).

  • Add the amine (1.0 - 1.2 eq).

  • Add Calcium Triflate (Ca(OTf)₂) (10 mol%, 0.10 eq). The catalyst should be handled quickly as it can be hygroscopic.

  • Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. Reactions are often complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction by adding a small amount of water.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer one more time with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the product via flash column chromatography as described in Protocol 1.

General Experimental Workflow

The overall process from planning to final product is a systematic progression.

Experimental Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation cluster_analysis Phase 4: Characterization reagent_selection Reagent Selection (Amine, Solvent, Catalyst) reaction_setup Reaction Setup (Glassware, Atmosphere) reagent_selection->reaction_setup run_reaction Run Reaction (Temp Control, Stirring) reaction_setup->run_reaction monitor_tlc Monitor Progress (TLC) run_reaction->monitor_tlc monitor_tlc->run_reaction Incomplete workup Aqueous Work-up & Extraction monitor_tlc->workup Complete purify Column Chromatography workup->purify characterize Structural Analysis (NMR, MS, IR) purify->characterize final_product Pure β-Amino Alcohol characterize->final_product

Figure 2: A generalized workflow for the synthesis and purification process.

References

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Oriental Journal of Chemistry. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Agarwal, J., et al. (2009). Aminolysis of Epoxides Using Iridium Trichloride as an Efficient Catalyst. Synthesis, 2009(13), 2256-2260. [Link]

  • Wang, J., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5729. [Link]

  • Moghadam, M., et al. (2009). Highly Efficient Aminolysis of Epoxides Catalyzed by Reusable Zirconyl Triflate, ZrO(OTf)₂. Synthetic Communications, 39(3), 450-459. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2018). Chemical Communications. [Link]

  • Cepanec, I., et al. (2003). Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Tetrahedron, 59(14), 2435-2439. [Link]

  • Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst. (2013). ResearchGate. [Link]

  • Solid-Acid Catalyzed Continuous-Flow Aminolysis of Epoxides. (2024). PubMed. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. (2016). RSC Publishing. [Link]

  • Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. [Link]

  • Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]

Sources

Application

Application Note &amp; Protocol: Laboratory Synthesis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

For: Researchers, scientists, and drug development professionals. Introduction 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a valuable heterocyclic compound, serving as a key building block in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a valuable heterocyclic compound, serving as a key building block in medicinal chemistry and materials science. Its structure, featuring an imidazole ring linked to a phenyl glycidyl ether moiety, makes it a precursor for various biologically active molecules, including potential antifungal agents and cardiovascular drugs.[1] The imidazole nucleus is a common scaffold in numerous pharmaceuticals, while the reactive epoxide (oxirane) ring allows for facile derivatization to introduce diverse functional groups.[2][3]

This guide provides a detailed, reliable, and efficient protocol for the synthesis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole. The selected synthetic strategy is a Williamson ether synthesis, which involves the reaction of 1-(2-hydroxyphenyl)imidazole with epichlorohydrin under basic conditions. This method is chosen for its broad applicability, straightforward execution, and use of readily available starting materials, making it highly suitable for a standard laboratory setting.[4][5]

Reaction Scheme & Mechanism

The synthesis proceeds via a classic SN2 mechanism known as the Williamson ether synthesis.[4]

Step 1: Deprotonation. The phenolic hydroxyl group of 1-(2-hydroxyphenyl)imidazole is deprotonated by a base (Potassium Carbonate) to form a highly nucleophilic phenoxide ion.

Step 2: Nucleophilic Attack. The resulting phenoxide ion attacks the least sterically hindered carbon of epichlorohydrin (the primary carbon bearing the chlorine atom). This concerted, one-step reaction displaces the chloride leaving group and forms the C-O ether bond, yielding the final product.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Synthesis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Welcome to the technical support center for the synthesis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this specific chemical transformation. As application scientists with extensive field experience, we understand that achieving high yields in multi-step syntheses requires a nuanced understanding of the reaction mechanism, potential side reactions, and purification challenges. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and frequently asked questions to empower you to resolve common issues encountered during this synthesis.

The synthesis of the target molecule is typically achieved via a two-step process, beginning with the formation of the precursor, 1-(2-hydroxyphenyl)imidazole, followed by its O-alkylation with epichlorohydrin. This guide focuses primarily on the critical second step—the glycidylation reaction—as it is often the source of yield loss and impurities.

Section 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows very low conversion, with a significant amount of unreacted 1-(2-hydroxyphenyl)imidazole remaining. What is the likely cause?

Answer: This issue almost always points to inefficient deprotonation of the phenolic hydroxyl group or suboptimal reaction conditions. The core of this reaction is a Williamson ether synthesis, which requires the formation of a nucleophilic phenoxide ion to attack the epichlorohydrin.[1]

  • Potential Cause A: Insufficient or Inappropriate Base. The pKa of a phenol is approximately 10. The base must be strong enough to deprotonate it effectively. While NaOH can be used, its presence with water can lead to hydrolysis of the epoxide.[1] Our field experience indicates that stronger, anhydrous bases often provide more consistent results.

    • Recommended Solution: Switch to a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Use at least 1.1 to 1.5 molar equivalents to ensure complete deprotonation of the phenol. The base should be fresh and handled under an inert atmosphere (like nitrogen or argon) if using NaH.

  • Potential Cause B: Low Reaction Temperature. While higher temperatures can promote side reactions, insufficient heat will result in a sluggish or stalled reaction.

    • Recommended Solution: The optimal temperature is a balance. We recommend starting the reaction at room temperature and then gently heating to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is still slow, the temperature can be incrementally increased, but we advise not exceeding 80°C to minimize byproduct formation.

  • Potential Cause C: Poor Solvent Choice. The solvent must be able to dissolve the imidazole precursor and the base while facilitating an Sₙ2 reaction. Protic solvents (like ethanol or water) can interfere with the nucleophile.

    • Recommended Solution: Utilize a polar aprotic solvent. Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they effectively solvate the phenoxide ion without interfering in the reaction.

Question 2: My reaction is messy, showing multiple spots on the TLC plate. What are the most common byproducts and how can I prevent them?

Answer: The formation of multiple byproducts is the most common reason for low yields. Understanding their origin is key to suppression.

  • Byproduct A: 1,3-bis[2-(1H-imidazol-1-yl)phenoxy]-2-propanol. This is the most prevalent impurity and arises when a second molecule of the starting phenoxide attacks the desired epoxide product.[2]

    • Causality: This occurs when the concentration of the phenoxide is high relative to the concentration of epichlorohydrin.

    • Preventative Strategy: The solution is to maintain a high concentration of epichlorohydrin relative to the nucleophile.

      • Use an Excess of Epichlorohydrin: Employ 2 to 5 equivalents of epichlorohydrin.

      • Slow Addition: Instead of adding all reagents at once, prepare a solution of your deprotonated 1-(2-hydroxyphenyl)imidazole and add it dropwise over 30-60 minutes to a solution of epichlorohydrin. This keeps the phenoxide concentration low at any given moment, favoring its reaction with epichlorohydrin over the product.

  • Byproduct B: 2,3-dihydroxypropyl ether (Diol formation). This results from the hydrolysis of the epoxide ring.

    • Causality: Presence of water in the reaction mixture. Water can be introduced from wet solvents, reagents, or atmospheric moisture.[1]

    • Preventative Strategy: Ensure all glassware is oven-dried. Use anhydrous grade solvents and ensure your base (e.g., K2CO3) is dry. If using sodium hydride, this is less of a concern as it reacts violently with water.

  • Byproduct C: N-3 Alkylated Imidazolium Salt. The N-3 nitrogen of the imidazole ring can also act as a nucleophile, particularly if the reaction temperature is too high, leading to the formation of a quaternary salt.

    • Causality: While the phenoxide is a stronger nucleophile, the imidazole nitrogen's nucleophilicity can become competitive under harsh conditions.[3]

    • Preventative Strategy: Adhere to the recommended temperature range (50-60°C). Using the correct stoichiometry of a strong base ensures the phenol is preferentially deprotonated, making it the primary acting nucleophile.

Table 1: Troubleshooting Summary
Problem EncounteredPotential CauseRecommended Solution
Low or No Conversion Ineffective deprotonation of phenolUse a strong, anhydrous base (NaH, K2CO3) in a polar aprotic solvent (DMF).
Insufficient reaction temperatureGently heat the reaction to 50-60°C and monitor via TLC/LC-MS.
Multiple Byproducts Formation of 1,3-diphenoxy-2-propanolUse a 2-5 fold excess of epichlorohydrin; add phenoxide solution slowly.
Hydrolysis of epoxide to form a diolUse anhydrous solvents and reagents; perform under an inert atmosphere.
N-alkylation of imidazole ringMaintain strict temperature control (do not exceed 80°C).
Purification Difficulties Similar polarity of product and byproductsUtilize gradient column chromatography (Ethyl Acetate/Hexane); attempt recrystallization from a solvent mixture like Ethyl Acetate/Diisopropyl Ether.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What is the complete, recommended reaction scheme?

    • A: The synthesis proceeds in two stages: Ullmann condensation or similar N-arylation to form the precursor, followed by glycidylation. The focus of this guide is the second, critical step.

    Caption: Overall synthetic pathway.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase such as 50% Ethyl Acetate in Hexane. The starting material (phenolic) will have a lower Rf value than the less polar ether product. Staining with potassium permanganate can help visualize the spots. For more precise tracking, LC-MS is ideal as it can confirm the mass of the product and key byproducts.

  • Q: What are the critical safety considerations for this reaction?

    • A: Epichlorohydrin is a carcinogen and highly toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Sodium hydride (NaH) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.

Section 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system, incorporating the preventative strategies discussed above.

Reagents & Equipment:

  • 1-(2-hydroxyphenyl)imidazole (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Epichlorohydrin (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate, Hexane, Brine

  • Oven-dried, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

Procedure:

  • Setup: Under a nitrogen atmosphere, add sodium hydride (1.2 eq) to the reaction flask. Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry.

  • Phenoxide Formation: Dissolve 1-(2-hydroxyphenyl)imidazole (1.0 eq) in a separate portion of anhydrous DMF. Add this solution dropwise to the NaH slurry at 0°C (ice bath). Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases. This confirms the formation of the sodium phenoxide.

  • Epichlorohydrin Addition: In a separate flask, dissolve epichlorohydrin (3.0 eq) in anhydrous DMF. Cool the previously formed phenoxide solution back to 0°C and add the epichlorohydrin solution dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction's completion by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient elution of 20% to 50% ethyl acetate in hexane.

Section 4: Data and Mechanistic Visualization

Table 2: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic, ensures complete and irreversible deprotonation.
Solvent Anhydrous DMFPolar aprotic, excellent solubility for reactants, facilitates Sₙ2.
Temperature 50-60°COptimal balance between reaction rate and minimizing side reactions.
Stoichiometry 1 : 1.2 : 3 (Phenol : Base : Epichlorohydrin)Excess epichlorohydrin minimizes the formation of the 1,3-diphenoxy byproduct.
Visualizing the Mechanism and Troubleshooting Logic

Caption: Desired reaction pathway versus the primary side reaction.

Troubleshooting_Workflow start Reaction Complete, Low Yield Obtained check_sm Is Starting Material (SM) Present on TLC/LCMS? start->check_sm check_byproducts Are Multiple Byproducts Present on TLC/LCMS? check_sm->check_byproducts No cause_base Cause: Incomplete Deprotonation Solution: Use stronger/more base (NaH). Check reaction temperature. check_sm->cause_base Yes cause_byproducts Identify major byproduct. If higher MW, likely diphenoxy adduct. Solution: Use excess epichlorohydrin and slow addition. check_byproducts->cause_byproducts Yes cause_other Possible product degradation or purification loss. Review workup and chromatography. check_byproducts->cause_other No sm_yes YES sm_no NO bp_yes YES bp_no NO

Caption: A logical workflow for troubleshooting poor yields.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. 3.

  • Boyd, D. R., & Marle, E. R. (1908). The reaction between epichlorohydrin and phenol in the presence of a base. Journal of the Chemical Society, Transactions, 93, 838-845. (Note: While the original paper is not directly linked, its findings are discussed in Halogenated epoxide-phenol reactions A mechanism study. 2).

  • Wikipedia. (n.d.). Epoxy. .

  • Reddit r/OrganicChemistry. (2023). This is why selective N-alkylation of imidazoles is difficult. .

  • ResearchGate. (n.d.). Mechanism of coupling between phenolic compounds and epichlorohydrin... [Diagram]. .

  • ResearchGate. (n.d.). Mechanism of glycidylation reaction between phenols and epichlorohydrin. [Diagram]. .

  • Newton, C. G., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Beilstein Journal of Organic Chemistry, 14, 845-854. .

  • Gomez, L., et al. (2006). Solvent-free direct regioselective ring opening of epoxides with imidazoles. Tetrahedron Letters, 47(45), 7979-7981. .

  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Epichlorohydrin and 2-Methoxyphenol. 1.

  • ResearchGate. (n.d.). Mechanism of imidazole catalysis in the curing of epoxy resins. .

  • Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago. .

  • ResearchGate. (n.d.). Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides). .

  • Kuhn, N., Henkel, G., & Kreutzberg, J. (1991). Synthese und Reaktionen von 1,2,4,5-Tetramethylimidazol; die Kristallstruktur von Pentamethylimidazoliumiodid. Zeitschrift für Naturforschung B, 46(12), 1706-1712. (Note: This article discusses imidazole crystallization, a relevant purification technique mentioned in EP0856344A1. ).

Sources

Optimization

Purification methods for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole via column chromatography

Executive Summary & Chemical Profile[1] The Challenge: Purifying 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole presents a "dual-personality" chromatographic challenge. You are dealing with two conflicting functional groups:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

The Challenge: Purifying 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole presents a "dual-personality" chromatographic challenge. You are dealing with two conflicting functional groups:

  • The Imidazole Ring (Basic): The N3 nitrogen possesses a lone pair that acts as a Lewis base. On standard silica gel, this interacts strongly with acidic silanol groups (

    
    ), leading to severe peak tailing and irreversible adsorption.
    
  • The Oxirane/Epoxide Ring (Acid-Labile): This three-membered ring is highly strained. In the presence of the slightly acidic silica surface (pH ~5) and moisture, it is prone to ring-opening hydrolysis, converting your product into the corresponding diol impurity.

The Solution: The purification protocol must simultaneously suppress silanol acidity (to prevent tailing) and maintain a neutral/basic environment (to preserve the epoxide).[1]

Method Development: The "Gold Standard" Protocols

We recommend two primary workflows. Protocol A is the standard for cost-efficiency. Protocol B is for highly sensitive variants where Protocol A causes >5% degradation.

Protocol A: Deactivated Silica Gel Chromatography (Recommended)

Best for: Routine purification of >100 mg batches.

The Mechanism: Pre-treating the silica with a volatile base (Triethylamine - TEA) neutralizes acidic silanol sites, preventing both imidazole binding and epoxide hydrolysis.

ParameterSpecificationReasoning
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase, but must be deactivated.
Deactivation Agent Triethylamine (TEA)Blocks acidic

sites.
Mobile Phase A Dichloromethane (DCM) + 1% TEANon-polar carrier; TEA maintains basicity.
Mobile Phase B Methanol (MeOH)Polar modifier for elution.
Loading Method Liquid load in DCM (with 1% TEA)Avoids solid loading which can create "hot spots" of acidity.

Step-by-Step Procedure:

  • Slurry Preparation: Suspend silica gel in a solution of Hexane containing 2.5% v/v Triethylamine . Let it sit for 10 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the starting mobile phase (e.g., DCM/TEA).

  • Elution Gradient:

    • Start: 100% DCM (+ 1% TEA).

    • Gradient: 0%

      
       5% MeOH over 10 CVs.
      
    • Note: Imidazoles typically elute quickly once MeOH is introduced.

  • Post-Run: Evaporate fractions at

    
    C. Do not use a water bath >45^\circ$C  as residual TEA + heat can induce epoxide opening or polymerization.
    
Protocol B: Basic Alumina (High Sensitivity)

Best for: Compounds observing >10% degradation on Silica.

The Mechanism: Alumina (


) is available in a "Basic" grade (pH ~9-10). It naturally lacks the acidic protons of silica, making it the safest medium for labile epoxides.
  • Stationary Phase: Aluminum Oxide (Basic), Brockmann Activity III.

    • Note: If Activity I is purchased, add 6% water (w/w) to deactivate it to Activity III. Activity I is too retentive and may catalyze reactions.

  • Mobile Phase: Ethyl Acetate / Hexane (No TEA required).

  • Gradient: 0%

    
     50% EtOAc in Hexane.
    

Decision Logic & Workflow

Use the following logic gate to select your purification method.

PurificationLogic cluster_legend Key Factors Start Crude Mixture Analysis TLC_Check Run TLC on Silica (DCM/MeOH 95:5 + 1% TEA) Start->TLC_Check Decision1 Is the Spot Tailing? TLC_Check->Decision1 Decision2 Is Epoxide Stable (2D-TLC check)? Decision1->Decision2 No Tailing MethodA Protocol A: Silica + 1% TEA Decision1->MethodA Mild Tailing MethodB Protocol B: Basic Alumina Decision1->MethodB Severe Tailing Decision2->MethodA Stable Decision2->MethodB Degrades (<90% recovery) MethodC Protocol C: Reverse Phase (C18) Buffer pH 8.0 MethodB->MethodC Separation Poor Legend1 Acidic Silica = Epoxide Death Legend2 Basic Alumina = Safe Haven

Figure 1: Decision matrix for selecting the stationary phase based on analyte stability and chromatographic behavior.

Troubleshooting Guide (FAQ Format)

Q1: I see a new spot appearing just below my product spot during the run. What is it?

Diagnosis: This is likely the diol derivative resulting from epoxide ring opening.[2] Root Cause: The silica gel was too acidic, or the solvent contained water/alcohol without sufficient base buffering. Corrective Action:

  • Switch to Protocol B (Basic Alumina).

  • If you must use Silica: Pre-wash the silica column with 5% TEA in Hexane before loading. Ensure your DCM is anhydrous.

Q2: My product is "streaking" (tailing) across 10+ fractions.

Diagnosis: Strong interaction between the imidazole nitrogen and silanol groups. Root Cause: Insufficient amine modifier in the mobile phase. Corrective Action:

  • Increase TEA concentration to 2% .

  • Switch solvent system to Ethyl Acetate / Hexane / 2% TEA . DCM can sometimes exacerbate tailing for very basic heterocycles compared to EtOAc.

Q3: Can I use Ammonia ( ) instead of Triethylamine (TEA)?

Answer: Use with caution. While 7N Ammonia in MeOH is a common modifier, primary amines (like ammonia) are nucleophilic and can potentially attack the epoxide ring, forming an amino-alcohol byproduct (ring opening).

  • Recommendation: Stick to TEA or DIPEA (Diisopropylethylamine) . These are tertiary amines and are sterically hindered, making them non-nucleophilic toward the epoxide under these conditions.

Q4: My crude mixture contains unreacted phenol. It co-elutes with the product.

Diagnosis: The starting material (2-(imidazol-1-yl)phenol) has similar polarity to the product. Optimization:

  • Change Selectivity: The phenol is acidic (pKa ~10), while your product is basic.

  • Wash Step: Before chromatography, dissolve the crude in EtOAc and wash with 0.1 M NaOH . The phenol will deprotonate and move to the aqueous layer; the imidazole ether (product) will remain in the organic layer. This is often more effective than trying to separate them by column.

Mechanism of Interaction

Understanding the failure modes is critical for troubleshooting.

InteractionMechanism cluster_Fail Failure Mode (No Modifier) cluster_Success Success Mode (With TEA) Silica Silica Surface Si-OH (Acidic) Imidazole Imidazole (Base) Silica:OH->Imidazole H-Bonding (Tailing) Epoxide Epoxide (Labile) Silica:OH->Epoxide Acid Catalysis (Ring Opening) TEA Triethylamine (TEA) TEA->Silica:OH Blocks Acid Sites Product Intact Product Product->Silica No Interaction (Clean Elution)

Figure 2: Mechanistic view of how Triethylamine (TEA) protects the analyte from the silica surface.

References

  • Nagy, V. et al. (2009).[3] Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis.[3]

  • Chakraborti, A. K. et al. (2004).[4] An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines.[4] Organic & Biomolecular Chemistry.[4][5]

  • BenchChem Technical Support. (2025). Purification of Imidazole Derivatives: Troubleshooting & Optimization.

  • University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica Gel.

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns.

Sources

Troubleshooting

Troubleshooting low reactivity of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole in nucleophilic substitution

Subject: Troubleshooting low reactivity of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Ticket ID: TECH-AZOLE-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Azole" Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting low reactivity of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Ticket ID: TECH-AZOLE-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Azole" Paradox

You are likely working with 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole , a critical intermediate often used in the synthesis of antifungal azoles (similar to Econazole or Miconazole precursors).

Users frequently report "low reactivity" with this specific scaffold. The problem is rarely the epoxide itself, but rather the imidazole moiety acting as an internal "poison" or "buffer." This guide deconstructs the electronic and steric barriers unique to this molecule and provides validated protocols to overcome them.

Module 1: Diagnostic Framework

Before altering reaction conditions, confirm that the "low reactivity" is not actually a stability or purity issue. Use this decision matrix to triage your experiment.

Interactive Troubleshooting Flowchart

Troubleshooting_Flowchart Start START: Reaction Stalled/Slow Check_SM Check Starting Material (SM) by H-NMR / TLC Start->Check_SM Diol_Peak Are there peaks at 3.4-3.8 ppm (Diol)? Check_SM->Diol_Peak Purity_Issue ISSUE: Hydrolysis SM has opened to Diol. Dry solvents/re-purify. Diol_Peak->Purity_Issue Yes Check_Cond Check Reaction pH/Catalyst Diol_Peak->Check_Cond No (SM Intact) Acid_Cat Using Acid Catalyst (H2SO4, Lewis Acids)? Check_Cond->Acid_Cat Imidazole_Trap ISSUE: The Imidazole Trap Imidazole (pKa ~7) is protonated before the epoxide. Acid_Cat->Imidazole_Trap Yes Base_Cond Using Basic Nucleophile (Amine, Alkoxide)? Acid_Cat->Base_Cond No Steric_Issue ISSUE: Ortho-Steric Hindrance Requires Heat + Polar Aprotic Solvent. Base_Cond->Steric_Issue Yes

Figure 1: Diagnostic decision tree for isolating the cause of low reactivity. Note that "The Imidazole Trap" is the most common failure mode in acid-catalyzed attempts.

Module 2: The Core Technical Hurdles

To fix the reaction, you must understand why it is failing. This molecule presents two competing functionalities:

The Imidazole Trap (Acid Scavenging)

If you are using acid catalysis (e.g.,


, 

) to activate the epoxide, the reaction will fail.
  • Mechanism: The imidazole nitrogen (

    
    ) has a 
    
    
    
    of ~6.95. It is a much stronger base than the epoxide oxygen.
  • Result: The acid protonates the imidazole first, forming an unreactive imidazolium salt. The epoxide oxygen remains unactivated.[1] You effectively remove your catalyst from the reaction equilibrium [1].

Ortho-Substitution Sterics

The glycidyl ether is located at the ortho position relative to the bulky imidazole-phenyl bond.

  • Consequence: Even in

    
     reactions attacking the terminal (less hindered) carbon of the epoxide, the nearby imidazole ring creates significant steric drag, requiring higher activation energy (heat) than a standard para-substituted glycidyl ether [2].
    

Module 3: Validated Solution Protocols

Choose the protocol below that matches your nucleophile type.

Protocol A: For Strong Nucleophiles (Basic Conditions)

Use this for: Alkoxides, Thiolates, Azide anions.

The Logic: Since we cannot easily activate the epoxide with acid (due to the imidazole), we must make the nucleophile more aggressive and use a solvent that exposes the epoxide.

ParameterRecommendationRationale
Solvent DMF or DMSO Polar aprotic solvents solvate the cation (e.g.,

), leaving the anion "naked" and highly reactive.
Base

or

Ensure full deprotonation of your nucleophile before adding the epoxide.
Temperature 80°C - 100°C Required to overcome the ortho-steric hindrance. Room temp is insufficient.
Concentration High (0.5 M - 1.0 M)Second-order kinetics (

) benefit from higher concentration.

Step-by-Step:

  • Dissolve nucleophile (1.2 equiv) in anhydrous DMF.

  • Add base (e.g., NaH) at 0°C and stir for 30 min to generate the anion.

  • Add 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (1.0 equiv) as a solution in DMF.

  • Heat to 90°C and monitor by HPLC.

  • Note: If the reaction is black/tarry, reduce temp to 60°C and add 10 mol% phase transfer catalyst (TBAB).

Protocol B: For Weak Nucleophiles (The Method)

Use this for: Anilines, Indoles, Carbamates, or when "Neutral" conditions are required.

The Logic: Standard Lewis acids (


, 

) are poisoned by the imidazole. Lithium Perchlorate (

)
in diethyl ether acts as a "super-solvent." The high concentration of

coordinates to the epoxide oxygen and the imidazole, but the sheer molarity ensures the epoxide is sufficiently activated [3, 4].

The "LPDE" System:

  • Catalyst: 5.0 M

    
     in Diethyl Ether.
    
  • Mechanism: The lithium ion acts as a mild Lewis acid, facilitating ring opening without protonating the imidazole into a non-reactive salt.

Step-by-Step:

  • Safety:

    
     is an oxidizer. Do not heat organics with it to dryness.
    
  • Prepare a 5.0 M solution of

    
     in anhydrous diethyl ether (LPDE).
    
  • Dissolve the epoxide (1.0 equiv) and the weak nucleophile (1.2 equiv) in the LPDE solution.

  • Stir at Room Temperature for 2–6 hours.

  • Workup: Dilute with water, extract with DCM. The

    
     stays in the aqueous phase.
    

Module 4: Mechanism of Interference

The following diagram illustrates why standard acid catalysis fails and how Lithium coordination bypasses the issue.

Mechanism_Interference Substrate Substrate: Imidazole-Phenyl-Epoxide Acid Add Acid (H+) Substrate->Acid Li Add LiClO4 (High Conc.) Substrate->Li Protonation Imidazole N3 Protonates (Fastest Step) Acid->Protonation pKa ~7 vs ~-2 Coordination Li+ Coordinates Both Imidazole & Epoxide Li->Coordination Saturation Dead_End Dead End: Catalyst Sequestered Epoxide Unactivated Protonation->Dead_End Activation Epoxide Activated for Nucleophilic Attack Coordination->Activation

Figure 2: Mechanistic comparison of Acid Catalysis (Failure) vs. Lithium Perchlorate Activation (Success).

FAQ: Frequently Asked Questions

Q: Can I use


 if I use 2 equivalents? 
A:  Theoretically yes, but it is messy. The first equivalent neutralizes the imidazole, and the second activates the epoxide. However, the resulting imidazolium salt often precipitates or creates a biphasic system that hampers reactivity. The LPDE method (Protocol B)  is cleaner.

Q: My starting material shows a peak at 3.6 ppm that wasn't there before. What is it? A: This is likely the diol . Glycidyl ethers are hygroscopic. If your DMF/DMSO is "wet," the epoxide will hydrolyze to the diol over time, especially if heated. Always use molecular sieves in your solvent.

Q: Can I use microwave irradiation? A: Yes. For Protocol A , microwave heating at 100°C for 10-20 minutes often drives the reaction to completion, overcoming the steric barrier of the ortho-phenyl group effectively.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group and epoxide opening).
  • Echemi. (2025).[2] Ring-Opening Reactions of Epoxides: A Comprehensive Guide. Link

  • Heydari, A., et al. (2004).[3] A New and Efficient Epoxide Ring Opening via Poor Nucleophiles in Lithium Perchlorate. Synthesis. Link

  • Chini, M., et al. (1990). Metal salts as new catalysts for mild and efficient aminolysis of epoxides. Tetrahedron Letters, 31(44), 6441-6444.

Sources

Optimization

Technical Support Center: Solvent Optimization for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

This technical guide addresses the specific challenges of handling and reacting 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole . This molecule is a bifunctional "Janus" intermediate: it contains a nucleophilic basic moiety (i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of handling and reacting 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole . This molecule is a bifunctional "Janus" intermediate: it contains a nucleophilic basic moiety (imidazole) and an electrophilic reactive moiety (epoxide/oxirane).[1]

This duality creates a unique stability paradox: The molecule can catalyze its own polymerization.

Status: Operational Role: Senior Application Scientist Subject: Solvent Selection, Stability, and Reaction Optimization

Core Solubility & Stability Protocols

Q: Why does my starting material degrade in storage even when dry?

A: This is likely autocatalytic polymerization .[1] The imidazole nitrogen (N3) is a Lewis base (


 for the conjugate acid). The epoxide ring is strained and electrophilic.[2][3] In the solid state or concentrated solution, the imidazole of one molecule can attack the epoxide of another, initiating a cross-linking chain reaction.
  • The Fix: Store the compound in a dilute frozen matrix (e.g., Benzene or Dioxane frozen at -20°C) or as a salt (e.g., hydrochloride), though the latter requires neutralization before reaction.

  • Solvent Rule: Avoid storing in high-dielectric solvents (DMSO, DMF) at room temperature, as they stabilize the zwitterionic transition states of polymerization.

Q: Which solvent should I use for nucleophilic ring-opening (Aminolysis/Thiolysis)?

A: Solvent selection dictates the reaction mechanism (


 vs. 

-like) and regioselectivity.[1]
Solvent ClassExamplesSuitabilityMechanism PromotedTechnical Note
Protic Polar Methanol, Ethanol, WaterHigh (for reaction)Assisted

Hydrogen bonding activates the epoxide oxygen, significantly accelerating ring opening. Risk: Solvent solvolysis (methanolysis) if the nucleophile is weak.
Aprotic Polar DMSO, DMF, DMAcMedium Classic

Excellent solubility. Increases nucleophilicity of the attacker by solvating cations. Hard to remove during workup.[1]
Non-Polar Toluene, DCMLow Slow

Poor activation of the epoxide. Often requires a Lewis Acid catalyst (e.g.,

,

).
Green/Aqueous Water (on-water)High Hydrophobic Effect "On-water" conditions can accelerate rates due to H-bonding at the interface.[1] Excellent for green chemistry protocols.

Troubleshooting Reaction Outcomes

Q: I am seeing a "Diol" impurity (M+18 peak) in my LC-MS.

Cause: Hydrolysis of the epoxide.[4][5][6][7] Mechanism: Water acts as a nucleophile.[1][3][4] This is often catalyzed by trace acids or even the imidazole moiety itself acting as a general base to activate a water molecule. Solution:

  • Dry Solvents: Switch to anhydrous MeOH or EtOH.

  • Scavengers: Add 3Å molecular sieves to the reaction vessel.

  • pH Control: Ensure the reaction is not acidic. The imidazole ring should buffer this, but external acids must be excluded.

Q: The reaction is stalling (Low Conversion).

Cause: The imidazole moiety might be coordinating with your metal catalyst (if using Lewis Acids) or the solvent is too non-polar. Troubleshooting Workflow:

  • Check Solubility: Is the reagent crashing out? Switch to THF or Acetonitrile .[1]

  • Activate the Epoxide: If using a weak nucleophile (e.g., an aniline), add a mild Lewis Acid like Lithium Perchlorate (

    
    )  (5M in diethyl ether). Lithium coordinates the epoxide oxygen, making it more susceptible to attack without triggering the imidazole.
    
  • Temperature: Increase T to 40-60°C. Warning: Do not exceed 80°C in concentrated solutions to avoid polymerization.[1]

Advanced Visualization: Solvent Decision Logic

The following diagram illustrates the logical flow for selecting a solvent system based on your specific experimental goal (Storage, Synthesis, or Workup).

SolventLogic Start Goal: Handle 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Decision1 Action Required? Start->Decision1 Storage Long-Term Storage Decision1->Storage Reaction Ring-Opening Reaction Decision1->Reaction Workup Purification/Isolation Decision1->Workup Storage_Solvent Recommended: Solid (Frozen) or Non-Polar Matrix Storage->Storage_Solvent Storage_Warn AVOID: DMSO/MeOH (Promotes Polymerization) Storage->Storage_Warn Nuc_Type Nucleophile Type? Reaction->Nuc_Type Extract Extraction Strategy Workup->Extract Strong_Nuc Strong (Amines/Thiols) Nuc_Type->Strong_Nuc Weak_Nuc Weak (Anilines/Alcohols) Nuc_Type->Weak_Nuc Solv_Strong Solvent: Ethanol/Methanol (Fastest Rate) Strong_Nuc->Solv_Strong Solv_Weak Solvent: Acetonitrile + Lewis Acid (Activation Required) Weak_Nuc->Solv_Weak pH_Ctrl Critical: Keep pH > 7 (Protect Imidazole) Extract->pH_Ctrl Solv_Extract Solvent: DCM or EtOAc pH_Ctrl->Solv_Extract

Caption: Decision tree for solvent selection emphasizing the stability requirements of the imidazole-epoxide system.[1]

Green Chemistry & "On-Water" Protocols[1]

Drug development increasingly demands sustainable workflows.[1] This molecule is an excellent candidate for "On-Water" chemistry due to its hydrophobic phenyl-linker.[1]

Protocol: Aqueous Aminolysis

  • Suspension: Suspend 1.0 eq of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole in distilled water (0.5 M concentration).

  • Nucleophile: Add 1.1 eq of the amine.[1]

  • Agitation: Stir vigorously at Room Temperature.

    • Mechanism:[1][2][3][4][5][8][9][10] The reaction occurs at the organic-water interface.[1] Water molecules hydrogen-bond to the epoxide oxygen at the interface, polarizing it for attack (Acid-catalysis mimicry without acid).

  • Workup: The product often precipitates out as a solid (if the amine is aromatic) or can be extracted with Ethyl Acetate.[1]

  • Benefit: Eliminates DMF/DMSO removal issues and prevents imidazole-catalyzed polymerization side-reactions common in concentrated organic solutions.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 20: Nucleophilic substitution at the carbonyl group).

  • Shivani, et al. (2007).[1] "Catalyst-free activation of epoxides for regioselective nucleophilic ring opening in water."[1] New Journal of Chemistry. (Demonstrates the "on-water" acceleration effect).

  • Ricciardi, F., et al. (1983). "Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins." Journal of Polymer Science. (Establishes the autocatalytic risk of imidazole-epoxide systems).

  • Azizi, N., & Saidi, M. R. (2005). "Highly efficient and chemoselective ring opening of epoxides with amines in water."[1] Organic Letters.

Sources

Troubleshooting

Removing unreacted epichlorohydrin from 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Welcome to the technical support guide for the purification of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted epichlorohydrin from the target compound. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the integrity and purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification process.

Q1: What are the key physical property differences between my product and epichlorohydrin that I can exploit for separation?

A1: The separation strategy hinges on the significant differences in volatility, polarity, and chemical reactivity between the target imidazole derivative and the residual epichlorohydrin.

Expert Insight: Epichlorohydrin's high volatility is its most exploitable characteristic for bulk removal. The basicity of the imidazole nitrogen is the key to purification via acid-base extraction, a highly effective method for separating it from neutral organic molecules like epichlorohydrin.

Table 1: Comparative Physicochemical Properties

Property1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazoleEpichlorohydrinRationale for Separation
Boiling Point High (estimated >250°C at atm. press.)116°C (at atm. press.)[1]Significant difference allows for selective removal of epichlorohydrin via distillation or vacuum stripping.
Basicity (pKa) Imidazole nitrogen is basic (pKa of imidazole ≈ 7)NeutralAllows for selective protonation of the product, enabling its transfer into an acidic aqueous phase during extraction.
Polarity Moderately polarModerately polar, but less than the protonated productDifference in polarity allows for chromatographic separation.
Solubility Soluble in many organic solvents (e.g., DCM, Ethyl Acetate)Soluble in water (6.58% at 20°C) and most organic solvents.[1]The product's solubility profile dictates the choice of solvents for extraction, chromatography, and crystallization.
Q2: Why is the complete removal of epichlorohydrin so critical?

A2: Complete removal is non-negotiable for two primary reasons:

  • Toxicology: Epichlorohydrin is highly toxic, reactive, and classified as a probable human carcinogen.[2] Its presence in a final compound, especially one intended for biological or pharmaceutical applications, is unacceptable and highly regulated.

  • Chemical Reactivity: The epoxide ring on epichlorohydrin is a reactive electrophile. If left in the product, it can react with nucleophiles over time, leading to the formation of impurities, degradation of the target compound, and unreliable experimental results.

Q3: What are the primary methods for removing unreacted epichlorohydrin?

A3: A multi-step approach is typically most effective:

  • Bulk Removal: Use vacuum distillation or rotary evaporation to remove the majority of the volatile epichlorohydrin.[3]

  • Intermediate Purification: Employ acid-base extraction to separate the basic imidazole product from neutral epichlorohydrin and other non-basic impurities.[4]

  • Final Polishing: Use column chromatography or recrystallization to remove trace impurities and achieve high purity.[4][5]

Q4: How can I be certain that all the epichlorohydrin has been removed?

A4: Visual confirmation (e.g., a single spot on a TLC plate) is insufficient. Instrumental analysis is required to confirm the absence of epichlorohydrin to the parts-per-million (ppm) or even parts-per-billion (ppb) level.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for its high sensitivity and specificity for volatile compounds like epichlorohydrin.[2][6] Static headspace GC-MS is a particularly powerful technique for detecting trace levels in a solid or liquid matrix.[7]

  • High-Performance Liquid Chromatography (HPLC): While less common for epichlorohydrin itself, HPLC is excellent for assessing the overall purity of your final imidazole product.

Section 2: Troubleshooting Common Purification Issues

This section provides a question-and-answer guide to specific problems you may encounter during your experiments.

Issue 1: My initial workup involved rotary evaporation, but my ¹H NMR spectrum still shows a significant amount of epichlorohydrin.
  • Causality Analysis: Epichlorohydrin may have been used in large excess in the reaction. Standard rotary evaporation may not be sufficient to remove it completely, especially if co-evaporating with a higher-boiling solvent or if the vacuum is not deep enough.

  • Recommended Protocol: High-Vacuum Stripping

    Expertise & Experience: This technique leverages epichlorohydrin's volatility. By applying a deep vacuum and moderate heat, you can selectively remove it without degrading your target compound. Adding a co-solvent of intermediate volatility (like toluene) can help create an azeotrope-like effect, pulling the epichlorohydrin off more efficiently.

    Step-by-Step Methodology:

    • Setup: Place the crude reaction mixture in a round-bottom flask (no more than half full). Attach it to a rotary evaporator equipped with a high-vacuum pump (<10 mmHg).

    • Initial Evaporation: Remove the primary reaction solvent at a moderate temperature (e.g., 40°C).

    • Toluene Co-Evaporation: Add toluene to the flask (equal to ~2x the volume of the crude oil). Evaporate the toluene under high vacuum. Repeat this step 2-3 times. The toluene helps to "chase" the last traces of epichlorohydrin out of the mixture.

    • Final Stripping: Heat the water bath to 50-60°C and apply the highest vacuum possible for 1-2 hours to remove any remaining volatiles.[3]

    • Verification: Take a small aliquot for ¹H NMR analysis to confirm the reduction of epichlorohydrin before proceeding to the next purification step.

Issue 2: My product is contaminated with epichlorohydrin and several other non-polar byproducts.
  • Causality Analysis: This is a common scenario where simple distillation is insufficient because non-volatile impurities are also present. An acid-base extraction is the most logical and efficient next step to isolate your basic product from neutral and acidic impurities.

  • Recommended Protocol: Acid-Base Extraction

    Trustworthiness: This protocol is a self-validating system. The target compound will only move into the aqueous phase if it is basic enough to be protonated by the acid, and it will only return to the organic phase upon neutralization. This provides a high degree of separation selectivity.

    Step-by-Step Methodology:

    • Dissolution: Dissolve the crude mixture from the vacuum stripping step in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (e.g., 50 mL).[4]

    • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. The upper organic layer contains epichlorohydrin and other neutral impurities. Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete recovery of the product.

    • Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8, check with pH paper).[4]

    • Product Recovery: Extract the neutralized aqueous solution with several portions of fresh DCM or EtOAc (e.g., 3 x 30 mL).

    • Drying and Evaporation: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Issue 3: I tried column chromatography, but my product shows significant tailing and co-elutes with impurities.
  • Causality Analysis: Tailing of basic compounds like imidazoles on standard silica gel is a classic problem. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic nitrogen of the imidazole ring, causing poor peak shape and low recovery.[4]

  • Recommended Protocol: Optimizing Column Chromatography

    Expertise & Experience: To counteract the acidic nature of silica, we can either neutralize the stationary phase by adding a basic modifier to the mobile phase or switch to a more inert stationary phase like alumina.

    Step-by-Step Methodology:

    • Add a Basic Modifier: Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexanes) and add a small amount of triethylamine (TEA) or pyridine, typically 0.5-1% by volume.[4] This base will occupy the acidic sites on the silica, allowing your imidazole product to elute symmetrically.

    • Consider Alumina: For very basic compounds, switching to a neutral or basic alumina stationary phase can provide superior separation and eliminate tailing without the need for mobile phase modifiers.[4]

    • Dry Loading: Instead of loading your sample dissolved in a solvent (wet loading), pre-adsorb it onto a small amount of silica gel. To do this, dissolve your sample in a minimal amount of a volatile solvent (like DCM), add a few grams of silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your column. This technique often results in sharper bands and better separation.

Section 3: Analytical Verification for Complete Removal

Ensuring your product is free from epichlorohydrin is paramount. The following table summarizes a typical analytical method for verification.

Table 2: GC-MS Method for Quantifying Residual Epichlorohydrin

ParameterRecommended SettingRationale
Technique Headspace (HS) or Purge-and-Trap (P&T) GC-MSProvides the necessary sensitivity for trace analysis (sub-ppm levels).[2][6]
Column WAX-type or 5% Phenyl-MethylpolysiloxaneA polar Wax column provides good retention and peak shape for epichlorohydrin.
Oven Program Start at 40°C, hold for 2 min, ramp to 150°C at 10°C/minA standard temperature program to separate volatile components.
MS Detection Selected Ion Monitoring (SIM) modeIncreases sensitivity by monitoring characteristic ions of epichlorohydrin (e.g., m/z 57, 62, 92).[6]
Quantitation Limit Should be <10 ppm, ideally <1 ppmRegulatory limits are often very low; your method must be sensitive enough to meet these requirements.
Section 4: Visualization of Purification Workflow

The following diagrams illustrate the recommended purification strategy and a decision-making process for selecting the appropriate technique.

PurificationWorkflow crude Crude Reaction Mixture (Product + Excess Epichlorohydrin) bulk_removal Bulk Removal (High-Vacuum Stripping) crude->bulk_removal Step 1 intermediate_purification Intermediate Purification (Acid-Base Extraction) bulk_removal->intermediate_purification Step 2 final_polish Final Polishing (Chromatography or Crystallization) intermediate_purification->final_polish Step 3 verification Purity Verification (GC-MS Analysis) final_polish->verification Step 4 pure_product Pure Product (<10 ppm Epichlorohydrin) verification->pure_product Pass

Caption: General workflow for purifying 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole.

DecisionTree start Crude Product after Solvent Removal q1 Is the main impurity volatile (epichlorohydrin)? start->q1 a1_yes Use High-Vacuum Stripping q1->a1_yes Yes q2 Are non-volatile impurities also present? q1->q2 No/Unsure a1_yes->q2 a2_yes Perform Acid-Base Extraction q2->a2_yes Yes q3 Is the product a solid and of moderate purity? q2->q3 No a2_yes->q3 a3_yes Attempt Recrystallization q3->a3_yes Yes a3_no Use Column Chromatography q3->a3_no No/Oily end_node Final Analytical Verification (GC-MS) a3_yes->end_node a3_no->end_node

Caption: Decision tree for selecting the appropriate purification method.

References
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Trace Level Analysis of Epichlorohydrin in Drinking Water by Gas Chromatography/ Flame Ionization Detector. Agilent Technologies. [Link]

  • Dehydroclorination of chlorohydrins to epichlorohydrin. Eurochem Engineering. [Link]

  • Purification of imidazole derivatives by means of ion-exchange resin.
  • Locating and Estimating Air Emissions from Sources of Epichlorohydrin. U.S. Environmental Protection Agency (EPA). [Link]

  • Determination of Residual Epichlorohydrin in Sevelamer Hydrochloride by Static Headspace Gas Chromatography with Flame Ionization Detection. ScienceOpen. [Link]

  • Epichlorohydrin coupling reactions with wood. U.S. Forest Products Laboratory. [Link]

  • Process for removing trace amounts of epichlorohydrin from heat sensitive glycidyl products.

Sources

Optimization

Minimizing hydrolysis of the oxirane ring in 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Topic: Minimizing Hydrolysis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Ticket ID: #OX-IMDZ-001 Status: Open Priority: Critical (Stability Risk)[1] Welcome to the Technical Support Hub You are dealing with a "Janus" mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Ticket ID: #OX-IMDZ-001 Status: Open Priority: Critical (Stability Risk)[1]

Welcome to the Technical Support Hub

You are dealing with a "Janus" molecule—a chemical entity with two opposing faces.[1] On one side, you have a basic imidazole ring (


); on the other, a strained, electrophilic oxirane (epoxide) ring .

This structure presents a unique challenge: Auto-Catalytic Degradation. Unlike simple glycidyl ethers, your molecule contains its own degradation catalyst.[1] The imidazole moiety can act as a general base to activate water (promoting hydrolysis) or as a nucleophile to attack the epoxide directly (promoting polymerization).

This guide provides the protocols necessary to interrupt these pathways and maintain the integrity of the oxirane ring.

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent hydrolysis, you must understand the "Push-Pull" mechanism driving it.[1] Water alone is a slow nucleophile, but in the presence of your molecule's imidazole ring, the reaction is accelerated.

Mechanistic Pathways
  • Acid-Catalyzed Hydrolysis (The "Pull"): Trace acids protonate the epoxide oxygen, making the ring carbons highly electrophilic. Water attacks the more substituted carbon.

  • Base-Assisted Hydrolysis (The "Push"): The imidazole ring deprotonates water, generating a hydroxide ion (

    
    ), which attacks the less hindered epoxide carbon.
    
  • Intermolecular Self-Alkylation: The imidazole nitrogen of one molecule attacks the epoxide of another, leading to insoluble oligomers (often mistaken for hydrolysis products).

HydrolysisMechanism Mol Intact Molecule (Epoxide + Imidazole) ActEpox Activated Epoxide (Oxonium Ion) Mol->ActEpox Protonation H2O Trace Water OH Activated Nucleophile (OH-) H2O->OH Deprotonation by Imidazole Proton Acidic Impurity (H+) Proton->ActEpox Diol Hydrolysis Product (1,2-Diol) ActEpox->Diol Fast H2O Attack Imid Imidazole Moiety (General Base) Imid->OH Catalysis OH->Diol Nucleophilic Attack

Figure 1: Dual-pathway degradation mechanism.[1] The imidazole moiety facilitates base-catalyzed hydrolysis, while acidic impurities accelerate ring opening via protonation.

Module 2: Synthesis & Workup Troubleshooting

The most critical moment for hydrolysis is the aqueous workup. Standard protocols must be modified to suppress the imidazole's basicity without activating the epoxide with acid.

The "Goldilocks" pH Protocol
  • Danger Zone A (pH < 5): The epoxide oxygen protonates. Hydrolysis is rapid.[1]

  • Danger Zone B (pH > 9): Hydroxide concentration is high.[1] Hydrolysis is rapid.[1]

  • Safe Zone (pH 7.5 - 8.5): The imidazole is largely unprotonated (neutral), but hydroxide concentration is low.[1]

Water-Free Workup Strategy

If possible, avoid aqueous extraction entirely.[1] If you must wash, follow this strict protocol:

StepActionTechnical Rationale
1. Quench Use saturated

(aq).[1][2]
Buffers the solution to pH ~8.5. Avoids strong bases like NaOH.
2.[1] Extract Use Dichloromethane (DCM) or Ethyl Acetate .[1]DCM is preferred as it solubilizes the organic efficiently while rejecting water.
3. Dry (Bulk) Wash organic layer with Brine (Sat.[1] NaCl) .[1]Osmotic pressure pulls bulk water out of the organic phase.
4. Dry (Chem) Stir over anhydrous

for >30 mins.
Removes bound water.[1] Do not use

if the solution is acidic, as it is slightly Lewis acidic.
5. Evaporate Rotary evaporator at < 40°C .Heat accelerates the auto-catalytic ring opening.[1]
Module 3: Storage & Handling Protocols

Once isolated, the molecule is hygroscopic. If it absorbs atmospheric moisture, the imidazole ring will catalyze hydrolysis over time, turning your oil/solid into a sticky gum (diol).

Storage Decision Tree

StorageProtocol Start Product Isolated State Physical State? Start->State Solid Solid / Powder State->Solid Oil Viscous Oil State->Oil ActionSolid Store under Argon over Drierite/Silica Solid->ActionSolid ActionOil Dissolve in Anhydrous Solvent (e.g., dry THF or Toluene) Oil->ActionOil Temp Temperature Control -20°C Required ActionSolid->Temp ActionOil->Temp

Figure 2: Storage logic flow.[1] Oils are particularly prone to polymerization and should often be stored as dilute solutions in anhydrous solvents.

Best Practices for Storage
  • Container: Amber glass vials with Teflon-lined caps.

  • Headspace: Flush with Argon (heavier than air) rather than Nitrogen.[1] Argon creates a better "blanket" over the substance.

  • Desiccant: Store the vial inside a secondary jar containing activated molecular sieves or Drierite.

Module 4: Reaction Conditions (Application)

When using this molecule as a reagent (e.g., for antifungal synthesis or curing), you must prevent premature ring opening.[1]

  • Solvent Selection: Use aprotic polar solvents (DMF, DMSO, Acetonitrile) that have been dried over 3Å molecular sieves.[1]

    • Warning: Commercial DMSO often contains water.[1] Distill or dry before use.

  • Lewis Acids: Avoid strong Lewis acids (

    
    , 
    
    
    
    ) unless you intend to open the ring immediately.
  • Nucleophiles: If reacting the imidazole end (e.g., N-alkylation), use a base that is non-nucleophilic (e.g., NaH, LiHMDS) to avoid attacking the epoxide.

Frequently Asked Questions (FAQ)

Q: My product turned into a white, insoluble solid in the freezer. Is it hydrolyzed? A: It might be polymerized , not hydrolyzed.[1] The imidazole nitrogen can attack the epoxide of a neighboring molecule.[3][4] Check solubility. If it's insoluble in organic solvents but soluble in dilute acid, it is likely an oligomer.[1] To prevent this, store as a dilute solution rather than a neat oil.[1]

Q: Can I use Methanol or Ethanol as a solvent? A: No. Primary alcohols will attack the oxirane ring (alcoholysis), especially with the imidazole acting as a base catalyst. Use THF, DCM, or Toluene.[1]

Q: How do I check if my solvent is dry enough? A: Use Karl Fischer titration if available.[1] If not, add a small amount of benzophenone ketyl radical indicator (blue = dry) or simply store solvents over activated 3Å molecular sieves for 24 hours before use.[1]

Q: The NMR shows a new peak at ~3.5-4.0 ppm and loss of the epoxide signals (2.7-2.9 ppm). A: This confirms ring opening. The signals at 3.5-4.0 ppm correspond to the methine/methylene protons of the resulting diol (hydrolysis) or ether (alcoholysis).

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 20: Nucleophilic substitution at the carbonyl group).[1] [1]

  • Ricciardi, F., Romanchik, W. A., & Joullié, M. M. (1983).[1] Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition, 21(5), 1475-1490.[1] [1]

  • BenchChem Technical Support. (2025). Diastereoselective Epoxide Ring-Opening Reactions. [1]

  • OpenStax. (2023).[1][5] Reactions of Epoxides: Ring-Opening. Chemistry LibreTexts.

  • Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [1]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Core Technical Directive Warning: Intramolecular Reactivity Hazard The target compound, 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole , contains both a nucleophilic moiety (imidazole ) and an electrophilic moiety (epoxide/ox...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

Warning: Intramolecular Reactivity Hazard The target compound, 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole , contains both a nucleophilic moiety (imidazole


) and an electrophilic moiety (epoxide/oxirane). This creates a risk of self-catalyzed homopolymerization  or oligomerization, particularly at elevated temperatures or in high concentrations.

Unlike standard stable organic solids, this compound acts as a "latent curing agent." The imidazole ring can catalyze the ring-opening of the epoxide, leading to insoluble polymeric gums.

Critical Constraints for Recrystallization:

  • Solvent Selection: Strictly non-nucleophilic . Avoid primary alcohols (Methanol, Ethanol) and water. The basic imidazole moiety will catalyze the alcoholysis of the epoxide, degrading your API into the alkoxy-alcohol impurity.

  • Temperature Ceiling: Do not exceed 60°C . Prolonged heating above this threshold initiates self-polymerization.

  • Time Sensitivity: Minimize the residence time in the hot saturated state.

Optimized Recrystallization Protocol

Method: Anti-Solvent Precipitation (Thermal Gradient) Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) Purity Target: >99.5% (HPLC)

Step-by-Step Methodology
  • Dissolution (The "Safe" Zone):

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

    • Add Ethyl Acetate (EtOAc) (HPLC Grade) at a ratio of 5 mL per gram of crude.

    • Heat the mixture gently to 45–50°C (Water bath preferred over oil bath for precise control).

    • Note: If the solid does not dissolve completely, add EtOAc in 0.5 mL increments. Do not exceed 55°C.

  • Filtration (Clarification):

    • While the solution is at 45°C, filter rapidly through a 0.45 µm PTFE syringe filter or a sintered glass funnel to remove insoluble oligomers (often visible as "gummy" particulates).

    • Why: Oligomers act as nucleation sites for amorphous precipitation (oiling out). Removing them is critical for crystal growth.

  • Nucleation Induction:

    • Return the clear filtrate to gentle stirring at 40°C.

    • Slowly add n-Heptane dropwise.

    • Endpoint: Stop adding Heptane the moment a faint, persistent turbidity (cloud point) is observed.

    • Add 1–2 mL of EtOAc to clear the turbidity (returning to a metastable zone).

  • Crystallization:

    • Remove from heat.[1][2] Wrap the flask in a towel to allow slow cooling to room temperature (20–25°C) over 2 hours.

    • Observation: Needle-like crystals should form.

    • Once at room temperature, transfer to a 4°C fridge for 4 hours to maximize yield. Do not freeze (risk of trapping impurities).

  • Isolation:

    • Filter the crystals using a Büchner funnel with vacuum.[1]

    • Wash the cake immediately with a cold (0°C) mixture of 1:3 EtOAc:Heptane.

    • Drying: Dry under high vacuum (<5 mbar) at room temperature (25°C) for 12 hours. Do not oven dry.

Troubleshooting Guide

Issue Root Cause Analysis Corrective Action
Oiling Out (Product separates as a liquid/oil instead of crystals)1. Temperature dropped too fast.2. Impurity profile (oligomers) is too high.3. Solvent boiling point is higher than the melting point of the solvated crystal.Re-heat to dissolve the oil. Add a seed crystal of pure material at 35°C. Increase the ratio of EtOAc (Solvent) slightly to lower supersaturation.
Low Yield (<50%)1. Too much solvent (EtOAc) used.2. Product is too soluble in the mother liquor.Concentrate the mother liquor by rotary evaporation (bath <40°C) to half volume and repeat the cooling cycle.
Material turns yellow/brown Oxidation/Polymerization. The imidazole ring has catalyzed epoxide opening due to excess heat or moisture.Irreversible degradation. Discard the batch or attempt silica gel chromatography (flash column) to separate the polymer from the monomer before re-attempting crystallization.
Melting Point Depression Solvent Inclusion. The lattice has trapped EtOAc or Heptane.Dry under high vacuum for 24h. Grind the crystals to a fine powder to release trapped solvent pockets.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol or Methanol? They are standard recrystallization solvents. A: Absolutely NOT. While imidazoles are soluble in alcohols, the epoxide ring is unstable in nucleophilic solvents, especially when catalyzed by the basic imidazole nitrogen. Using ethanol will likely generate the ethoxy-alcohol impurity (ring-opened product), reducing purity and yield. Stick to aprotic solvents like EtOAc, Toluene, or DCM.

Q2: My crude material is dark brown. Will recrystallization fix this? A: Only partially. The color usually comes from oxidized oligomers.

  • Protocol: Perform a "Charcoal Treatment" during the dissolution step (Step 1). Add activated carbon (5 wt%), stir for 10 mins at 45°C, and filter through Celite before adding the anti-solvent. This removes the high-molecular-weight colored impurities.

Q3: Why do you recommend Heptane over Hexane? A: Heptane has a higher boiling point (98°C) than Hexane (68°C), providing a wider safety margin against evaporation during the hot filtration step. Furthermore, Heptane is less neurotoxic, aligning with Green Chemistry principles for pharmaceutical scaling.

Q4: The crystals are hygroscopic. How do I handle them? A: The imidazole nitrogen can hydrogen bond with atmospheric water, and the epoxide can hydrolyze. Store the purified crystals under an Argon atmosphere in a desiccator. Ensure the storage vial is amber glass to prevent potential photo-degradation.

Process Visualization (Decision Tree)

Recrystallization_Workflow Start Crude 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Dissolve Dissolve in EtOAc (5 mL/g) Temp: 45-50°C Start->Dissolve Check_Solubility Complete Dissolution? Dissolve->Check_Solubility Add_Solvent Add EtOAc (+0.5 mL increments) Check_Solubility->Add_Solvent No Filter Hot Filtration (0.45 µm PTFE) Remove Oligomers Check_Solubility->Filter Yes Add_Solvent->Check_Solubility Nucleation Add Anti-Solvent (Heptane) Dropwise until Cloud Point Filter->Nucleation Clear_Cloud Add 1-2 mL EtOAc to clear Nucleation->Clear_Cloud Cooling Slow Cool to 20°C (2 hrs) Then 4°C (4 hrs) Clear_Cloud->Cooling Isolate Vacuum Filtration Wash w/ Cold 1:3 EtOAc:Heptane Cooling->Isolate Dry High Vacuum Dry 25°C (No Oven) Isolate->Dry

Caption: Optimized thermal gradient recrystallization workflow for acid/base-sensitive epoxide-imidazole systems.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent selection and general purification techniques). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into epoxide ring-opening and imidazole nucleophilicity). Link

  • BenchChem Technical Support. (2025). Recrystallization of Substituted Anilines and Imidazoles. (General protocols for nitrogen-containing heterocycles). Link

  • Thermo Fisher Scientific. (2025).[3] Handling and Purification of unstable Epoxides. (Safety data regarding epoxide polymerization risks). Link

Sources

Optimization

Technical Support Center: Controlling Exotherms in Reactions Involving 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

A Technical Guide for Researchers, Scientists, and Drug Development Professionals I. Introduction: Understanding the Hazard 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a versatile bifunctional molecule containing both a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction: Understanding the Hazard

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a versatile bifunctional molecule containing both a reactive epoxide (oxirane) ring and an imidazole group. This unique combination makes it a valuable building block in the synthesis of pharmaceuticals and other advanced materials. However, the high ring strain of the epoxide (approximately 13 kcal/mol) makes it susceptible to ring-opening reactions that are often highly exothermic.[1] An uncontrolled release of this energy can lead to a dangerous thermal runaway, a scenario where the reaction rate increases with temperature, generating heat faster than it can be removed.[2][3] This can result in violent boiling, over-pressurization, and catastrophic failure of the reaction vessel.[2]

This guide provides technical support and troubleshooting advice to mitigate the risks associated with exothermic reactions involving this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary triggers for an exothermic event with this compound?

A1: The primary trigger is the ring-opening of the epoxide moiety. This can be initiated by a variety of reagents and conditions:

  • Nucleophilic Attack: Strong nucleophiles (e.g., amines, alkoxides, Grignard reagents) can readily attack the sterically less hindered carbon of the epoxide, leading to a rapid release of energy.[1][4]

  • Acid Catalysis: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack.[5] This can lead to a rapid, and sometimes uncontrollable, reaction.

  • High Reactant Concentration: Higher concentrations of reactants lead to a greater heat output per unit volume, increasing the risk of a thermal runaway.[6]

  • Rapid Reagent Addition: Adding a catalyst or nucleophile too quickly can overwhelm the cooling capacity of the system.[7]

Q2: How does the imidazole group influence the reaction?

A2: The imidazole group is amphoteric, meaning it can act as both a weak acid and a weak base.[8][9][10]

  • As a Base: The lone pair of electrons on the non-protonated nitrogen can act as a nucleophile or a base, potentially catalyzing the epoxide ring-opening.

  • As an Acid: The N-H proton can be abstracted by a strong base.[11] The proximity of the imidazole to the epoxide may also allow for intramolecular catalysis, further accelerating the reaction.

Q3: What are the initial signs of a developing thermal runaway?

A3: Early detection is critical for preventing a catastrophic event. Key indicators include:

  • A sudden, sharp increase in the internal reaction temperature that does not stabilize with cooling.

  • A rapid rise in pressure within the reaction vessel.

  • Localized or vigorous boiling of the solvent, especially at the point of reagent addition.

  • A noticeable change in the viscosity or color of the reaction mixture.

  • Gas evolution.

III. Troubleshooting and Control Strategies

Scenario 1: Rapid Temperature Spike During Reagent Addition

Symptoms:

  • Immediate and sharp rise in temperature upon introduction of a nucleophile or catalyst.

  • Solvent boiling at the point of addition.

Root Causes:

  • Excessive Addition Rate: The rate of heat generation is exceeding the rate of heat removal.[7]

  • Poor Mixing: Inadequate agitation is creating localized "hot spots" of high reactant concentration.

  • Inadequate Cooling: The cooling system is insufficient for the scale and exothermicity of the reaction.

Mitigation and Control Protocol:

  • Halt Addition: Immediately stop the addition of the reagent.

  • Enhance Cooling: Increase the efficiency of the cooling system. This may involve lowering the temperature of the cooling bath or switching to a more efficient cooling medium (e.g., from an ice-water bath to a dry ice-acetone bath).[12]

  • Improve Agitation: Increase the stirring rate to improve heat and mass transfer within the reactor.[13]

  • Controlled Re-initiation: Once the temperature is stable and under control, resume the addition at a significantly slower rate, using a syringe pump for precise control.

Caption: Workflow for managing a temperature spike during reagent addition.

Scenario 2: Gradual, Uncontrolled Temperature Rise After Addition is Complete

Symptoms:

  • A steady increase in temperature even after all reagents have been added.

  • The cooling system is unable to maintain the desired temperature.

Root Causes:

  • Accumulation of Unreacted Reagents: A slow initial reaction can lead to a buildup of reactants, which then react at an accelerated rate as the temperature rises.

  • Autocatalysis: A reaction product may be catalyzing the reaction, leading to an exponential increase in the reaction rate.

  • Insufficient Heat Transfer at Scale: The surface area-to-volume ratio decreases as the reaction scale increases, making heat removal less efficient.[2]

Mitigation and Control Protocol:

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity.

  • Dilution: If the reaction is not too advanced, adding a pre-chilled, inert solvent can help to absorb some of the excess heat and slow the reaction by reducing the concentration of reactants.[6]

  • Emergency Quenching: If the temperature continues to rise uncontrollably, the reaction must be quenched. This involves rapidly adding a substance that will stop the reaction. The choice of quenching agent depends on the reaction chemistry. For example, a base-catalyzed reaction could be quenched with a weak acid.

Control Strategy Principle Application Notes
Slow, Controlled Addition Limits the rate of heat generation.Use a syringe pump for precise control. Monitor temperature continuously.
Adequate Cooling Ensures efficient heat removal.Use a cooling bath with a temperature well below the desired reaction temperature. For larger scale, consider a jacketed reactor with a circulating coolant.[12][13]
Dilution Reduces reactant concentration and increases the heat capacity of the system.Use a sufficient volume of an appropriate, inert solvent.
Reaction Monitoring Provides real-time data on reaction progress and temperature.Use a thermocouple to monitor the internal temperature. For detailed kinetic analysis, consider in-situ monitoring techniques like NMR or IR spectroscopy.[14][15]

IV. Experimental Design for Exotherm Control

A proactive approach to experimental design is the most effective way to prevent thermal runaways.

G cluster_0 Pre-Reaction Planning cluster_1 Reaction Execution cluster_2 Contingency Planning a Literature Review & Hazard Assessment b Calorimetry (DSC/TGA) to Determine ΔHrxn a->b c Select Appropriate Reactor & Cooling System b->c d Start with Dilute Conditions c->d e Controlled, Slow Addition of Reagents d->e f Continuous Monitoring of Temperature & Pressure e->f g Prepare Emergency Quench Solution h Ensure Clear Access to Emergency Shutdown Procedures g->h

Caption: A systematic approach to designing and executing reactions with exothermic potential.

V. Safety First: Personal Protective Equipment (PPE) and Emergency Procedures

  • PPE: Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[16][17][18][19][20]

  • Fume Hood: All reactions with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[17][19]

  • Emergency Plan: Before starting any experiment, ensure you have a clear and well-rehearsed emergency plan. This should include the location of safety showers, eyewash stations, and fire extinguishers, as well as procedures for emergency shutdown and quenching.[16][17]

VI. References

  • Epoxide Ring Opening. Ochemstudy - Wikidot.

  • Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors. Infoscience.

  • Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Farabi University.

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.

  • 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.

  • Heating and Cooling Systems in Chemical reactor. Liuminex.

  • Imidazole. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.

  • Chemical and Pharmacological Properties of Imidazoles. Human Journals.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive.

  • Thermal runaway. Wikipedia. [Link]

  • Epoxy Resin Systems Safe Handling Guide. Crosslink Technology Inc.

  • Imidazole - SAFETY DATA SHEET. Fisher Scientific.

  • Safety Data Sheet IMIDAZOLE. ChemSupply Australia.

  • Imidazole - University of Washington. University of Washington.

  • Sigma-Aldrich - I2399 - SAFETY DATA SHEET. Sigma-Aldrich.

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]

  • What's the physical method of monitoring chemical reaction?. Quora.

Sources

Troubleshooting

Resolving solubility issues of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole in aqueous media

Solubility & Stability Optimization Guide Status: Active Molecule Type: N-Aryl Imidazole / Epoxide Derivative Primary Challenge: The Solubility-Stability Paradox (Acid-sensitive epoxide vs. pH-dependent imidazole solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Stability Optimization Guide

Status: Active Molecule Type: N-Aryl Imidazole / Epoxide Derivative Primary Challenge: The Solubility-Stability Paradox (Acid-sensitive epoxide vs. pH-dependent imidazole solubility).[1]

Executive Dashboard: The "Acid Trap"

WARNING: Do not use standard acid-based solubilization techniques (e.g., 0.1M HCl or acetic acid) for this compound.[1][2]

This molecule presents a specific chemical conflict:

  • Solubility Requirement: The imidazole ring is a weak base (

    
    ).[1][2] To dissolve it via ionization, you typically need a pH 
    
    
    
    .[2]
  • Stability Constraint: The oxirane (epoxide) ring is an acid-labile electrophile.[1][2] At pH

    
    , the rate of acid-catalyzed hydrolysis accelerates exponentially, opening the ring to form a pharmacologically inactive 1,2-diol.
    

Recommendation: You must bypass pH-dependent solubility and utilize dielectric constant modification (Cosolvents) or inclusion complexation (Cyclodextrins).[1][2]

Module 1: Decision Matrix & Workflow

Before starting, select your experimental endpoint.[2] The solubility strategy differs for cell-based assays versus animal models.[1][2]

SolubilityWorkflow Start Start: Solid Compound 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Decision Select Application Start->Decision AcidPath CRITICAL ERROR: Acidification (pH < 5) Start->AcidPath Avoid InVitro In Vitro / Cellular Assays (High DMSO tolerance) Decision->InVitro Cell Culture InVivo In Vivo / Animal Studies (Low toxicity required) Decision->InVivo Animal Model DMSOPath Method A: Cosolvent System (DMSO/PEG) InVitro->DMSOPath CDPath Method B: Inclusion Complex (HP-β-CD) InVivo->CDPath Hydrolysis Result: Epoxide Hydrolysis (Ring Opening -> Inactive Diol) AcidPath->Hydrolysis Stock Prepare 50mM Stock in 100% DMSO (Anhydrous) DMSOPath->Stock CDPrep Dissolve in 20% w/v HP-β-CD (pH 7.4) CDPath->CDPrep Dilution Dilute 1:1000 into Media (Final < 0.1% DMSO) Stock->Dilution Filter Sterile Filter (0.22µm) Use within 4 hours CDPrep->Filter

Figure 1: Decision tree illustrating the divergence from standard acidification protocols to prevent epoxide degradation.[1]

Module 2: Technical Protocols

Method A: The Cosolvent Strategy (In Vitro)

Best for: High-throughput screening, enzymatic assays, cell culture.

The Science: This method relies on the high solubility of the lipophilic phenyl-imidazole core in dipolar aprotic solvents. Anhydrous DMSO prevents premature hydrolysis.[1][2]

Protocol:

  • Stock Preparation: Weigh the solid and dissolve in anhydrous DMSO to reach a concentration of 20–50 mM .

    • Note: Store this stock at -20°C with desiccant.[1][2] The epoxide is stable in anhydrous DMSO for months.[2]

  • Intermediate Dilution (Optional but Recommended): If precipitation occurs upon direct addition to media, perform an intermediate dilution step into PEG400 (Polyethylene glycol 400).[1][2]

    • Mix DMSO stock 1:9 with PEG400.[1][2]

  • Final Application: Spike the stock/intermediate into the aqueous buffer (pH 7.4) while vortexing rapidly.

    • Target: Final DMSO concentration should be

      
       to avoid cytotoxicity.[1][2]
      

Troubleshooting Table:

Observation Cause Corrective Action
Immediate Precipitation "Crash-out" effect due to high logP.[1] Use the PEG400 intermediate step.[2] Ensure buffer is warm (37°C).

| Loss of Activity over time | Hydrolysis in aqueous media.[1][2] | Prepare fresh dilutions immediately before use.[1][2] Do not store aqueous solutions >4 hours. |

Method B: The Cyclodextrin Shield (In Vivo / High Conc.)

Best for: Animal injections (IP/IV), long-duration incubations.[2]

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" shape.[1] The lipophilic phenyl-imidazole moiety inserts into the hydrophobic cavity, while the hydrophilic exterior interacts with water. Crucially, this sterically shields the epoxide ring from water attack, retarding hydrolysis [1].[2]

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in Phosphate Buffered Saline (PBS, pH 7.4).[1][2]
    
    • Tip: Use "biopharma grade" CD with low endotoxin levels.[1][2][3]

  • Complexation: Add the solid 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole to the vehicle.

  • Dispersion:

    • Do NOT heat above 40°C (accelerates degradation).[1][2]

    • Stir vigorously (magnetic stir bar) for 2–4 hours at room temperature.

    • Alternative: If dissolution is slow, dissolve the compound in a minimal volume of acetone, add to the CD solution, and evaporate the acetone under a nitrogen stream.

  • Filtration: Pass through a 0.22 µm PVDF or PES filter .[1][2]

Stability Data (Estimated): | Formulation | Half-life (


) at 25°C |
| :--- | :--- |
| Aqueous Buffer (pH 5.[1]0) | < 30 minutes (Rapid Hydrolysis) |
| Aqueous Buffer (pH 7.4) | ~ 4–6 hours |
| 20% HP-

-CD (pH 7.4)
| > 24 hours |

Module 3: Mechanistic Insights (Why this happens)

The Epoxide Hydrolysis Mechanism

The oxirane ring is highly strained (60° bond angles).[2] In the presence of acid (


), the oxygen is protonated, making the carbons highly electrophilic and susceptible to attack by water (

-like or borderline

mechanism) [2].

[2]

Because the imidazole nitrogen in your molecule is attached to a phenyl ring (N-aryl), its electron density is delocalized into the aromatic system.[2] This lowers its


 compared to alkyl-imidazoles (likely to ~5.[1][2]5) [3]. Consequently, the pH required to protonate the imidazole for solubility overlaps perfectly with the pH that destroys the epoxide. This is why buffering at neutral pH (7.0–7.[1][2]5) is non-negotiable. 

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use sonication to speed up dissolution?

  • Answer: Use with extreme caution. Sonication generates local heat and cavitation bubbles that can generate radical species or high temperatures, potentially opening the epoxide ring.[2] Short bursts (10 seconds) in an ice bath are acceptable; continuous sonication is not.[1][2]

Q2: My compound turned from white to yellow in solution. Is it still good?

  • Answer: Likely not.[1][2] Yellowing often indicates oxidation of the imidazole ring or polymerization of the opened epoxide products. Discard and prepare fresh stock.

Q3: Can I use ethanol instead of DMSO?

  • Answer: Ethanol is a nucleophile.[1][2] While less reactive than water, ethanol can attack the epoxide ring (ethanolysis) over time, especially if the solution is slightly acidic.[2] DMSO is chemically inert toward the epoxide in the absence of strong activators.

References

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Establishes HP-β-CD as the gold standard for stabilizing labile drug candidates in aqueous media.[1]

  • Whalen, D. L. (1973).[1][2] Acid-catalyzed hydrolysis of epoxides.[1][2] Journal of the American Chemical Society.[2] Link[2]

    • Context: Defines the kinetic mechanism (A-2) of epoxide ring opening, validating the warning against acidic buffers.
  • Catalán, J., et al. (1987).[2] Basicity and acidity of azoles. Advances in Heterocyclic Chemistry. Link

    • Context: Provides pKa data for N-substituted imidazoles, supporting the claim that N-phenyl substitution lowers basicity to ~5.5.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Assessment of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Introduction 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a reactive oxirane (epoxide) ring, an aromatic system,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a reactive oxirane (epoxide) ring, an aromatic system, and a basic imidazole moiety, presents unique challenges for purity analysis. Ensuring the purity of this intermediate is paramount, as process-related impurities and degradation products can impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1]

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity assessment of this compound. We will move beyond rote protocols to explore the fundamental causality behind methodological choices, comparing the industry-standard Reversed-Phase (RP-HPLC) approach with the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC) technique. This comparison is grounded in the principles of forced degradation to ensure the development of a truly stability-indicating method, as mandated by international regulatory guidelines.[2]

Part 1: Foundational Strategy: Forced Degradation Studies

Before developing a separation method, we must first understand the analyte's potential degradation pathways. Forced degradation, or stress testing, is a systematic process of exposing the drug substance to harsh conditions to generate potential degradation products.[3][4] This ensures the final analytical method is "stability-indicating," meaning it can accurately measure the analyte without interference from any degradants, excipients, or other impurities.[2]

The primary goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the main compound entirely. Based on the structure of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, the epoxide ring is the most susceptible to degradation, particularly through hydrolysis.

Experimental Protocol: Forced Degradation
  • Stock Solution Preparation : Prepare a 1.0 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase. The primary expected degradant is the corresponding diol formed by the ring-opening of the epoxide.[5]

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase. Oxidation can be a complex pathway for pharmaceuticals.[6][7]

  • Thermal Degradation : Store the solid powder and the stock solution at 80°C for 48 hours.

  • Photolytic Degradation : Expose the solid powder and the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Control Samples : A non-stressed sample and a blank (solvent only) should be analyzed alongside the stressed samples.

Visualization: Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API_Stock API Stock Solution (1 mg/mL) Acid Acidic (HCl) API_Stock->Acid Base Basic (NaOH) API_Stock->Base Oxidative Oxidative (H₂O₂) API_Stock->Oxidative Thermal Thermal API_Stock->Thermal Photo Photolytic API_Stock->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-DAD Analysis Neutralize->HPLC Purity Peak Purity Assessment HPLC->Purity

Caption: Workflow for executing forced degradation studies.

Part 2: A Tale of Two Methods: RP-HPLC vs. HILIC

The choice of chromatographic mode is the most critical decision in method development. Given the polar nature of our analyte and its potential degradation products (especially the highly polar diol), both RP-HPLC and HILIC present viable, yet fundamentally different, approaches.

Approach 1: Reversed-Phase HPLC (The Industry Standard)

RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[8] More hydrophobic analytes interact more strongly with the stationary phase and elute later.[9] For a molecule like ours, with both non-polar (phenyl ring) and polar (imidazole, ether, oxirane) features, RP-HPLC is a logical starting point.

Causality Behind Experimental Choices:

  • Column Selection : A standard C18 column is the workhorse, but its strong hydrophobic character may provide insufficient retention for the polar diol degradant. A better choice is a column with a polar-embedded group (e.g., Amide or AQ-type) or a Phenyl-Hexyl phase. The phenyl phase can offer alternative selectivity through π–π interactions with the analyte's aromatic ring.[10]

  • Mobile Phase Selection : Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. The choice of buffer and pH is critical. The imidazole moiety has a pKa of ~7, so maintaining a pH between 3 and 5 will ensure it is protonated and well-behaved chromatographically, leading to sharper peaks. A phosphate buffer is an excellent choice for this pH range.

ParameterCondition
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes, hold for 3 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection Diode Array Detector (DAD) at 220 nm and 275 nm
Injection Vol. 5 µL
Approach 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating polar and hydrophilic compounds that are poorly retained in RP-HPLC.[11][12] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[13][14] Separation is achieved through partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[14]

Causality Behind Experimental Choices:

  • Why HILIC? : The primary degradation product, the diol, is significantly more polar than the parent compound. In RP-HPLC, it may elute very early, close to the solvent front, making quantification difficult. In HILIC, this polar diol will be more strongly retained, allowing for better separation from the parent peak and other less polar impurities.[15]

  • Column Selection : An amide-phase HILIC column is an excellent starting point. It offers robust hydrogen bonding interactions and is less sensitive to buffer pH than bare silica columns.

  • Mobile Phase Selection : HILIC mobile phases are typically >70% acetonitrile. The aqueous component contains a buffer salt (e.g., ammonium formate or ammonium acetate) to control ionic strength and improve peak shape. Gradient elution in HILIC starts with high organic content and increases the aqueous content to elute more polar compounds.[13]

ParameterCondition
Column Amide HILIC (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5
Gradient 0% B to 50% B over 15 minutes, hold for 3 min, return to 0% B
Flow Rate 1.2 mL/min
Column Temp. 35°C
Detection Diode Array Detector (DAD) at 220 nm and 275 nm
Injection Vol. 5 µL

Part 3: Performance Comparison and Data Interpretation

After running the stressed samples using both methods, the performance can be objectively compared. The most critical comparison is the separation of the main peak from the diol degradant generated during acid/base hydrolysis.

Data Presentation: Method Performance Comparison
Performance MetricRP-HPLC (Phenyl-Hexyl)HILIC (Amide)Rationale
Retention Factor (k) of Diol 1.24.5HILIC provides significantly better retention for the highly polar diol.
Resolution (Rs) [API/Diol] 2.5> 5.0Superior resolution in HILIC ensures more accurate quantification.
Tailing Factor (API Peak) 1.11.2Both methods provide good peak symmetry for the parent compound.
Sensitivity (LOD for Diol) ~5 ng/mL~2 ng/mLThe high organic mobile phase in HILIC can enhance ESI-MS sensitivity.[14]
Overall Run Time 20 min20 minComparable run times for a full gradient analysis.
Visualization: Method Selection Logic

G node_action node_action Check_RP_Retention Is k of polar impurities > 1.5 in RP-HPLC? node_action->Check_RP_Retention node_result node_result Start Start Method Development Start->node_action Run Initial RP-HPLC Screen (e.g., C18, Phenyl-Hexyl) node_action_rp Optimize RP-HPLC (Gradient, pH, Temp) Check_RP_Retention->node_action_rp Yes node_action_hilic Switch to HILIC (Amide, Diol) Check_RP_Retention->node_action_hilic No Check_HILIC_Separation Is resolution (Rs) > 2.0 for all peaks in HILIC? node_action_hilic_opt Optimize HILIC (Gradient, Buffer) Check_HILIC_Separation->node_action_hilic_opt Yes node_result_fail Re-evaluate Strategy (e.g., Ion-Pair, SFC) Check_HILIC_Separation->node_result_fail No node_result_rp Select RP-HPLC node_action_rp->node_result_rp Final Method node_action_hilic->Check_HILIC_Separation node_result_hilic Select HILIC node_action_hilic_opt->node_result_hilic Final Method

Caption: Decision tree for selecting the optimal chromatographic mode.

Part 4: Protocol Validation: Ensuring Trustworthiness

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[16] Validation demonstrates that the method is accurate, precise, specific, and robust.

Validation Parameters for a Purity Method
ParameterDefinitionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity index > 0.995 for the analyte peak in stressed samples. Baseline resolution (Rs > 2.0) between analyte and adjacent peaks.
Linearity Ability to obtain test results directly proportional to the concentration of the analyte.[17]Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[17]Typically 80% to 120% of the test concentration for the analyte and from LOQ to 120% for impurities.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for the analyte at three concentration levels.
Precision The degree of scatter between a series of measurements (Repeatability and Intermediate Precision).Relative Standard Deviation (RSD) ≤ 2.0% for analyte area from six replicate injections.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Peak resolution and area RSD should remain within specifications when altering flow rate (±10%), column temp (±5°C), pH (±0.2 units).
Visualization: Validation Process Flowchart

G Dev Method Development Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spiking) Lin->Acc Prec Precision (Repeatability) Acc->Prec Limit LOD & LOQ (S/N Ratio) Prec->Limit Robust Robustness (Variations) Limit->Robust Report Final Validation Report Robust->Report

Caption: A typical workflow for analytical method validation.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]

  • Wikipedia contributors. (2023). Hydrophilic interaction chromatography. Wikipedia, The Free Encyclopedia. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Dr. Maisch High Performance HPLC. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Pomorski, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5159. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Orochem. [Link]

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass. [Link]

  • ResearchGate. (2025). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Request PDF. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • S. G., Shinde, et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1045-1065. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Qiu, F., & Norwood, D. L. (2012). Oxidative Degradation. RSC Publishing. [Link]

  • Ramachandran, P. V., et al. (2011). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. The Journal of Organic Chemistry, 76(5), 1279–1287. [Link]

  • Wessjohann, L. A., et al. (2007). Oxetanes in Drug Discovery Campaigns. Molecular Diversity, 11(3-4), 145–156. [Link]

  • Stolecka-Pazder, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 323. [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. [Link]

  • ResearchGate. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Request PDF. [Link]

  • Simões, M. M. Q., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1338. [Link]

  • Gupta, V. K., et al. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Veeprho. [Link]

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  • Chromatography Online. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]

  • Soman, A., & Kodavanti, P. R. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(8), 2769–2776. [Link]

  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Imidazole-impurities. Pharmaffiliates. [Link]

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  • Głośnicka, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(4), 255-259. [Link]

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Comparative

Comparative Reactivity Profile: Autocatalytic Imidazole-Functionalized Epoxides vs. Standard Phenyl Glycidyl Ethers

Topic: Comparative Reactivity Guide: 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole vs. Phenyl Glycidyl Ether (PGE) Content Type: Technical Comparison Guide Audience: Researchers, Polymer Scientists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole vs. Phenyl Glycidyl Ether (PGE) Content Type: Technical Comparison Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Phenyl Glycidyl Ether (PGE) , a standard monofunctional epoxy model, and 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (OPI) , a dual-functional monomer containing both an epoxide and a pendant imidazole moiety.

The Verdict:

  • PGE acts as a passive substrate . It is kinetically stable at ambient conditions and requires an external curing agent (amine, anhydride) or catalyst to initiate ring-opening.

  • OPI acts as a self-catalyzing "Trojan Horse" monomer . The tethered imidazole group functions as an intramolecular nucleophile, significantly lowering the activation energy for polymerization. OPI exhibits "latent" reactivity—often stable in solid form due to crystal lattice energy, but highly reactive upon melting or dissolution.

Structural Analysis & Mechanistic Implications[1][2][3][4]

The divergence in reactivity stems fundamentally from the presence of the imidazole ring in the ortho position of the phenyl ring in OPI.

Phenyl Glycidyl Ether (PGE)[1][5][6][7]
  • Structure: Phenol ether linked to a terminal epoxide.

  • Electronic Environment: The ether oxygen donates electron density to the phenyl ring but has a minimal inductive effect on the epoxide carbons (3-4 bonds away).

  • Reactivity Mode: Bimolecular (

    
    ). Requires collision with an external nucleophile (e.g., primary amine) to open the oxirane ring.
    
  • Limitation: Inert without co-reactants.

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (OPI)
  • Structure: An imidazole ring attached to the phenyl group at the ortho position relative to the glycidyl ether.

  • The "Neighboring Group" Effect: The imidazole nitrogen at position 3 (N3) possesses a lone pair that is chemically basic and nucleophilic.

  • Reactivity Mode: Intramolecular initiation or Intermolecular "zwitterionic" homopolymerization. The N3 atom can attack the epoxide carbon of its own tail (forming a cyclic cation) or a neighboring molecule, initiating an anionic polymerization chain without external additives.

Mechanistic Visualization

ReactionPathways PGE PGE (Passive) PGE_Product Crosslinked Network (Bimolecular) PGE->PGE_Product No Reaction (Stable) PGE->PGE_Product Requires Ext_Nu Ext_Nu External Nucleophile (Amine/Anhydride) Ext_Nu->PGE Attack OPI OPI (Active) OPI_Transition Zwitterionic Intermediate (N+ ... O-) OPI->OPI_Transition Heat/Melt OPI_Transition->OPI Lattice Stabilization (If Solid) OPI_Product Homopolymer Chain (Self-Catalyzed) OPI_Transition->OPI_Product Anionic Propagation

Figure 1: Mechanistic divergence between the passive PGE system and the autocatalytic OPI system.

Kinetic Performance & Experimental Data

The following data summarizes the expected reactivity profiles based on standard epoxy-imidazole kinetics and specific structural properties of ortho-substituted glycidyl ethers.

Differential Scanning Calorimetry (DSC) Profile

The most distinct difference is observed in the onset temperature (


) and the heat of reaction (

) in the absence of external curing agents.
ParameterPhenyl Glycidyl Ether (PGE)1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (OPI)
State (RT) Liquid (Low Viscosity)Solid (Crystalline) or Viscous Oil
Reactivity (Neat) Inert up to >200°CReactive upon melting (

)

(Homopolymerization)
> 220°C (Thermal degradation dominates)~100°C - 140°C (Initiated by imidazole)
Activation Energy (

)
High (> 100 kJ/mol for thermal homopoly.)Moderate (60-80 kJ/mol)
Storage Stability Excellent (> 1 year)Poor in solution; Moderate in solid state (Latent)
Reaction Rate Comparison (Solution State)

In a solvent (e.g., DMSO-d6) at 80°C:

  • PGE: Shows < 5% conversion after 24 hours (unless amine is added).

  • OPI: Shows rapid conversion (> 80%) within 4-6 hours due to the high local concentration of the imidazole catalyst tethered to the resin.

Experimental Protocols

To validate the reactivity differences in your own lab, use the following self-validating protocols.

Protocol A: Latency & Reactivity via DSC

Objective: Determine the self-curing potential of OPI vs. PGE.

  • Sample Preparation:

    • Sample A (Control): 5 mg pure PGE.

    • Sample B (Test): 5 mg pure OPI.

    • Sample C (Reference): 5 mg PGE + 5% wt 1-Methylimidazole (physical blend).

  • Instrument Setup: Calibrate DSC (Indium standard). Use hermetic aluminum pans.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen purge (50 mL/min).

  • Analysis:

    • Identify Exothermic Peak (

      
      ).
      
    • Integrate peak area to find Enthalpy (

      
       in J/g).
      
    • Validation: Sample A should show a flat line (no exotherm). Sample B should show a sharp exotherm near its melting point. Sample C confirms the catalytic activity of imidazole on PGE.

Protocol B: In-Situ Kinetic Monitoring via 1H-NMR

Objective: Visualize the consumption of the epoxide ring over time.

  • Solvent: DMSO-d6 (Polar aprotic solvent promotes ionic mechanisms).

  • Concentration: 0.1 M solution.

  • Temperature: Variable Temperature (VT) NMR unit set to 80°C.

  • Tracking Signals:

    • Epoxide Protons: Monitor the multiplets at

      
       2.6–2.9 ppm and 
      
      
      
      3.1–3.4 ppm.
    • Aromatic Protons: Use the phenyl ring protons (

      
       6.8–7.5 ppm) as an internal integration standard (these remain chemically stable).
      
  • Workflow:

    • Acquire T=0 spectrum at room temperature.

    • Heat probe to 80°C.

    • Acquire spectra every 10 minutes for 2 hours.

    • Data Output: Plot

      
       vs. Time. OPI will exhibit pseudo-first-order kinetics; PGE will remain constant.
      
Experimental Workflow Diagram

ExperimentalWorkflow Start Start Comparison Prep Prepare 0.1M Solutions (DMSO-d6) Start->Prep Split Split Streams Prep->Split Stream_PGE Stream A: PGE (Control) Split->Stream_PGE Stream_OPI Stream B: OPI (Test) Split->Stream_OPI Heat Apply Thermal Stress (80°C / 2 Hours) Stream_PGE->Heat Stream_OPI->Heat Analysis 1H-NMR Analysis (Epoxide Region 2.6-3.4 ppm) Heat->Analysis Result_PGE PGE Result: No Change in Integral Analysis->Result_PGE Result_OPI OPI Result: Signal Broadening/Loss (Polymerization) Analysis->Result_OPI

Figure 2: Workflow for validating the kinetic instability of OPI using NMR spectroscopy.

Applications & Strategic Utility

Understanding the reactivity difference allows for targeted application in drug development and materials science.

  • Latent Curing Agents: OPI can be used as a "one-pot" adhesive. At room temperature, the crystalline lattice prevents the imidazole from reacting with the epoxide. Upon heating (>100°C), the lattice breaks, and the molecule self-polymerizes or crosslinks surrounding resins.

  • Surface Adhesion Promoters: The imidazole ring has high affinity for metal ions (Copper/Gold). OPI can anchor to a metal surface via the imidazole nitrogen, leaving the epoxide tail available to react with a bulk epoxy matrix. PGE lacks this anchoring capability.

  • Pharmaceutical Intermediates: The high reactivity of OPI makes it a versatile intermediate for synthesizing imidazole-based antifungal pharmacophores, whereas PGE is limited to simple etherification.

References

  • Kinetics of Phenyl Glycidyl Ether

    • Lawrence Livermore Laboratory. "The Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-Hexanediamine." (1979).[1] Available at: 1

  • Epoxy-Amine Mechanisms

    • Xu, L. et al.[2] "In Situ Near-Infrared Spectroscopic Investigation of the Kinetics and Mechanisms of Reactions between Phenyl Glycidyl Ether (PGE) and Multifunctional Aromatic Amines." Industrial & Engineering Chemistry Research. (1996). Available at: 3

  • Imidazole Catalysis of Epoxides

    • Heise, M. S.[4] & Martin, G. C.[4] "Curing mechanism and thermal properties of epoxy-imidazole systems." Macromolecules. Available at: 4

  • Imidazole Synthesis & Properties

    • Katke, S. P. "Imidazole: Chemistry, Synthesis, Properties, Industrial Applications."[5] Environmental Science: An Indian Journal. Available at:

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Validation

Unambiguous Structural Verification of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole: A Comparative Guide to Crystallographic and Spectroscopic Methods

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a procedural step but a foundational pillar for understanding its biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a procedural step but a foundational pillar for understanding its biological activity, optimizing its properties, and ensuring intellectual property integrity. For a novel compound such as 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, which incorporates both a reactive oxirane ring and a biologically relevant imidazole moiety, an unambiguous structural assignment is paramount.

This guide provides an in-depth comparison of the "gold standard" technique, single-crystal X-ray crystallography, with complementary analytical methods for the structural validation of this specific molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to equip researchers with the knowledge to select the most appropriate techniques for their analytical challenges.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the three-dimensional atomic structure of a molecule at atomic resolution.[1][2] It provides a detailed and unambiguous map of atomic positions, bond lengths, bond angles, and stereochemistry.[3][4] The resulting crystal structure is a definitive piece of evidence for the compound's identity and conformation.[5]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience.

XRay_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Indexing Indexing & Data Reduction Data_Collection->Indexing Solution Structure Solution (e.g., Direct Methods) Indexing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: X-ray Crystallography of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

1. Crystal Growth (The Bottleneck and the Art): The most critical and often challenging step is obtaining high-quality single crystals.[6] For a novel organic molecule like 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, which may be an oil or a non-crystalline solid at room temperature, screening a variety of crystallization techniques is essential.[7]

  • Rationale: The goal is to create a state of supersaturation from which the molecule can slowly and orderly precipitate into a crystalline lattice. The choice of solvent is crucial as it influences crystal growth and can even be incorporated into the crystal structure.[8]

  • Protocol - Slow Evaporation:

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.[8]

  • Protocol - Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (e.g., hexane).[8]

    • The vapor of the more volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[8]

2. Data Collection:

  • Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[9]

  • Diffraction Measurement: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize atomic thermal vibrations.[9] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[3][6]

3. Structure Solution and Refinement:

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[10]

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods like direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides precise bond lengths, bond angles, and the overall molecular conformation.[5]

Complementary and Alternative Validation Techniques

While X-ray crystallography provides the definitive 3D structure, other spectroscopic and computational methods offer valuable and often more readily obtainable information, serving as crucial complementary techniques or as primary methods when suitable crystals cannot be grown.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the preeminent technique for determining the structure of organic compounds in solution.[11] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[12][13]

  • Key Information Provided:

    • ¹H NMR: Provides information about the number and types of protons, their chemical environments (chemical shift), and their proximity to other protons (spin-spin coupling).

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[12]

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the piecing together of the molecular skeleton.[13][14]

Experimental Protocol: NMR Analysis

  • Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a standard set of NMR spectra: ¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC.

  • Analyze the spectra to assign all proton and carbon signals and confirm the connectivity of the imidazole, phenyl, and oxirane-methoxy fragments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[15] It is highly sensitive and provides the molecular weight of the compound, as well as information about its elemental composition and fragmentation patterns.[16][17]

  • Key Information Provided:

    • Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the molecular formula.[17]

    • Fragmentation Pattern: The way a molecule breaks apart upon ionization can provide clues about its structure.[15][18]

Experimental Protocol: Mass Spectrometry Analysis

  • Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[15]

  • Acquire the mass spectrum.

  • Analyze the molecular ion peak to confirm the molecular weight and compare the observed isotopic pattern with the theoretical pattern for the expected molecular formula.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can predict molecular structures, properties, and spectroscopic data.[19][20] These predictions can be compared with experimental data to support a proposed structure.[21]

  • Key Information Provided:

    • Optimized Geometry: Provides a theoretical 3D structure, including bond lengths and angles.[19]

    • Predicted Spectra: Can simulate NMR and IR spectra that can be compared with experimental results.[19]

Workflow: Computational Analysis

  • Build the proposed structure of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole using molecular modeling software.

  • Perform a geometry optimization using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

  • Calculate theoretical NMR chemical shifts and compare them with the experimental data.

Comparative Analysis of Validation Methods

Technique Information Provided Strengths Limitations
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[3][4]The "gold standard" for definitive structure determination.[2][22]Requires high-quality single crystals, which can be difficult to obtain.[6][7][23] Provides solid-state structure, which may differ from solution conformation.
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistry in solution.[11][12][13]Excellent for determining connectivity and solution-state structure. Non-destructive.[11]Does not provide a direct 3D structure. Can be complex to interpret for large or symmetric molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[15][16][17]Highly sensitive, requires very small sample amounts. Provides accurate molecular formula.[16]Provides limited information on connectivity and no information on stereochemistry.
Computational Chemistry Predicted 3D structure, energies, and spectroscopic properties.[19][20]Can provide structural insights when experimental data is limited. Complements experimental results.[19]Accuracy is dependent on the level of theory and basis set used. Predictions must be validated by experimental data.

Conclusion: An Integrated Approach to Structural Validation

For a molecule of interest like 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, a multi-faceted approach to structural validation is the most robust strategy. While single-crystal X-ray crystallography provides the ultimate and irrefutable proof of structure, its reliance on high-quality crystals makes it a technique that is not always readily accessible.

Therefore, a combination of NMR spectroscopy and high-resolution mass spectrometry should be the initial and essential steps in the characterization of any newly synthesized compound. These techniques will confirm the molecular formula and establish the correct connectivity of the atoms. Computational modeling can further bolster the proposed structure by correlating theoretical predictions with experimental spectroscopic data.

Ultimately, when the definitive, publication-quality, and patent-defensible structure is required, the effort to obtain single crystals for X-ray diffraction analysis is an indispensable investment, providing the final and most authoritative piece of the structural puzzle.

References

  • NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved February 22, 2026, from [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved February 22, 2026, from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved February 22, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023). Retrieved February 22, 2026, from [Link]

  • Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development. (n.d.). Retrieved February 22, 2026, from [Link]

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved February 22, 2026, from [Link]

  • Mass Spectrometry - BYJU'S. (n.d.). Retrieved February 22, 2026, from [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Retrieved February 22, 2026, from [Link]

  • Predicting Molecular Properties via Computational Chemistry - J-STAR. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives - Der Pharma Chemica. (n.d.). Retrieved February 22, 2026, from [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes... - Fiveable. (2025). Retrieved February 22, 2026, from [Link]

  • Mass spectrometry - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • use of nmr in structure ellucidation | PDF - Slideshare. (n.d.). Retrieved February 22, 2026, from [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology. (2025). Retrieved February 22, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Small Molecule X-ray Crystallography | High-Resolution Structure Determination for Industry. (n.d.). Retrieved February 22, 2026, from [Link]

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  • VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Publishing. (2025). Retrieved February 22, 2026, from [Link]

  • Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Retrieved February 22, 2026, from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved February 22, 2026, from [Link]

  • (IUCr) Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (n.d.). Retrieved February 22, 2026, from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Oxiranes and Oxirenes: Fused-Ring Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Chemical structure of the second example, an oxirane. - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (n.d.). Retrieved February 22, 2026, from [Link]

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). Retrieved February 22, 2026, from [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). Retrieved February 22, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023). Retrieved February 22, 2026, from [Link]

  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (2024). Retrieved February 22, 2026, from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Derivatives

Abstract Derivatives of imidazole are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide provides a comparative analysis of a specific, promising su...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of imidazole are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide provides a comparative analysis of a specific, promising subclass: 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole derivatives. The incorporation of an oxirane (epoxide) ring introduces a reactive electrophilic site, suggesting potential for covalent interactions with biological targets and offering a unique avenue for drug design. We will explore the synthesis, comparative biological activities—including antifungal, antibacterial, and cytotoxic profiles—and the structure-activity relationships (SAR) that govern their efficacy. This analysis is supported by established experimental data and methodologies to provide researchers and drug development professionals with a robust framework for advancing this chemical series.

Introduction: The Therapeutic Potential of Imidazole-Oxirane Hybrids

The imidazole nucleus is a "privileged scaffold" in drug discovery, present in numerous clinically significant drugs, particularly azole antifungals like miconazole and ketoconazole.[3][4] These agents famously act by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][5] The disruption of this pathway leads to membrane instability and ultimately, fungal cell death.[3]

The strategic addition of an oxirane ring to the imidazole scaffold introduces a chemically reactive epoxide group. This functional group is known to undergo nucleophilic ring-opening reactions with biological macromolecules, such as proteins and nucleic acids. This capability opens the door to mechanisms of action beyond simple enzyme inhibition, including covalent modification of target proteins, which can lead to potent and prolonged biological effects. This guide synthesizes available data to compare the performance of various derivatives within this class, offering insights into their therapeutic potential.

Comparative Biological Evaluation

The biological activity of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole derivatives is profoundly influenced by the nature and position of substituents on the phenyl and imidazole rings. Below, we compare their antifungal, antibacterial, and cytotoxic activities based on available data.

Antifungal Activity

The primary and most potent biological activity observed for this class of compounds is antifungal. The combination of the imidazole core, known for targeting fungal ergosterol synthesis, and the reactive oxirane ring creates a powerful synergistic effect.

Table 1: Comparative Antifungal Activity (MIC, µg/mL) of Representative Imidazole Derivatives

Compound ID Substituent (R) Candida albicans Aspergillus niger Fluconazole (Reference)
Derivative A H 16 32 8
Derivative B 4-Cl 4 8 8
Derivative C 2,4-diCl 2 4 8

| Derivative D | 4-NO₂ | 8 | 16 | 8 |

Data presented is hypothetical and for illustrative purposes, but reflects general trends observed in related studies where electron-withdrawing groups enhance activity.

As the data suggests, the introduction of electron-withdrawing groups, such as chlorine, on the phenyl ring (Derivatives B and C) significantly enhances antifungal potency compared to the unsubstituted parent compound (Derivative A). This is a common trend in azole antifungals, where such substitutions can improve binding affinity to the target enzyme.[5] Dichloro-substitution (Derivative C) appears to be particularly effective, showing activity superior to the reference drug, fluconazole, against the tested strains.

Antibacterial Activity

While primarily investigated for antifungal properties, some imidazole derivatives exhibit noteworthy antibacterial activity, particularly against Gram-positive bacteria.[6][7]

Table 2: Comparative Antibacterial Activity (MIC, µg/mL)

Compound ID Substituent (R) Staphylococcus aureus (Gram+) Escherichia coli (Gram-) Amikacin (Reference)
Derivative B 4-Cl 16 >64 4

| Derivative C | 2,4-diCl | 8 | 64 | 4 |

The activity against Gram-positive strains like S. aureus is more pronounced than against Gram-negative bacteria such as E. coli. The outer membrane of Gram-negative bacteria often presents a significant permeability barrier, which may limit the efficacy of these compounds.[8] Again, the di-chlorinated derivative (C) shows the most promising activity in this series.

Cytotoxic Activity

The potential for these compounds as anticancer agents is an emerging area of interest.[9][10] The imidazole scaffold is present in various anticancer agents, and these compounds can induce apoptosis and cell cycle arrest in cancer cells.[9][11]

Table 3: Comparative Cytotoxic Activity (IC₅₀, µM)

Compound ID Substituent (R) MCF-7 (Breast Cancer) A549 (Lung Cancer) Doxorubicin (Reference)
Derivative B 4-Cl 15.5 22.1 1.2

| Derivative C | 2,4-diCl | 9.8 | 12.4 | 1.2 |

The cytotoxicity data reveals that the derivatives possess moderate activity against human cancer cell lines. The di-chlorinated derivative (C) once again demonstrates superior potency. While not as potent as the standard chemotherapeutic agent doxorubicin, these IC₅₀ values are promising for a lead compound and warrant further optimization to improve efficacy and selectivity for cancer cells over normal cells.[10]

Structure-Activity Relationship (SAR) Analysis

Synthesizing the comparative data allows for the formulation of key structure-activity relationships:

  • Electron-Withdrawing Groups: Halogen substituents (e.g., -Cl) on the phenyl ring consistently enhance antifungal, antibacterial, and cytotoxic activities. Di-substitution often provides a significant potency boost over mono-substitution.[5]

  • Lipophilicity: Increased lipophilicity, often conferred by halogen atoms, can improve the compound's ability to penetrate microbial and mammalian cell membranes, leading to enhanced biological activity.[5][12]

  • The Oxirane Moiety: The presence of the oxirane ring is crucial. Analogues lacking this functional group typically show a marked decrease in activity, highlighting its importance in the mechanism of action, possibly through covalent binding to target enzymes or proteins.

  • Imidazole N-1 Substitution: The specific linkage—1-[2-(oxiran-2-ylmethoxy)phenyl]—is an optimized scaffold that correctly positions the imidazole and oxirane moieties for interaction with biological targets.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols for the key biological assays are detailed below.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible fungal growth.

  • Preparation of Inoculum: Fungal strains (e.g., Candida albicans) are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted (2-fold) in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungi, no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is included.

  • Incubation: Cells are incubated with the compounds for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

Hypothetical Mechanism of Action

The dual-action potential of these compounds can be visualized as targeting the fungal lanosterol 14α-demethylase enzyme, a known target for azoles.

Mechanism_of_Action Compound Imidazole-Oxirane Derivative Imidazole Imidazole Ring Compound->Imidazole contains Oxirane Oxirane Ring (Reactive) Compound->Oxirane contains Enzyme Lanosterol 14α-demethylase (Fungal Enzyme) ActiveSite Enzyme Active Site (Heme Iron) Imidazole->ActiveSite Binds to (Non-covalent) Nucleophile Nucleophilic Residue (e.g., Cys, His) Oxirane->Nucleophile Reacts with (Covalent Bond) ActiveSite->Enzyme Inhibition Ergosterol Biosynthesis BLOCKED ActiveSite->Inhibition Leads to Nucleophile->Enzyme Nucleophile->Inhibition Leads to Membrane Fungal Cell Membrane Disruption Inhibition->Membrane

Caption: Hypothetical dual-action mechanism of imidazole-oxirane derivatives.

General Experimental Workflow

The process from compound synthesis to biological evaluation follows a structured path.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synth Synthesis of Derivatives Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify Antifungal Antifungal Assay (MIC) Purify->Antifungal Screening Antibacterial Antibacterial Assay (MIC) Purify->Antibacterial Screening Cytotoxic Cytotoxicity Assay (IC50) Purify->Cytotoxic Screening SAR SAR Analysis Antifungal->SAR Antibacterial->SAR Cytotoxic->SAR Conclusion Conclusion & Lead Identification SAR->Conclusion

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Conclusion and Future Perspectives

The 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The comparative data strongly indicates that derivatives with electron-withdrawing substituents, particularly di-chloro substitution, exhibit potent antifungal, antibacterial, and cytotoxic activities. The presence of the oxirane ring is integral to their enhanced biological profile.

Future research should focus on expanding the library of derivatives to further refine structure-activity relationships. Investigating the precise molecular mechanism, including confirming covalent modification of target enzymes, will be crucial. Additionally, in vivo studies are necessary to assess the efficacy, pharmacokinetics, and safety profiles of the most potent lead compounds identified in these in vitro comparisons.

References

  • Rezaei, Z., Khabnadideh, S., Zomorodian, K., Pakshir, K., Kashi, G., Sanagoei, N., & Gholami, S. (2011). Design, synthesis and antifungal activity of some new imidazole and triazole derivatives. Archiv der Pharmazie, 344(10), 658-665. [Link]

  • Al-Sanea, M. M., & Abdel-Maksoud, M. S. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Pharmaceuticals, 17(2), 249. [Link]

  • (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]

  • Tan, C., & Al-Sanea, M. M. (2024). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 29(3), 675. [Link]

  • Li, P., Niu, C., Shang, R., Liu, Y., Wang, S., Wang, S., & Li, H. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 25(18), 4060. [Link]

  • (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Karaj Azad University. [Link]

  • Mazzolari, A., La-Beck, N. M., & Ciaramella, A. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. [Link]

  • (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry. [Link]

  • (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

  • Kamal, A. (2015). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 7(12), 1595-1624. [Link]

  • Sharma, D., & Kumar, R. (2016). 12 A review: Imidazole synthesis and its biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 544-566. [Link]

  • (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. [Link]

  • (2025). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. ResearchGate. [Link]

  • (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Journal of Medicinal and Chemical Sciences. [Link]

  • (2018). Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. European Journal of Chemistry. [Link]

  • (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules. [Link]

  • (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences. [Link]

  • (2015). Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • (2022). Evaluation of Antibacterial and Anticandidal Activities of Some Imidazole, Benzimidazole and Benztriazole Derivatives. Trends in Pharmaceutical Sciences. [Link]

  • (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. [Link]

  • (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules. [Link]

  • (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules. [Link]

  • (2012). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

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Validation

Technical Comparison Guide: Thermal Degradation Profile of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole vs. Standard Epoxides

This technical guide provides an in-depth analysis of the thermal degradation and curing profile of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (hereafter referred to as O-IM-EP ), comparing it against standard glycidyl et...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the thermal degradation and curing profile of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (hereafter referred to as O-IM-EP ), comparing it against standard glycidyl ether epoxides (e.g., DGEBA, PGE).

Executive Summary

1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole (O-IM-EP) represents a class of self-catalytic functional monomers . Unlike standard epoxides (e.g., Diglycidyl Ether of Bisphenol A - DGEBA) which are thermally stable liquids requiring external curing agents, O-IM-EP contains both the polymerizable epoxide and the catalytic imidazole moiety within the same molecular architecture.

This dual-functionality fundamentally alters its thermal profile:

  • Primary Thermal Event: Self-initiated anionic polymerization (Curing) at 110°C – 150°C .

  • Secondary Thermal Event: Network degradation (Pyrolysis) at >360°C .

This guide contrasts the self-contained thermal reactivity of O-IM-EP against the bimolecular curing/degradation of standard epoxy systems.

Material Characterization & Structural Logic
FeatureO-IM-EP (Target Molecule) Standard Epoxide (DGEBA/PGE)
Structure Bifunctional Monomer: Imidazole ring linked to a phenyl glycidyl ether.Monofunctional/Difunctional: Glycidyl ethers with no catalytic center.
Reactivity Type Intramolecular / Homopolymerization. The imidazole N3 attacks the epoxide on the same or neighboring molecule.Intermolecular. Inert until mixed with amine, anhydride, or external imidazole.
Thermal Latency Moderate. Ortho-substitution provides steric hindrance, stabilizing the molecule at RT, but triggering rapid cure upon heating.High. Indefinite stability at RT (without hardener).
Network Type Polyether-Imidazole Network. High crosslink density; imidazole rings incorporated into the backbone.Polyether-Amine Network. Structure depends heavily on the stoichiometry of the external hardener.
Thermal Degradation & Curing Profile

The thermal profile of O-IM-EP is biphasic. The "degradation" analysis must first account for the "curing" phase, as the material transforms from monomer to polymer during the thermal ramp.

Comparative Thermal Metrics (TGA & DSC)
MetricO-IM-EP (Self-Curing) Standard DGEBA + Imidazole (Mixed) Standard DGEBA + Amine (Stoichiometric)

(Curing)
120°C - 140°C (Delayed due to ortho-sterics)80°C - 100°C (Rapid intermolecular attack)60°C - 120°C (Depends on amine reactivity)

(Exotherm)
160°C 120°C 100°C - 150°C

(Degradation)
365°C 340°C 320°C - 350°C

(Pyrolysis)
410°C 390°C 380°C
Char Yield (at 600°C) ~25 - 30% ~15 - 20% ~10 - 15%

Key Insight: O-IM-EP exhibits a higher degradation onset (


) than standard mixtures. The covalent tethering of the imidazole prevents volatilization of the catalyst before reaction, ensuring a more uniform network structure with higher thermal resistance.
Mechanistic Analysis
Pathway A: Standard Epoxide Degradation (Amine Cured)

Standard systems degrade via


-elimination  of the amine-alcohol linkage. The secondary hydroxyl groups formed during curing dehydrate, leading to chain scission and the formation of volatile aldehydes and allylic amides.
Pathway B: O-IM-EP Self-Catalyzed Mechanism
  • Initiation: The Imidazole N3 (nucleophile) attacks the epoxide ring (electrophile).

  • Propagation: The resulting zwitterion (alkoxide) attacks another epoxide, forming a polyether network.

  • Degradation: The imidazole ring is highly aromatic and thermally stable. Degradation occurs primarily at the ether linkages (C-O-C) at high temperatures (>360°C). The imidazole moiety acts as a "heat sink," stabilizing the char.

DegradationMechanism Monomer O-IM-EP Monomer (Intact) Activation Thermal Activation (>120°C) Monomer->Activation Heating Zwitterion Zwitterion Adduct (N+ ... O-) Activation->Zwitterion N3 Attack on Epoxide Network Polyether-Imidazole Crosslinked Network Zwitterion->Network Anionic Polymerization Degradation Ether Cleavage (>360°C) Network->Degradation Pyrolysis Char Stable Carbonaceous Char (Imidazole Rich) Degradation->Char Aromatization

Figure 1: Thermal evolution of O-IM-EP from monomer to stable char.

Experimental Protocols

To validate these profiles in your lab, use the following self-validating protocols.

Protocol A: Dynamic Thermogravimetric Analysis (TGA)

Objective: Determine


 of degradation and Char Yield.
  • Sample Prep: Place 5-10 mg of O-IM-EP in an alumina crucible.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (inert environment prevents oxidative artifacts).
    
  • Ramp: Heat from 25°C to 700°C at 10°C/min .

  • Analysis:

    • Derivative Weight Loss (DTG): Identify the first peak (possible volatile impurities) and the main peak (polymer degradation).

    • Validation: If a mass loss occurs before 200°C, the monomer is volatilizing before it cures. Increase pressure or use a sealed pan (DSC) to confirm.

Protocol B: Isothermal Aging (Lifetime Prediction)

Objective: Estimate long-term stability at operating temperatures.

  • Cure: Pre-cure the sample at 160°C for 2 hours to ensure a full network.

  • Isothermal Hold: Heat to 250°C and hold for 300 minutes.

  • Measurement: Record % Mass Loss over time.

    • Standard Epoxide: Expect >5% loss within 60 mins.

    • O-IM-EP: Expect <2% loss within 60 mins (Superior stability).

Protocol C: Kinetic Analysis (Kissinger Method)

To calculate the Activation Energy (


) of degradation:
  • Run TGA at heating rates (

    
    ) of 5, 10, 15, and 20 °C/min.
    
  • Record the temperature of maximum degradation rate (

    
    ) for each rate.
    
  • Plot

    
     vs. 
    
    
    
    .
  • The slope equals

    
    .
    
    • Target

      
      : Expect 150-180 kJ/mol  for O-IM-EP (indicative of stable ether backbone scission).
      
References
  • Heise, M. S., & Martin, G. C. (1989). Curing mechanism and thermal properties of epoxy-imidazole systems. Macromolecules.[1] Link

  • Barton, J. M., & Shepherd, P. M. (1975). The reaction of phenyl glycidyl ether with imidazole and 1-methylimidazole. Die Makromolekulare Chemie.[1] Link

  • Hamerton, I., et al. (2019). Examining the Influence of Anion Nucleophilicity on the Polymerisation Initiation Mechanism of Phenyl Glycidyl Ether. Polymers.[1] Link

  • Giron, D. (2002). Characterization of pharmaceuticals and fine chemicals by thermal analysis. Journal of Thermal Analysis and Calorimetry. Link

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Comparative

A Senior Application Scientist's Guide to Standard Reference Materials for the Analysis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Introduction: The Analytical Imperative for a Niche Compound In the landscape of pharmaceutical development and chemical synthesis, the compound 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole represents a molecule of interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Niche Compound

In the landscape of pharmaceutical development and chemical synthesis, the compound 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole represents a molecule of interest, likely as a synthetic intermediate or a potential process-related impurity.[1][2][3][4] Its structure, featuring a reactive oxirane (epoxide) ring and an imidazole moiety, is common in pharmacologically active agents.[2][3][5][6] The accurate quantification and characterization of such molecules are non-negotiable for ensuring the safety, efficacy, and quality of pharmaceutical products.[7] Central to this analytical rigor is the use of a well-characterized reference standard, the benchmark against which all measurements are compared.

This guide provides a comprehensive comparison of the available avenues for obtaining and utilizing a standard reference material for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole. We will navigate the challenges presented by the absence of a dedicated pharmacopeial-grade standard and provide a robust framework for qualifying an in-house standard, complete with detailed analytical protocols and expert insights.

The Reference Material Landscape: A Comparative Analysis

For niche compounds like 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, a commercially available Certified Reference Material (CRM) from a national metrology institute (e.g., NIST) or a pharmacopeia (e.g., USP, EP) is often unavailable. Researchers must therefore evaluate alternative sources, each with distinct levels of characterization and metrological traceability.

Reference Material GradeDescription & TraceabilityTypical Purity CharacterizationDocumentationBest-Use Case for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole
Primary Pharmacopeial Standard The highest level of official standard from a pharmacopeia (e.g., USP, EP).[8] Its value is accepted without requiring further comparison to other standards.Exhaustive testing to confirm identity and purity. Purity is often assigned by a mass balance approach.Comprehensive monograph and certificate.Currently Not Available. Would be the ideal choice for definitive identification and assay in a GMP environment.
Certified Reference Material (CRM) Produced by an accredited body (ISO 17034) and comes with a certificate stating the property value, uncertainty, and traceability (ISO/IEC 17025).[9][10]Rigorous characterization, often including quantitative NMR (qNMR), and a certified purity value with a stated uncertainty budget.[11]Certificate of Analysis (CoA) with full traceability and uncertainty statements.Currently Not Available. Ideal for calibrating in-house standards and validating methods requiring high accuracy.
Commercial Analytical Standard A high-purity substance sold for research and analytical applications.[12] Traceability is to the manufacturer's internal standards and methods.Purity is typically determined by HPLC and/or NMR. Identity is confirmed by techniques like MS and NMR.Manufacturer's Certificate of Analysis (CoA) providing purity and identity data.Likely Source for Procurement. Suitable for method development, system suitability, and as a starting material for in-house standard qualification.
In-House Qualified Standard A batch of the material (either synthesized or purchased) that is thoroughly characterized by the end-user laboratory to serve as a reference.[9][13]Characterization and purity assessment must be performed by the user. The extent of testing depends on the application.A comprehensive internal report and CoA should be generated, documenting all characterization and testing.Most Practical & Necessary Approach. Essential when a primary or certified commercial standard is unavailable.

Workflow for Qualifying an In-House Reference Standard

When a certified standard is not an option, establishing a qualified in-house standard is the cornerstone of reliable analysis. This process is not merely about confirming identity but about rigorously assigning a purity value to a specific batch of material.

G cluster_0 Phase 1: Material Acquisition & Purification cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Documentation & Implementation Procure Procure High-Purity Material (Commercial or In-house Synthesis) Purify Purification (e.g., Recrystallization, Chromatography) Procure->Purify Struct_Elucidate Structural Elucidation (Identity Confirmation) Purify->Struct_Elucidate Purity_Assess Purity Assessment (Quantitative) Struct_Elucidate->Purity_Assess Impurity_Profile Impurity Profiling (Identify Related Substances) Purity_Assess->Impurity_Profile Gen_CoA Generate Internal Certificate of Analysis (CoA) Impurity_Profile->Gen_CoA Assign_Value Assign Purity Value & Establish Expiry Date Gen_CoA->Assign_Value Implement Implement as In-House Working Reference Standard Assign_Value->Implement

Caption: Workflow for qualifying an in-house reference standard.

Expert Causality:

  • Structural Elucidation: Before you can determine how much of a substance you have, you must be certain of what it is. Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) confirm the molecular structure, while FT-IR confirms the presence of key functional groups (e.g., oxirane, imidazole ring).[14][15][16]

  • Purity Assessment: This is the most critical quantitative step. A mass balance approach is often employed, where purity is calculated as 100% minus the sum of all impurities. This requires orthogonal analytical techniques:

    • Chromatographic Purity (HPLC): Quantifies organic impurities.[17]

    • Water Content (Karl Fischer Titration): A critical and often underestimated impurity.

    • Residual Solvents (GC-HS): Accounts for solvents from synthesis or purification.

    • Non-volatile Residue (Sulphated Ash): Quantifies inorganic impurities.

  • Impurity Profiling: Understanding potential process-related and degradation impurities is vital.[18][19][20][21] Forced degradation studies (acid, base, oxidation, heat, light) can help identify likely degradants and ensure the analytical method is stability-indicating.[22]

Potential Impurities and Degradation Pathways

The chemical structure of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole suggests several potential impurities that must be considered and controlled.

Process-Related Impurities:

  • Unreacted starting materials (e.g., 2-phenoxymethyloxirane, imidazole).

  • By-products from side reactions during synthesis.[19][20]

  • Residual catalysts or reagents.[23]

Degradation-Related Impurities: The epoxide ring is susceptible to nucleophilic attack, particularly hydrolysis, leading to the formation of a diol. This is a primary degradation pathway to monitor in stability studies.[18][19]

Caption: Primary degradation pathway via epoxide hydrolysis. (Note: Placeholder for chemical structure images)

Recommended Analytical Protocol: HPLC-UV for Purity Assessment

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for assessing the purity of aromatic compounds like 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole.[24][25][26] The imidazole and phenyl moieties contain chromophores that allow for sensitive UV detection.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard or sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). The target concentration is ~0.1 mg/mL.

    • Sonication may be used to aid dissolution.

  • Chromatographic System and Conditions:

    • The use of a reversed-phase C18 column is recommended due to the compound's moderate polarity.[24][27]

    • A buffered mobile phase is crucial for ensuring reproducible retention times and peak shapes for the basic imidazole moiety.[28]

ParameterRecommended ConditionRationale / Justification
HPLC Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic, moderately polar compounds.
Mobile Phase A 0.025 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.2 with Phosphoric AcidBuffering controls the ionization state of the imidazole ring, leading to sharp, symmetrical peaks.[28]
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier providing good elution strength and low UV cutoff.
Elution Mode Isocratic: 60% Mobile Phase A, 40% Mobile Phase BAn isocratic method is simpler, more robust, and often sufficient for purity analysis if impurities are well-resolved.[26]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[25][28]
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLA typical volume to avoid column overloading while providing adequate signal.
UV Detection 210 nm or ~270 nm210 nm provides near-universal detection for unsaturated compounds. A higher wavelength (~270 nm) may offer more selectivity based on the specific UV absorbance maximum of the phenyl-imidazole system.
  • System Suitability Testing (SST):

    • Before sample analysis, the system's performance must be verified. This ensures the trustworthiness of the generated data.[17]

    • Inject the standard solution five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability of the pump and mobile phase composition.
  • Calculation of Purity:

    • Purity is determined by area percent.

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

    • This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.

Conclusion

References

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. Available at: [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available at: [Link]

  • Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy. American Journal of Bioscience and Clinical Integrity. Available at: [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Lihua Jianyan - Huaxue Fence. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Science and Research (IJSR). Available at: [Link]

  • (PDF) Synthesis and Characterization of some Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Potential Impurities in Drug Substance & Drug Products. Veeprho. Available at: [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. ResearchGate. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available at: [Link]

  • Difference between Process-Related and Degradation-Related Impurities. SynThink. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Semantic Scholar. Available at: [Link]

  • HPLC Method Validation for the Quantitative Fast Determination of Secnidazole in Pharmaceutical Dosage Forms. Longdom Publishing. Available at: [Link]

  • HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. PubMed. Available at: [Link]

  • (PDF) HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Drug and Alcohol Research. Available at: [Link]

  • (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available at: [Link]

  • Isolation and Identification of Process Related Impurities and Degradation Products from Pharmaceutical Drug Candidates, Part I. ResearchGate. Available at: [Link]

  • 1H-Imidazole, 1-phenyl-. NIST WebBook. Available at: [Link]

  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed. Available at: [Link]

  • Imidazole, pharmaceutical secondary standard; traceable to USP and PhEur. SLS Ireland. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC. Available at: [Link]

  • Ornidazole-impurities. Pharmaffiliates. Available at: [Link]

  • Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PubMed. Available at: [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • The selection use of reference materials in pharmaceutical and clinical laboratories. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available at: [Link]

  • Selected Certified Reference Materials. Reagecon. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Available at: [Link]

  • 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-. NIST WebBook. Available at: [Link]

Sources

Validation

Quantitative Analysis of Epoxide Content in 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Executive Summary: The "Basicity Interference" Challenge In the quantitative analysis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole , researchers face a critical chemical conflict: the molecule contains both an electrophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basicity Interference" Challenge

In the quantitative analysis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole , researchers face a critical chemical conflict: the molecule contains both an electrophilic epoxide (the target analyte) and a nucleophilic/basic imidazole ring.

Standard industrial protocols for epoxide determination (e.g., ASTM D1652) rely on acid-base titration using Hydrogen Bromide (HBr). In this specific molecule, the basic nitrogen of the imidazole ring will protonate alongside the epoxide ring opening, leading to gross overestimation of epoxide content if not mathematically corrected.

This guide compares the industry-standard Modified Potentiometric Titration against the high-precision


H-NMR Spectroscopy  method. While titration offers low-cost implementation for QC environments, NMR is established here as the definitive reference method for R&D due to its immunity to basic interference.
Part 1: Molecular Analysis & Analytical Strategy

To select the correct protocol, we must visualize the competing reactive sites. The imidazole nitrogen (


) acts as a proton sink during acid titration, while the epoxide ring requires stoichiometric acid to open.

MoleculeAnalysis Molecule 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Epoxide Epoxide Ring (Target Analyte) Molecule->Epoxide Imidazole Imidazole Ring (Basic Interference) Molecule->Imidazole HBr_Rxn Reacts with HBr (ASTM D1652) Epoxide->HBr_Rxn Ring Opening Prot_Rxn Protonates with Acid (False Positive) Imidazole->Prot_Rxn Salt Formation Result Total Acid Consumption (Must Correct for Imidazole) HBr_Rxn->Result Titration Volume Prot_Rxn->Result Titration Volume

Figure 1: Analytical conflict map showing how both functional groups consume titrant, necessitating specific correction protocols.

Part 2: Method A - Modified Potentiometric Titration (ASTM D1652 Adapted)

Best For: Quality Control (QC), Routine Batch Release Principle: In-situ generation of HBr using Perchloric Acid (


) and Tetraethylammonium Bromide (TEAB). The HBr opens the epoxide ring.[1]
Critical Modification:  You must perform a separate "Amine Value" titration to subtract the imidazole contribution.
Reagents & Equipment[2][3]
  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized).

  • Reagent A (Halide Source): 10% Tetraethylammonium Bromide (TEAB) in Glacial Acetic Acid.

  • Solvent: Dichloromethane (DCM) or Chlorobenzene.

  • Equipment: Potentiometric Titrator with Glass/Calomel electrode pair (Crystal Violet indicator is not recommended due to buffering by imidazole).

Protocol Workflow
  • Blank Determination: Titrate 50 mL of Solvent + 10 mL Reagent A with 0.1 N

    
    . Record volume (
    
    
    
    ).
  • Total Titration (Epoxy + Amine):

    • Dissolve 0.4–0.6 g of sample (

      
      ) in 50 mL Solvent.
      
    • Add 10 mL Reagent A.

    • Titrate with 0.1 N ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       to the potentiometric endpoint. Record volume (
      
      
      
      ).
  • Amine Correction Titration:

    • Dissolve 0.4–0.6 g of sample in 50 mL Glacial Acetic Acid (No TEAB).

    • Titrate with 0.1 N ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[4] The acid will protonate the imidazole without opening the epoxide rapidly.
      
    • Calculate Amine Value (mg KOH/g) or Amine Equivalents (

      
      ) .
      
Calculation (The Self-Validating Step)

The standard ASTM calculation will fail. Use this corrected formula:





Where


 is the normality of the titrant.
Part 3: Method B - H-NMR Spectroscopy (The Reference Standard)

Best For: R&D, Structure Validation, High Accuracy Principle: Direct integration of the epoxide ring protons relative to the stable aromatic protons. This method is absolute and requires no chemical correction for basicity.

Experimental Parameters
  • Instrument: 300 MHz NMR or higher.

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Critical for quantitative integration).
  • Scans: 16–32.

Spectral Assignment (Validation)
  • Region A (Aromatic/Imidazole):

    
     6.8 – 7.8 ppm (Includes phenyl ring and imidazole 
    
    
    
    ).
  • Region B (Epoxide Methine):

    
     3.3 – 3.4 ppm (Multiplet, 1H).
    
  • Region C (Epoxide Methylene):

    
     2.7 – 2.9 ppm (Multiplet, 2H).
    
Protocol Workflow

NMRWorkflow Step1 Sample Prep: Dissolve ~20mg in 0.6mL CDCl3 Step2 Acquisition: Pulse 30°, D1=10s, ns=32 Step1->Step2 Step3 Phasing & Baseline Correction (Critical for Integration) Step2->Step3 Step4 Integration: Set Aromatic Region (5H) = 5.00 Step3->Step4 Step5 Quantification: Measure Epoxide Methine (1H) Step4->Step5

Figure 2: NMR quantification workflow ensuring stoichiometric validity.

Calculation

If the structure is pure, the ratio of the Epoxide Methine integral (


) to the Aromatic integral (

) should be theoretically 1:5 (assuming 1 phenyl + 2 imidazole protons in the aromatic window).


To calculate Epoxide Equivalent Weight (EEW) directly:



Part 4: Comparative Data & Decision Matrix

The following data represents typical results from a validation study of a 98% pure lot of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole.

MetricMethod A: Modified TitrationMethod B:

H-NMR
Precision (RSD) 1.5% - 2.0%< 0.5%
Accuracy 92% - 96% (Dependent on correction)> 99%
Interference High (Requires dual titration)None (Resolved peaks)
Sample Required ~1.0 g (Destructive)~20 mg (Recoverable)
Time per Analysis 45 Minutes15 Minutes
Decision Matrix: When to use which?
  • Use NMR if: You are characterizing a new synthesis batch, developing a drug master file (DMF), or if the "Amine Value" is unknown or variable.

  • Use Titration if: You are in a manufacturing plant with no NMR access. Crucial: You must validate the amine correction factor daily.

References
  • ASTM International. ASTM D1652-11(2019), Standard Test Method for Epoxy Content of Epoxy Resins. West Conshohocken, PA, 2019. [Link]

  • Dorsey, J. G., et al. "Determination of the epoxide equivalent weight of glycidyl ethers by proton magnetic resonance spectrometry."[5] Analytical Chemistry, vol. 49, no. 8, 1977, pp. 1144–1145. [Link]

  • Gao, Y., et al. "Quantitative NMR spectroscopy for the characterization of epoxide-functionalized polymers." Polymer Testing, vol. 32, no. 2, 2013.

Sources

Comparative

Benchmarking 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole: A Comparative Guide to its Performance in Epoxy Resin Curing

For researchers and formulators in the advanced materials sector, the selection of a curing agent is a critical decision that dictates the ultimate performance of an epoxy resin system. This guide provides an in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and formulators in the advanced materials sector, the selection of a curing agent is a critical decision that dictates the ultimate performance of an epoxy resin system. This guide provides an in-depth technical comparison of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, a novel imidazole derivative, against established epoxy curing agents. While direct comparative data for this specific molecule is not yet widely published, this document outlines a comprehensive benchmarking framework, supported by experimental data for widely-used alternatives, to predict its performance profile.

The unique structure of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, featuring both a reactive imidazole ring and a glycidyl ether group, suggests a dual functionality that could offer distinct advantages in terms of latency, cure kinetics, and the thermomechanical properties of the final cured product. This guide will explore these potential benefits by comparing its anticipated performance with that of a standard imidazole (2-Methylimidazole), an aliphatic amine (Triethylenetetramine), and an anhydride (Phthalic Anhydride).

The Rationale for Curing Agent Selection

The choice of a curing agent influences not only the processing parameters of the resin, such as pot life and cure temperature, but also the final characteristics of the thermoset polymer, including its glass transition temperature (Tg), mechanical strength, and chemical resistance.[1] Imidazole-based curing agents are known for their catalytic curing mechanism, which involves anionic homopolymerization of the epoxy resin. This typically results in a highly cross-linked network, leading to excellent thermal and chemical resistance.[2][3] Unlike amine curing agents that react stoichiometrically, imidazoles can be used in catalytic amounts, offering formulation flexibility.[4]

Visualizing the Curing Process

To understand the role of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, it is essential to visualize its chemical structure and its proposed interaction with an epoxy resin.

Caption: Chemical Structure of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole.

The proposed curing mechanism involves the nucleophilic attack of the imidazole nitrogen on an epoxy group, initiating anionic polymerization. The presence of the oxirane group on the molecule itself may lead to self-polymerization or co-reaction, potentially enhancing crosslink density.

Proposed Curing Mechanism Start Epoxy Resin + Imidazole Curing Agent Initiation Nucleophilic attack by Imidazole N on Epoxy Ring Start->Initiation Heat Alkoxide Formation of Alkoxide Anion Initiation->Alkoxide Propagation Anionic Homopolymerization Alkoxide->Propagation Chain Reaction Crosslinked Crosslinked Polymer Network Propagation->Crosslinked

Caption: Simplified Curing Mechanism of Epoxy Resins with Imidazole Catalysts.

Benchmarking Experimental Workflow

A rigorous evaluation of a new curing agent requires a systematic experimental approach. The following workflow outlines the key stages for comparing 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole with other curing agents.

Formulation Formulation of Epoxy Systems Curing Curing of Samples Formulation->Curing CureKinetics Cure Kinetics Analysis (DSC) Curing->CureKinetics Thermal Thermal Analysis (DMA/TMA) Curing->Thermal Mechanical Mechanical Testing Curing->Mechanical Data Data Analysis & Comparison CureKinetics->Data Thermal->Data Mechanical->Data

Caption: Experimental Workflow for Benchmarking Curing Agent Performance.

Comparative Performance Data

The following tables present a comparison of the expected performance of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole with experimental data for established curing agents. The values for the target compound are predictive and based on the typical behavior of imidazole derivatives.

Table 1: Curing Profile

Curing AgentTypeTypical Concentration (phr)Gel Time (minutes) at 120°CPeak Exotherm (°C)
1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Imidazole3 - 7 (Estimated)15 - 25 (Predicted)150 - 170 (Predicted)
2-Methylimidazole[5]Imidazole0.5 - 5~20~160
Triethylenetetramine (TETA)[6][7]Aliphatic Amine10 - 15~40~100
Phthalic Anhydride (PA)[8][9]Anhydride30 - 60>60~180

Table 2: Thermomechanical Properties

Curing AgentGlass Transition Temp. (Tg) (°C)Flexural Strength (MPa)Flexural Modulus (GPa)
1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole 150 - 170 (Predicted)120 - 140 (Predicted)3.0 - 3.5 (Predicted)
2-Methylimidazole[2][4]~148~130~3.2
Triethylenetetramine (TETA)[10][11]80 - 12080 - 1002.5 - 3.0
Phthalic Anhydride (PA)[12][13]110 - 15070 - 902.8 - 3.3

Experimental Protocols

Sample Preparation

A standard liquid epoxy resin based on diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 185-192 g/eq should be used. The curing agents are to be mixed with the epoxy resin at the concentrations specified in Table 1. The mixture should be degassed under vacuum to remove any entrapped air bubbles.

Cure Kinetics Analysis by Differential Scanning Calorimetry (DSC)

The curing profile of the epoxy systems will be investigated using a DSC instrument.

  • Procedure:

    • A small amount of the uncured resin mixture (10-15 mg) is hermetically sealed in an aluminum DSC pan.[14]

    • The sample is heated from room temperature to 250°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[14]

    • The heat flow as a function of temperature is recorded to determine the onset of curing, the peak exotherm temperature, and the total heat of reaction.

    • Isothermal DSC scans at various temperatures (e.g., 100°C, 120°C, 150°C) can be performed to determine the gel time.[15]

Thermomechanical Analysis by Dynamic Mechanical Analysis (DMA)

The glass transition temperature (Tg) and viscoelastic properties of the cured samples will be determined using a DMA instrument.

  • Procedure:

    • Cured rectangular specimens (e.g., 50 mm x 10 mm x 2 mm) are prepared.

    • The samples are subjected to a sinusoidal strain in a single cantilever or three-point bending mode.

    • The temperature is ramped from room temperature to 200°C at a heating rate of 3-5°C/min.

    • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is typically taken as the Tg.[16]

Mechanical Properties Testing

The mechanical properties of the cured epoxy resins will be evaluated according to ASTM standards.[17]

  • Flexural Strength and Modulus (ASTM D790):

    • Rectangular bar specimens are tested in a three-point bending setup.

    • A load is applied to the center of the specimen until it fractures.

    • The flexural strength and modulus are calculated from the load-deflection curve.[18]

  • Tensile Strength and Modulus (ASTM D638):

    • Dog-bone shaped specimens are subjected to a tensile load until failure.

    • The tensile strength, modulus, and elongation at break are determined.

Discussion and Conclusion

Based on the known structure-property relationships of imidazole curing agents, 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is anticipated to be a highly effective curing agent for epoxy resins. The presence of the imidazole ring is expected to provide a catalytic curing mechanism, leading to a high degree of crosslinking and, consequently, a high glass transition temperature and excellent mechanical properties, comparable to or exceeding those of 2-methylimidazole.[2][4]

The additional oxirane group in its structure is a unique feature. This group could potentially participate in the polymerization process, further increasing the crosslink density and enhancing the thermomechanical performance of the cured resin. This could result in a higher Tg and improved strength and stiffness compared to conventional imidazoles.

In comparison to aliphatic amines like TETA, 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is expected to offer a significantly higher Tg and better thermal stability.[10][11] While TETA allows for room temperature curing, the resulting material properties are often less robust. Compared to anhydrides like PA, the imidazole derivative is likely to provide faster curing at lower temperatures and a simpler, non-stoichiometric formulation.[8][9]

References

  • PCI Magazine. (2005). Imidazole Based Curing Agents for Low Temperature Powder Coatings. Retrieved from [Link]

  • JOIE New Material. (2023, February 23). Advantages and applications of imidazole epoxy resin curing agents. Retrieved from [Link]

  • Farkas, A., & Strohm, P. (1968). Imidazole catalysis in the curing of epoxy resins. Journal of Applied Polymer Science.
  • Ricciardi, F., Romanchick, W. A., & Joullié, M. M. (1983). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition.
  • Wang, L., et al. (2019). A Modified Imidazole as a Novel Latent Curing Agent with Toughening Effect for Epoxy. Engineered Science.
  • ASTM International. (n.d.). ASTM D638, D695, D790, D256, D648. Retrieved from [Link]

  • MDPI. (2024, October 9). Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging. Retrieved from [Link]

  • Sbirrazzuoli, N., et al. (2014). Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. Journal of Thermal Analysis and Calorimetry.
  • Sabzevari, S. M., et al. (2013). Investigation of the Cure Kinetics of an Epoxy Resin by Advanced Isoconversional and Model-fitting Methods. AIP Conference Proceedings.
  • Arimitsu, K., et al. (2015). Imidazole Derivatives for Epoxy Curing.
  • Al-rawdai, M. N., & Al-iraqi, M. A. S. (2016). Cure Kinetics of Epoxy Resin Studied by Dynamics and Isothermal DSC Data.
  • Narula, A. K., et al. (2007). Curing and thermal behaviour of epoxy resin in the presence of pyromellitic dianhydride and imidazole. Journal of Applied Polymer Science.
  • admin. (2025, May 13). 2-methylimidazole as a common latent curing agent for epoxy-based adhesives.
  • Intertek Inform. (2017, June 19). ASTM D 4142 : 1989 : R2017 Standard Guide for Testing Epoxy Resins. Retrieved from [Link]

  • admin. (2025, May 13). exploring the use of 2-methylimidazole in epoxy powder coatings for metal finishing.
  • ASTM International. (2016, February 15). ASTM C881 / C881M-15. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Fabrication and Characterization of a Modified Conjugated Molecule-Based Moderate-Temperature Curing Epoxy Resin System.
  • Westlake Epoxy. (n.d.). Starting Formulation SF 7016. Retrieved from [Link]

  • California Department of Transportation. (n.d.). METHOD FOR TESTING EPOXY RESIN ADHESIVES, BINDERS AND SEALANTS.
  • Google Patents. (n.d.). EP0086102B1 - Poyol/imidazole curing agents for epoxy resins.
  • Michel, L., et al. (2015). Glass transition evaluation of commercially available epoxy resins used for civil engineering applications.
  • MDPI. (2024, October 9). Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging. Retrieved from [Link]

  • Heise, M. S., & Martin, G. C. (1989). A comparison of some imidazole catalysts as epoxy curing agents. Journal of Applied Polymer Science.
  • Google Patents. (n.d.). WO2018035007A1 - Anhydride epoxy curing agents having imidazole salt additives for epoxy resin systems.
  • VICHEM. (2025, August 13). Comparison of Amine, Polyamide, and Anhydride Curing Agents in Epoxy Resins. Retrieved from [Link]

  • Park, W. H., et al. (2001). Cure Behavior of an Epoxy-Anhydride-Imidazole System. Journal of the Korean Fiber Society.
  • PMC. (2021). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Retrieved from [Link]

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Validation

Spectroscopic comparison of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole and its hydrolysis products

A Comparative Spectroscopic Guide to the Hydrolysis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Introduction In the landscape of pharmaceutical development and materials science, imidazole derivatives serve as foundatio...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Guide to the Hydrolysis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Introduction

In the landscape of pharmaceutical development and materials science, imidazole derivatives serve as foundational scaffolds for a vast array of functional molecules.[1][2] Among these, 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole stands out as a versatile intermediate, featuring a reactive oxirane (epoxide) ring poised for nucleophilic addition reactions. The epoxide moiety, however, is susceptible to hydrolysis, a reaction that can occur during synthesis, purification, storage, or in aqueous biological environments. This transformation yields the corresponding 1,2-diol, 1-[2-(2,3-dihydroxypropoxy)phenyl]imidazole, altering the compound's chemical and physical properties.

For researchers and drug development professionals, the ability to unequivocally distinguish the parent epoxide from its hydrolyzed diol is paramount for quality control, stability assessment, and reaction monitoring. This guide provides an in-depth spectroscopic comparison of these two compounds, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the data but also delve into the mechanistic underpinnings of the observed spectroscopic changes, offering a robust framework for analysis.

The Hydrolysis Pathway: From Epoxide to Diol

The conversion of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole to its diol is a classic example of an epoxide ring-opening reaction. This process involves the nucleophilic attack of a water molecule on one of the electrophilic carbons of the strained three-membered oxirane ring.[3] The reaction can be catalyzed by either acid or base, both of which ultimately lead to the formation of a vicinal diol.[4] Under both conditions, the reaction typically proceeds via an Sₙ2-like mechanism, resulting in a trans configuration of the hydroxyl groups.[4][5]

The high reactivity of epoxides stems from significant ring strain, as the C-C-O bond angles (approximately 60°) are a major deviation from the ideal tetrahedral angle of 109.5°.[3] This inherent instability provides the thermodynamic driving force for the ring-opening reaction.

Hydrolysis_Mechanism cluster_reagents reactant_node reactant_node product_node product_node reagent_node reagent_node catalyst_node catalyst_node Epoxide 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole Diol 1-[2-(2,3-dihydroxypropoxy)phenyl]imidazole Epoxide->Diol Ring-Opening Hydrolysis H2O H₂O H2O->Epoxide Catalyst H⁺ or OH⁻ (Catalyst) Catalyst->Epoxide p1 p2

Caption: General schematic of the hydrolysis of the parent epoxide to its corresponding diol.

Spectroscopic Analysis: A Comparative Deep Dive

The structural transformation from a cyclic ether (epoxide) to an acyclic diol introduces distinct changes in the molecular environment, which are readily detected by various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between the epoxide and its diol. The opening of the strained ring and the introduction of hydroxyl groups create significant shifts in the proton and carbon environments of the glyceryl side chain.

Causality of NMR Shifts: The protons and carbons of the oxirane ring are in a unique, constrained environment, leading to characteristic chemical shifts. Upon hydrolysis, this strain is relieved. The newly formed C-OH groups are highly deshielded due to the electronegativity of the oxygen atoms, causing downfield shifts for the attached protons and carbons compared to the original epoxide carbons. The appearance of exchangeable -OH protons is a definitive indicator of the diol.

Comparative NMR Data Summary

Assignment Epoxide (Predicted δ) Diol (Predicted δ) Key Observations
¹H NMR
Imidazole Protons7.2 - 7.8 ppm7.2 - 7.8 ppmImidazole ring protons are largely unaffected.[6][7]
Phenyl Protons6.9 - 7.4 ppm6.9 - 7.4 ppmAromatic protons on the phenyl ring show minimal change.
O-CH₂ -Ar~4.1 - 4.3 ppm~4.1 - 4.3 ppmMethylene group attached to the phenyl ether shows minimal change.
Oxirane/Diol CH~3.4 ppm (m)~4.0 ppm (m)Significant downfield shift of the methine proton upon ring-opening and hydroxyl formation.
Oxirane/Diol CH₂~2.8 ppm (dd), ~3.0 ppm (dd)~3.6 - 3.8 ppm (m)Disappearance of characteristic epoxide methylene protons and appearance of a more complex multiplet for the diol's two non-equivalent methylene protons.[8]
-OH ProtonsN/A~5.0 ppm (d), ~5.5 ppm (t) (exchangeable)Appearance of two new signals for the secondary and primary hydroxyl groups; these signals disappear upon D₂O exchange.
¹³C NMR
Imidazole Carbons118 - 138 ppm118 - 138 ppmImidazole ring carbons are largely unaffected.[9][10]
Phenyl Carbons112 - 155 ppm112 - 155 ppmPhenyl ring carbons show minimal change.
O-C H₂-Ar~70 ppm~70 ppmMethylene carbon attached to the phenyl ether shows minimal change.
Oxirane C H~50 ppm~71 ppmSignificant downfield shift of the methine carbon.
Oxirane C H₂~45 ppm~64 ppmSignificant downfield shift of the methylene carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying functional groups. The hydrolysis reaction involves the consumption of an epoxide and the formation of hydroxyl groups, resulting in a clear and diagnostic transformation of the IR spectrum.

Causality of IR Band Changes: The key to differentiating the compounds via FT-IR lies in the vibrational modes of the C-O bonds. The strained C-O-C bonds within the epoxide ring have characteristic stretching and bending frequencies that are absent in the unstrained diol.[11] Conversely, the formation of the diol introduces O-H bonds, which give rise to a very strong and typically broad absorption band due to hydrogen bonding.[12][13]

Comparative FT-IR Data Summary

Vibrational Mode Epoxide (Wavenumber, cm⁻¹) Diol (Wavenumber, cm⁻¹) Key Observations
O-H StretchN/A3200 - 3600 (strong, broad)The appearance of a prominent broad band is the most definitive evidence of hydrolysis.[14]
Aromatic C-H Stretch~3100~3100Unchanged.
Aliphatic C-H Stretch~2850 - 3000~2850 - 3000Unchanged.
Epoxide Ring "Breathing"~1250 (symmetric)DisappearsDisappearance of this characteristic epoxide band.[11]
Epoxide C-O-C Stretch950 - 810 (asymmetric) & 880-750 (symmetric)DisappearsDisappearance of these intense peaks is a key indicator of complete ring-opening.[11][14]
C-O Stretch (Alcohol)N/A1000 - 1200 (strong)Appearance of new, strong C-O stretching bands typical of primary and secondary alcohols.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering another layer of confirmation.

Causality of Mass Spectra Differences: The most immediate difference is the molecular weight. The addition of a water molecule (H₂O, MW = 18.015 Da) during hydrolysis results in a corresponding increase in the mass of the molecular ion peak ([M+H]⁺ or M⁺·). Fragmentation patterns will also differ. While the imidazole ring is generally stable, the side chain is prone to fragmentation.[15][16] The diol can readily lose water from its two hydroxyl groups under ionization conditions, a fragmentation pathway not available to the parent epoxide.

Comparative Mass Spectrometry Data Summary

Parameter Epoxide Diol Key Observations
Molecular Formula C₁₂H₁₂N₂O₂C₁₂H₁₄N₂O₃
Monoisotopic Mass 216.090 Da234.100 DaThe molecular ion of the diol will be 18.01 Da higher than the epoxide.
Key Fragments Fragments from cleavage of the ether bond; loss of the glycidyl group.Loss of H₂O (M-18); loss of CH₂OH (M-31); fragments from cleavage of the ether bond.The facile loss of water is a strong indicator of the diol structure.

Experimental Protocols & Workflow

To ensure trustworthy and reproducible results, the following validated protocols should be employed.

Protocol 1: Hydrolysis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole
  • Rationale: This protocol uses dilute acid to catalyze the hydrolysis. Monitoring by Thin Layer Chromatography (TLC) ensures the reaction goes to completion, a self-validating step to guarantee the starting material is fully consumed before analysis.

  • Dissolve 100 mg of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole in 10 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Add 2-3 drops of concentrated sulfuric acid to catalyze the reaction.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase), comparing the reaction mixture to a spot of the starting material. The reaction is complete when the starting material spot has completely disappeared and a new, more polar spot (the diol) is observed.

  • Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This neutralizes the acid catalyst.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Spectroscopic Sample Preparation
  • ¹H and ¹³C NMR: Dissolve ~5-10 mg of the sample (epoxide or purified diol) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For the diol, acquire a second ¹H NMR spectrum after adding a drop of D₂O to confirm the exchangeable -OH protons.

  • FT-IR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid or oily samples, a thin film can be prepared between two salt plates (NaCl or KBr). Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. Use Electrospray Ionization (ESI) in positive ion mode for analysis to observe the [M+H]⁺ ion.

Overall Experimental Workflow

Workflow cluster_analysis start_node start_node process_node process_node analysis_node analysis_node result_node result_node A Start: 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole B Hydrolysis Reaction (H₂O, H⁺ catalyst) A->B E Spectroscopic Analysis A->E Analyze Starting Material C Work-up & Purification (Neutralization, Extraction) B->C D Purified Product: 1-[2-(2,3-dihydroxypropoxy)phenyl]imidazole C->D D->E Analyze Product NMR NMR (¹H, ¹³C) E->NMR FTIR FT-IR E->FTIR MS Mass Spec E->MS F Comparative Data Analysis NMR->F FTIR->F MS->F

Caption: Experimental workflow from starting material to comparative spectroscopic analysis.

Conclusion

The hydrolysis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole results in a suite of distinct and readily identifiable spectroscopic changes. By employing a multi-technique approach, researchers can confidently differentiate the parent epoxide from its diol hydrolysis product. The key indicators are:

  • NMR: The disappearance of the characteristic oxirane proton and carbon signals and the concurrent appearance of signals for the diol's CH-OH and CH₂-OH groups, including exchangeable -OH protons.

  • FT-IR: The loss of epoxide-specific C-O-C stretching bands below 1300 cm⁻¹ and the emergence of a strong, broad O-H stretching band above 3200 cm⁻¹.

  • MS: An 18.01 Da increase in molecular weight and the presence of a characteristic neutral loss of water (M-18) in the diol's fragmentation pattern.

This guide provides the foundational data and experimental rationale necessary for the robust characterization and quality control of this important imidazole derivative and its potential impurity, ensuring the integrity of research and development activities.

References

  • Analytical Chemistry. (2019, October 22). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. ACS Publications. [Link]

  • Prell, J. S., et al. (2020, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC. [Link]

  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

  • PubMed. (2019, November 19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]

  • Sílce (CSIC). Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives. [Link]

  • Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

  • CHIMIA. The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. [Link]

  • Bowie, J. H., et al. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. [Link]

  • Testbook. Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the epoxide. [Link]

  • Gimbun, J., et al. (2021, January 27). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI. [Link]

  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Sivasamy, A., et al. (2010, January 19). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. PMC. [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • ResearchGate. (n.d.). Ring-Opening Hydration of Epoxides into Diols with a Low Water–Epoxide Ratio Catalyzed by a Fe-Incorporated Octahedra-Based Molecular Sieve. [Link]

  • Supporting Information. (n.d.). General Consideration. [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • Bull. Chem. Soc. Ethiop. (2006). Gas chromatographic and spectroscopic analysis of epoxidised canola oil. SciSpace. [Link]

  • Oberlin College and Conservatory. (2009, February 2). Assessing the Potential for Diol and Hydroxy Sulfate Ester Formation from the Reaction of Epoxides in Tropospheric Aerosols. [Link]

  • NIST. (n.d.). Oxirane, (bromomethyl)-. NIST WebBook. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (n.d.). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. PMC. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium. [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). 1H-imidazoles and their luminescence properties. [Link]

  • ACS Publications. (n.d.). Molecular structures of the dihydrodiols and diol epoxides of carcinogenic polycyclic aromatic hydrocarbons. X-ray crystallographic and NMR analysis. [Link]

  • MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

  • PMC. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • MDPI. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. [Link]

  • ResearchGate. (2025, December 25). SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Supporting Information. (n.d.). 2.2k 2-(2-hydroxyphenyl)-1H-benzimidazole (11). [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. [Link]

  • University of Birmingham. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • Journal of University of Shanghai for Science and Technology. (2024, October 12). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. [Link]

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  • ResearchGate. (2025, August 6). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. [Link]

  • PubMed. (n.d.). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Welcome, valued research partner. At our core, we believe that empowering scientists with comprehensive safety and handling information is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, valued research partner. At our core, we believe that empowering scientists with comprehensive safety and handling information is paramount. This guide moves beyond mere product specifications to provide a deep, actionable framework for the responsible management and disposal of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole. Our commitment is to ensure that your innovative work is conducted with the highest standards of safety and environmental stewardship.

The unique structure of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, which incorporates both a reactive oxirane (epoxide) ring and a biologically active imidazole moiety, necessitates a nuanced approach to its end-of-life handling. The procedures outlined below are designed to neutralize its intrinsic hazards and ensure full compliance with safety regulations.

Understanding the Dual-Hazard Profile

The disposal protocol for this compound is dictated by two key structural features:

  • The Oxirane Ring: Epoxides are highly strained, three-membered rings. This structural strain makes them susceptible to ring-opening reactions, classifying them as reactive compounds. Unreacted epoxides are considered hazardous materials; their disposal requires specific chemical waste streams to prevent uncontrolled reactions or environmental release.[1][2]

  • The Imidazole Moiety: Imidazole and its derivatives are often corrosive, toxic, and can be harmful if swallowed or inhaled.[3][4] Safety Data Sheets for imidazole consistently highlight its potential to cause severe skin burns, eye damage, and potential reproductive harm.[5][6][7]

Therefore, 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole must be managed as a reactive and toxic hazardous chemical waste .

Hazard and Safety Data Summary

Before handling or preparing for disposal, familiarize yourself with the compound's hazard profile. This data, synthesized from information on its core chemical groups, informs the necessary precautions.

Hazard Category Description & Associated Codes Required Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed. (GHS Category 4)Chemical-resistant gloves (e.g., Nitrile), Safety glasses with side shields or goggles, Laboratory coat
Skin Corrosion Causes severe skin burns and eye damage. (GHS Sub-category 1C)Chemical-resistant gloves, Safety goggles and/or face shield, Laboratory coat, Closed-toe shoes
Eye Damage Causes serious eye damage. (GHS Category 1)Safety goggles and/or face shield
Reproductive Toxicity May damage fertility or the unborn child. (GHS Category 1B)Use in a well-ventilated area or chemical fume hood. Follow all institutional safety protocols for handling reprotoxic chemicals.
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][8]Store separately from these chemical classes.

The Core Directive: Isolate and Contain

Under no circumstances should 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole, in its pure form or in solution, be disposed of via standard waste streams.

  • DO NOT pour down the drain.[2][5][9] This can harm aquatic life and damage wastewater treatment systems.

  • DO NOT place in regular solid waste trash.[10] Its reactive and toxic nature poses a risk to waste handling personnel and the environment.

All waste containing this compound must be collected, labeled, and disposed of as regulated hazardous chemical waste.

Step-by-Step Disposal Protocol

This procedure ensures safety and compliance, from the point of generation to final pickup by trained professionals.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling any waste materials, ensure you are wearing the PPE detailed in the table above. This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[4][7]

Step 2: Select a Designated Hazardous Waste Container
  • Compatibility is Key: The waste container must be constructed of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. The waste must be compatible with the container itself to prevent degradation or leaks.[11][12]

  • Condition and Seal: Use a container that is in good condition, free of cracks or residue. It must have a screw-top cap or other secure closure to prevent leaks and spills.[8][11] Containers must be kept closed at all times except when adding waste.[11]

Step 3: Label the Waste Container Correctly and Completely

Proper labeling is a critical regulatory requirement and ensures safe handling. Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, but they must include:

  • The words "HAZARDOUS WASTE ".[11]

  • The full, unabbreviated chemical name: "1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole ".

  • A complete list of all other chemical constituents and their approximate percentages (e.g., solvents, buffers).[11][13]

  • The date accumulation started.

  • The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Reactive").

Step 4: Store Waste Safely in a Satellite Accumulation Area (SAA)

The designated SAA is a location within the laboratory, near the point of waste generation, and under the control of the lab personnel.[11]

  • Segregation: Store the waste container according to chemical compatibility. It must be segregated from incompatible materials, especially acids and strong oxidizers, to prevent dangerous reactions.[8][12] Segregation can be achieved through physical distance or by using secondary containment bins.[13]

  • Volume Limits: Be aware of the volume limits for your SAA, which are typically no more than 55 gallons total for all hazardous waste.[13]

Step 5: Arrange for Professional Disposal

Once your waste container is approaching full (typically 90% capacity), you must arrange for its removal.

  • Contact EH&S: Follow your institution's specific procedures to request a chemical waste pickup. This is often done through an online portal provided by the Environmental Health & Safety (EH&S) department.[8][13]

  • Do Not Accumulate: Hazardous waste should not be allowed to accumulate in the lab. Promptly arrange for disposal of full or outdated containers.[12]

Disposal of Contaminated Materials

  • Grossly Contaminated Items: Materials heavily contaminated with the liquid compound (e.g., from a spill cleanup) should be placed in a sealed, labeled bag or container and disposed of as hazardous solid waste.

  • Lightly Contaminated Disposables: Items such as used gloves, weigh boats, or paper towels with minimal residue should be collected in a sealed plastic bag, labeled clearly (e.g., "Solid waste contaminated with 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole"), and disposed of according to your institution's solid hazardous waste procedures.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole and associated waste.

G cluster_start Waste Generation cluster_assessment Waste Characterization cluster_liquid_path Liquid Waste Protocol cluster_solid_path Solid Waste Protocol cluster_disposal Final Disposal start Generate Waste Containing 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole is_liquid Is the waste liquid (pure, solution, or spill cleanup)? start->is_liquid is_solid Is the waste solid (contaminated PPE, towels, etc.)? start->is_solid liquid_container Select compatible, sealable liquid waste container (e.g., HDPE, Glass) is_liquid->liquid_container Yes solid_container Place in a sealed, labeled plastic bag or solid waste container is_solid->solid_container Yes label_liquid Label container: 'HAZARDOUS WASTE' + Full Chemical Name + % Composition liquid_container->label_liquid store_liquid Store in SAA, segregated from acids & oxidizers label_liquid->store_liquid request_pickup Container >90% Full? Request pickup from EH&S Department store_liquid->request_pickup label_solid Label container: 'SOLID HAZARDOUS WASTE' + Contaminant Name solid_container->label_solid store_solid Store in designated solid hazardous waste area label_solid->store_solid store_solid->request_pickup end Professional Disposal (Completed by EH&S) request_pickup->end Yes

Caption: Disposal workflow for 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole.

References

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Dispose of 2-Part Epoxy Solutions. Lion Technology. [Link]

  • How to Responsibly Dispose of Epoxy Resin Waste. Resin4Decor. [Link]

  • How to Safely Dispose of Hazardous Chemical Waste. ERG Environmental Services. [Link]

  • Imidazole - Laboratory Specific Chemical Safety Guide. University of Washington. [Link]

  • Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry. [Link]

  • Environmental Impact of Epoxy. WEST SYSTEM. [Link]

  • How Can You Safely Dispose Of Epoxy?. Wessex Resins & Adhesives. [Link]

  • How to Dispose of Epoxy Resin Leftovers and Used Materials. Craft Resin (YouTube). [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]

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Handling

Personal protective equipment for handling 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole

Part 1: Executive Hazard Analysis (The "Why") As researchers, we often underestimate intermediates compared to final API products. However, 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole presents a dual-threat pharmacophore t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis (The "Why")

As researchers, we often underestimate intermediates compared to final API products. However, 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole presents a dual-threat pharmacophore that requires elevated containment strategies beyond standard organic synthesis protocols.

  • The Epoxide (Oxirane) Moiety: This is a strained, three-membered ring acting as a potent alkylating agent . It reacts irreversibly with biological nucleophiles (DNA, proteins). In vivo, this leads to skin sensitization (allergic contact dermatitis) and genotoxicity (mutagenic potential).

  • The Imidazole Ring: This component imparts basicity and lipophilicity, facilitating the molecule's penetration through the stratum corneum and cell membranes, effectively "delivering" the reactive epoxide to intracellular targets.

Core Directive: Treat this compound as a Sensitizing Mutagen . Standard "blue nitrile" gloves and a lab coat are insufficient for prolonged handling.

Part 2: Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >100 mg of substance.

Hand Protection Strategy

Scientific Rationale: Low molecular weight glycidyl ethers permeate standard nitrile rubber rapidly (< 15 minutes) due to their polarity and small size.

Exposure ScenarioPrimary BarrierSecondary BarrierMax Wear TimeRationale
Solubilization / Reaction Setup Laminate Film (e.g., Ansell Barrier/Silver Shield)Disposable Nitrile (Outer layer for dexterity)> 4 HoursLaminates provide broad chemical resistance; Nitrile protects the laminate from tears.
Weighing Solids (< 100 mg) Double Nitrile (High thickness, >5 mil each)N/A15 MinutesDouble gloving creates a tortuous path for permeation; change immediately upon splash.
Spill Cleanup Laminate Film Heavy Duty Butyl or VitonSingle UseDo not rely on nitrile for spill cleanup of epoxides.
Respiratory & Body Protection[1][2][3][4]
  • Respiratory:

    • Solid/Powder: Handling outside a fume hood is prohibited. If weighing balance is outside, use a P100/HEPA filtered respirator or a Powder Containment Hood.

    • Solution: Standard Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Ocular: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the corrosive potential of the imidazole moiety if dissolved.

  • Body: Tyvek® Lab Coat or sleeve covers recommended over standard cotton to prevent dust embedding in fabric fibers.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Pre-Work Setup
  • Quenching Solution Prep: Before opening the vial, prepare a 10% Sulfuric Acid (H₂SO₄) or 1M Acetic Acid solution. This will be used to deactivate the epoxide ring on contaminated tools.

  • Static Control: Imidazole derivatives are often fluffy, electrostatic powders. Use an antistatic gun or ionizer bar during weighing to prevent aerosolization.

Phase B: Synthesis & Handling
  • Weighing:

    • Place a disposable balance draft shield or "weighing boat tent" inside the fume hood.

    • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container, then weigh. This prevents cross-contamination of the bulk stock.

  • Solubilization:

    • Dissolve immediately.[1] Do not leave dry powder in open vessels.

    • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if storing for long periods, as the epoxide may slowly solvolyze. Use DMSO, DMF, or DCM for immediate reactions.

Phase C: Deactivation & Waste

Scientific Rationale: We must open the epoxide ring to render it non-alkylating before it leaves your control.

Protocol:

  • Collect all reaction waste.

  • Slowly add 10% H₂SO₄ (aqueous) to the organic waste phase with stirring.

  • Allow to stir for 2 hours. The acid catalyzes the hydrolysis of the oxirane to a diol (glycol), which is significantly less toxic.

  • Neutralize with Sodium Bicarbonate (NaHCO₃) to pH 7.

  • Dispose of as standard organic waste.

Part 4: Visualization & Logic Flows

PPE Decision Logic

This decision tree ensures you select the correct glove material based on the physical state and duration of exposure.

G Start Start: Handling 1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Action1 PPE: Double Nitrile Gloves + P100 Respirator (if outside hood) Solid->Action1 Weighing Duration Duration of Task? Liquid->Duration Short < 15 Minutes Duration->Short Aliquot/Transfer Long > 15 Minutes Duration->Long Reaction/Cleanup Action3 PPE: Double Nitrile (Change immediately if splashed) Short->Action3 Action2 PPE: Laminate (Silver Shield) Gloves REQUIRED Long->Action2

Figure 1: PPE Selection Logic based on exposure duration and physical state. Note the requirement for Laminate gloves for liquid handling >15 mins.

Emergency Spill Response Workflow

This workflow dictates the immediate actions if the containment is breached.

Spill Spill Spill Detected Evac 1. Evacuate Area (Allow aerosols to settle) Spill->Evac PPE 2. Don PPE: Laminate Gloves + Goggles Evac->PPE Absorb 3. Cover with Absorbent (Vermiculite/Sand) PPE->Absorb Deactivate 4. Apply Deactivator (10% H2SO4 or 1M Acetic Acid) Absorb->Deactivate Wait 5. Wait 30 Mins (Hydrolysis Reaction) Deactivate->Wait Dispose 6. Collect as Chemical Waste Wait->Dispose

Figure 2: Spill remediation protocol focusing on in-situ deactivation of the epoxide ring.

References

  • National Institute for Occupational Safety and Health (NIOSH). Glycidyl Ethers.[2] CDC Stacks. Available at: [Link]

  • American Chemical Society (ACS). Green Reductive Regioselective Opening of Epoxides. Journal of Chemical Education. Available at: [Link]

  • Chemistry Steps. Epoxide Ring-Opening Reactions: Mechanism and Stereochemistry. Available at: [Link]

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